(S)-piperidine-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S)-piperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-6(9)5-2-1-3-8-4-5/h5,8H,1-4H2,(H2,7,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOCPVIXARZNQN-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801308526 | |
| Record name | (3S)-3-Piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801308526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88495-55-0 | |
| Record name | (3S)-3-Piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88495-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-Piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801308526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-piperidine-3-carboxamide molecular weight and formula
An In-depth Technical Guide to (S)-piperidine-3-carboxamide: A Chiral Scaffold for Modern Drug Discovery
Introduction
This compound is a chiral heterocyclic compound that has emerged as a pivotal building block in medicinal chemistry and pharmaceutical development. Its rigid piperidine core, combined with the versatile hydrogen-bonding capabilities of the carboxamide group and a defined stereocenter, makes it an attractive scaffold for designing highly specific and potent therapeutic agents. This guide provides an in-depth analysis of its molecular properties, synthesis, applications, and handling, offering a technical resource for researchers and drug development professionals aiming to leverage its unique structural features.
Core Molecular and Physicochemical Properties
This compound is distinguished by a six-membered piperidine ring with a carboxamide functional group at the C-3 position in the (S) configuration. This specific stereochemistry is crucial for its interactions with biological targets, enabling enantioselective binding to enzymes and receptors.[1]
The three-dimensional structure is characterized by the classic "chair" conformation of the piperidine ring. In this stable arrangement, the carboxamide substituent typically occupies an equatorial position to minimize steric hindrance, a factor that significantly influences the molecule's reactivity and biological profile.[1] The presence of a secondary amine within the ring and a primary amide side chain provides both hydrogen bond donor and acceptor sites, which are critical for molecular recognition in biological systems.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂N₂O | [1][][3] |
| Molecular Weight | 128.17 g/mol | [1][3][4] |
| IUPAC Name | (3S)-piperidine-3-carboxamide | [1][] |
| CAS Number | 88495-55-0 | [1][3][4] |
| Canonical SMILES | C1CC(=O)N | [1] |
| InChI Key | BVOCPVIXARZNQN-YFKPBYRVSA-N | [1][] |
| Appearance | White to off-white crystalline solid | [5] |
| Storage Conditions | 2-8°C, under inert atmosphere | [4][6] |
Synthesis and Characterization
The synthesis of this compound is most commonly achieved through the amidation of its corresponding carboxylic acid precursor, (S)-piperidine-3-carboxylic acid, also known as (S)-Nipecotic acid.[7][8] This standard transformation involves activating the carboxylic acid followed by coupling with an ammonia source.
General Synthetic Workflow
The process begins with the chiral precursor, (S)-Nipecotic acid, which can be protected at the nitrogen atom to prevent side reactions. The protected acid is then activated using a coupling reagent (e.g., HATU, HOBt/EDC) and reacted with ammonia to form the amide. A final deprotection step yields the target molecule.
Caption: General synthetic workflow for this compound.
Characterization
Confirmation of the structure and purity of this compound is performed using standard analytical techniques:
-
Mass Spectrometry (MS): Electron ionization mass spectrometry provides confirmation of the molecular weight (128.17 g/mol ) and reveals characteristic fragmentation patterns that can be used for structural elucidation.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity of the atoms and the stereochemical integrity of the chiral center.
-
X-ray Crystallography: While data for the title compound itself is sparse, crystallographic studies of closely related derivatives confirm the chair-like conformation of the piperidine ring.[1]
Applications in Drug Discovery and Materials Science
The rigid, chiral structure of this compound makes it a privileged scaffold in medicinal chemistry. It serves as a versatile starting point for creating libraries of diverse compounds for biological screening.
Role as a Versatile Chemical Scaffold
The secondary amine of the piperidine ring and the primary amide group are functional handles that can be readily modified. The nitrogen atom can be alkylated, arylated, or acylated, while the amide can be further derivatized, allowing for systematic exploration of the chemical space around the core structure to optimize biological activity and pharmacokinetic properties.
Caption: Derivatization strategies for the this compound scaffold.
Key Therapeutic Areas
-
Antimalarials: A piperidine carboxamide series, with this core structure, was identified through phenotypic screening to have potent antimalarial activity.[9] These compounds act as reversible, species-selective inhibitors of the Plasmodium falciparum proteasome β5 active site, binding to a previously unexplored pocket. This discovery highlights the scaffold's potential for developing new treatments for drug-resistant malaria.[9]
-
Enzyme Inhibition: Derivatives of this compound are explored as inhibitors for various enzymes.[1] Its ability to present functional groups in a well-defined three-dimensional space is key to achieving high-affinity binding to enzyme active sites, with potential applications in treating cancer, diabetes, and neurodegenerative disorders.[1][10]
-
Platelet Aggregation Inhibitors: Detailed structure-activity relationship (SAR) studies have been conducted on piperidine-3-carboxamides as inhibitors of human platelet aggregation.[11] These studies found that the 3-carboxamide group was essential for activity and that potency could be tuned by modifying the piperidine nitrogen.[11]
-
Materials Science: Beyond pharmaceuticals, the compound is used as a precursor in the synthesis of functional polymers. Its incorporation can impart specific properties useful for drug delivery systems, sensors, and other advanced materials.[1]
Experimental Protocol: N-Alkylation
This protocol describes a representative procedure for the N-alkylation of this compound, a common step in generating derivatives for SAR studies.
Objective: To synthesize N-benzyl-(S)-piperidine-3-carboxamide.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (CH₃CN) (0.1 M solution)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Rationale: An inert atmosphere prevents unwanted side reactions with atmospheric moisture or oxygen. K₂CO₃ acts as a base to deprotonate the secondary amine, making it nucleophilic.
-
-
Solvent Addition: Add anhydrous acetonitrile to create a 0.1 M solution. Stir the suspension vigorously for 15 minutes at room temperature.
-
Rationale: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction.
-
-
Reagent Addition: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.
-
Rationale: A slight excess of the electrophile (benzyl bromide) ensures complete consumption of the starting material. Dropwise addition controls any potential exotherm.
-
-
Reaction Monitoring: Heat the reaction mixture to 60°C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Rationale: Heating increases the reaction rate. Monitoring is crucial to determine the reaction endpoint and prevent the formation of degradation products.
-
-
Workup: Cool the reaction to room temperature and filter off the solid K₂CO₃. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the resulting residue in dichloromethane (DCM) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Rationale: The aqueous washes remove any remaining inorganic salts and impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the pure N-benzyl-(S)-piperidine-3-carboxamide.
Safety and Handling
-
General Precautions: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid formation and inhalation of dust or aerosols.[13] Avoid contact with skin, eyes, and clothing.[15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12][14]
-
Incompatibility: Keep away from strong oxidizing agents, strong acids, and strong bases, as these may cause vigorous reactions.[15]
-
Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and heat sources, as recommended for piperidine derivatives.[4][13]
Disclaimer: The safety information provided is based on related chemical structures. Users must consult a comprehensive and compound-specific MSDS before handling and conduct their own risk assessment.
Conclusion
This compound stands as a powerful and versatile tool in the arsenal of medicinal and synthetic chemists. Its unique combination of a rigid chiral core and tunable functional groups provides a reliable foundation for the design of novel therapeutics. As demonstrated by its key role in the development of next-generation antimalarials, its potential for addressing significant global health challenges is substantial. Continued exploration of this scaffold is poised to unlock new biological targets and yield innovative chemical entities across a broad spectrum of diseases.
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A Comprehensive Technical Guide to (S)-piperidine-3-carboxamide: A Cornerstone Chiral Building Block in Modern Drug Discovery
For Immediate Release
Shanghai, China – January 16, 2026 – In the intricate landscape of pharmaceutical development, the strategic selection of molecular scaffolds is paramount to the successful synthesis of novel therapeutics. Among the vast arsenal of chemical building blocks, chiral piperidine derivatives stand out for their prevalence in marketed drugs and their ability to impart favorable pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical overview of (S)-piperidine-3-carboxamide, a versatile chiral intermediate, for researchers, scientists, and professionals engaged in drug development.
Core Identification and Nomenclature
This compound is a chiral heterocyclic compound that has garnered significant attention in medicinal chemistry. Its precise identification is crucial for regulatory compliance, patent applications, and scientific communication.
The standard nomenclature and identification numbers for this compound are as follows:
| Identifier | Value |
| IUPAC Name | (3S)-piperidine-3-carboxamide[1][] |
| CAS Number | 88495-55-0[1][3] |
| Molecular Formula | C₆H₁₂N₂O[1][3] |
| Molecular Weight | 128.17 g/mol [1][3] |
The "(S)" designation in the IUPAC name denotes the specific stereochemical configuration at the chiral center at the 3-position of the piperidine ring. This chirality is a critical feature, as it dictates the three-dimensional arrangement of the molecule and, consequently, its interaction with biological targets.[1]
Physicochemical and Structural Characteristics
This compound is characterized by a six-membered piperidine ring with a carboxamide functional group at the third position.[1] The piperidine ring typically adopts a stable chair conformation to minimize steric strain, with the carboxamide substituent often occupying an equatorial position.[1] The presence of a secondary amine within the ring and a primary amide group provides two key functionalities for further chemical modification.[1]
Spectroscopic analysis is essential for the structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into the proton and carbon environments within the molecule, confirming the connectivity and stereochemistry.[1] Mass spectrometry is used to determine the molecular weight and fragmentation patterns, further corroborating the compound's identity.[1]
Synthesis and Chemical Reactivity
The synthesis of enantiomerically pure this compound is a key step in its utilization. Chiral resolution of a racemic mixture or asymmetric synthesis from achiral starting materials are common strategies. One approach involves the chiral resolution of a precursor like 3-piperidinecarboxylic acid (nipecotic acid).[4][5][6]
The reactivity of this compound is dictated by its functional groups:
-
N-Alkylation: The secondary amine in the piperidine ring is nucleophilic and can be readily alkylated to introduce a wide range of substituents.[1] This modification is frequently employed to modulate the compound's biological activity and physicochemical properties.
-
Amide Coupling: The primary amide can participate in various coupling reactions, although it is generally less reactive than the ring amine.
-
Reduction: The carbonyl group of the carboxamide can be reduced to an amine, providing a route to 3-(aminomethyl)piperidine derivatives.[1]
Caption: Generalized synthetic routes to this compound.
Applications in Drug Discovery and Medicinal Chemistry
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[7][8] this compound serves as a valuable chiral building block for the synthesis of more complex and potent drug candidates across various therapeutic areas.
Oncology
Derivatives of this compound have shown promise in cancer therapy.[1] For instance, certain N-arylpiperidine-3-carboxamide derivatives have been identified as inducers of a senescence-like phenotype in human melanoma cells, suggesting a potential anti-cancer mechanism.[9][10] The specific stereochemistry is often crucial for the desired biological activity.
Neurological Disorders
The piperidine nucleus is a common feature in centrally active agents. The structural rigidity and basic nitrogen of the piperidine ring allow for favorable interactions with various receptors and transporters in the central nervous system. Derivatives of this compound are explored for their potential in treating neurological and psychiatric disorders.[1]
Infectious Diseases
Recent research has highlighted the potential of piperidine carboxamides as antimalarial agents.[11] These compounds have been shown to inhibit the proteasome of Plasmodium falciparum, the parasite responsible for malaria, demonstrating species-selective activity.[11]
Enzyme Inhibition
The carboxamide group and the piperidine ring can engage in hydrogen bonding and hydrophobic interactions with the active sites of enzymes. This makes this compound and its derivatives attractive scaffolds for the design of enzyme inhibitors for conditions such as diabetes and hypertension.[1]
Conclusion
This compound is a fundamentally important chiral building block that continues to empower the discovery and development of new medicines. Its well-defined stereochemistry, versatile functional groups, and favorable structural properties make it a cornerstone in the design of next-generation therapeutics. A thorough understanding of its nomenclature, properties, and reactivity is essential for any researcher or scientist working at the forefront of pharmaceutical innovation.
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Biological significance of the (S)-enantiomer of piperidine-3-carboxamide
An In-Depth Technical Guide on the Biological Significance of the (S)-enantiomer of Piperidine-3-carboxamide
Authored by: Gemini, Senior Application Scientist
Abstract
The piperidine ring is a privileged scaffold in drug discovery, and the stereochemical configuration of its substituents is often paramount for conferring biological activity and selectivity.[1] This technical guide provides a comprehensive examination of the (S)-enantiomer of piperidine-3-carboxamide, a chiral building block of significant importance in modern medicinal chemistry. We will explore its stereoselective synthesis, elucidate its role as a critical pharmacophore in diverse therapeutic agents, and detail its interactions with key biological targets. This document serves as a resource for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental workflows, and a robust scientific foundation.
The Imperative of Stereochemistry: An Introduction
In drug discovery, the three-dimensional arrangement of a molecule is not a trivial detail; it is a critical determinant of its biological function. Enantiomers, non-superimposable mirror-image isomers, frequently exhibit vastly different pharmacological activities, metabolic profiles, and toxicities.[2] This principle is rooted in the chiral nature of biological targets like enzymes and receptors, which selectively recognize and interact with only one enantiomer. The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone of pharmaceutical design due to its favorable physicochemical properties and conformational flexibility.[3][4][5] When functionalized at the 3-position with a carboxamide group, the resulting stereocenter creates two distinct enantiomers. The (S)-enantiomer, in particular, has emerged as a crucial component in a multitude of therapeutic agents, demonstrating its versatility and significance.[2][6]
Foundational Chemistry: Stereoselective Synthesis
Access to enantiomerically pure (S)-piperidine-3-carboxamide is the essential first step for its incorporation into drug candidates. The primary strategies to achieve this are rooted in asymmetric synthesis and the resolution of racemic mixtures.
-
Asymmetric Synthesis : This approach aims to create the desired (S)-enantiomer directly. A prevalent method is the asymmetric hydrogenation of a pyridine precursor. This involves using a transition metal catalyst (e.g., Rhodium or Palladium) complexed with a chiral ligand, which guides the hydrogen addition to produce the piperidine ring with the desired stereochemistry.[3][7] Another advanced method involves a local desymmetrization approach for selective lactam formation.[3]
-
Chiral Resolution : This classical technique separates a 50:50 racemic mixture of the piperidine-3-carboxamide enantiomers. The process typically involves reacting the racemate with a chiral resolving agent to form a pair of diastereomeric salts.[2] These salts have different physical properties, such as solubility, allowing for their separation via fractional crystallization. The desired (S)-enantiomer is then liberated from the purified diastereomeric salt. A patented method describes achieving hydrolysis and chiral resolution simultaneously in concentrated hydrochloric acid, avoiding the need for a separate resolving agent.[8]
Biological Significance and Therapeutic Mechanisms
The this compound moiety serves as a versatile building block and key pharmacophore across several disease areas.[2] Its structural features enable precise interactions with a variety of biological targets.
Anti-Malarial Activity: Targeting the Plasmodium Proteasome
Malaria remains a significant global health threat, and new therapeutic targets are urgently needed.[9] Phenotypic screening identified a piperidine carboxamide compound, SW042, with potent anti-malarial activity.[9] Subsequent investigation revealed its target to be the β5 active site of the Plasmodium falciparum proteasome (Pf20Sβ5), an essential enzyme complex for protein degradation in the parasite.[9]
Crucially, the biological activity is highly dependent on stereochemistry. Synthesis and testing of the individual enantiomers of the initial hit compound showed that the (S)-enantiomer was 100-fold more potent than the (R)-enantiomer.[9] Further optimization of this (S)-scaffold led to analogs with oral efficacy in a mouse model of human malaria. Cryo-electron microscopy revealed that these compounds bind non-covalently to a previously unexplored pocket at the β5/β6/β3 subunit interface, a region that differs between the parasite and human proteasomes, explaining the series' species selectivity.[9]
Anticancer Applications: Induction of Cellular Senescence
Cellular senescence, a state of irreversible cell cycle arrest, is a powerful tumor-suppressive mechanism and a potential therapeutic target for cancer.[10][11][12] High-content screening of small molecule libraries identified an N-arylpiperidine-3-carboxamide scaffold that induces a senescence-like phenotype in human melanoma A375 cells without significant toxicity to normal cells.[10][11]
Structure-activity relationship (SAR) studies were critical in optimizing this activity. Key findings include:
-
Stereochemistry is Key : The S-isomers of lead compounds were found to have a 10-fold increase in antimelanoma activity compared to their racemic counterparts.[10]
-
Scaffold Integrity : The piperidine-3-carboxamide moiety was essential for activity. Moving the carboxamide to the 4-position (piperidine-4-carboxamide) resulted in an inactive compound.[10][12] Similarly, replacing the piperidine ring with smaller pyrrolidine or azetidine rings led to a progressive loss of activity.[10][12]
This research culminated in the identification of a potent S-isomer with an EC50 of 40 nM, comparable to the reference drug doxorubicin.[10]
Metabolic Diseases: Dipeptidyl Peptidase-4 (DPP-4) Inhibition
DPP-4 inhibitors are a major class of oral medications for type 2 diabetes. The enzyme DPP-4 inactivates incretin hormones like GLP-1, which are responsible for stimulating glucose-dependent insulin secretion.[13][14] By inhibiting DPP-4, these drugs increase active GLP-1 levels, thereby improving glycemic control.[13][14][15]
The (S)-piperidine scaffold is a common feature in many DPP-4 inhibitors. The stereochemistry is vital for optimal binding within the enzyme's active site. Typically, the (R)-amino group of piperidine derivatives interacts with the S2 pocket of the enzyme, while other parts of the molecule occupy the S1 and S1' pockets.[13] The precise orientation afforded by the (S)-configuration of related scaffolds like piperidine-3-carboxylic acid is crucial for establishing the potent inhibitory activity.[13]
Experimental Protocols and Data Validation
Evaluating the biological activity of this compound derivatives requires robust and reproducible assays. Below is a standard protocol for determining the inhibitory potency of a compound against a target enzyme, using DPP-4 as an example.
Protocol: In Vitro DPP-4 Inhibition Assay (Fluorescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human DPP-4.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 1 M NaCl).
-
Test Compound: Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Enzyme Solution: Dilute recombinant human DPP-4 enzyme to a working concentration (e.g., 2X final concentration) in assay buffer.
-
Substrate Solution: Prepare a solution of the fluorogenic substrate, Gly-Pro-AMC (7-amino-4-methylcoumarin), at a working concentration (e.g., 2X final concentration) in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 1 µL of each concentration from the compound serial dilution to respective wells. Include wells with DMSO only for "No Inhibition" (100% activity) and "No Enzyme" controls.
-
Add 50 µL of the DPP-4 enzyme solution to all wells except the "No Enzyme" control.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the kinetic reaction by measuring fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 60 seconds for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic read) for each well.
-
Normalize the data: Percentage Inhibition = 100 * (1 - ([Rate of Sample] - [Rate of No Enzyme]) / ([Rate of No Inhibition] - [Rate of No Enzyme])).
-
Plot the Percentage Inhibition against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value.
-
Data Presentation: Structure-Activity Relationship (SAR)
Quantitative data should be summarized in clear, structured tables to facilitate analysis and comparison.
| Compound ID | Stereochemistry | Target | IC50 (nM) [10] |
| Analog 50 | (S)-isomer | Melanoma Cell Proliferation | 140 |
| Analog 51 | (S)-isomer | Melanoma Cell Proliferation | 160 |
| Racemic Hit 1 | Racemic | Melanoma Cell Proliferation | 880 |
| Analog 12 | Racemic (4-carboxamide) | Melanoma Cell Proliferation | >20,000 (Inactive) |
This table illustrates the critical impact of stereochemistry and scaffold regiochemistry on biological activity, where the S-isomers are significantly more potent, and the 4-carboxamide regioisomer is inactive.[10]
Visualization of Workflows and Pathways
Diagrams are essential for conveying complex relationships in drug discovery and molecular biology.
Diagram 1: Drug Discovery Workflow
Caption: A generalized workflow for identifying and optimizing novel therapeutic agents based on the this compound scaffold.
Diagram 2: Hypothetical Target Interactiondot
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An In-depth Technical Guide on the Solubility and Stability of (S)-piperidine-3-carboxamide
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of (S)-piperidine-3-carboxamide, a chiral building block of significant interest in pharmaceutical development.[1] Given the limited availability of direct experimental data in public literature, this document synthesizes information from structurally analogous compounds, established pharmaceutical testing principles, and theoretical analysis to offer researchers, scientists, and drug development professionals a robust framework for understanding and evaluating this molecule. The guide details expected solubility characteristics, potential stability liabilities, and provides field-proven, step-by-step protocols for the empirical determination of these critical parameters. Our objective is to equip researchers with the necessary scientific rationale and practical methodologies to effectively incorporate this compound into their research and development pipelines.
Introduction: The Critical Role of Physicochemical Profiling in Drug Development
The journey of a new chemical entity from discovery to a viable drug product is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among the most pivotal of these are solubility and stability. These parameters are not mere data points; they are foundational pillars that dictate a compound's bioavailability, formulation possibilities, storage conditions, and ultimately, its therapeutic efficacy and safety.
This compound, with its chiral piperidine scaffold, is a versatile intermediate used in the synthesis of complex therapeutic agents, particularly those targeting neurological disorders.[1] Its structure, featuring a secondary amine, a chiral center, and a primary amide, suggests a nuanced physicochemical profile. This guide serves to elucidate that profile, providing both predictive insights and the experimental means for its definitive characterization.
Physicochemical Properties of this compound
While specific experimental data for this compound is not extensively documented, we can infer its likely properties based on its functional groups and data from related analogs like piperidine-3-carboxylic acid and other piperidine derivatives.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value / Characteristic | Rationale & Implications for Drug Development |
| Molecular Formula | C₆H₁₂N₂O[1] | Provides the basis for molecular weight calculation. |
| Molecular Weight | 128.17 g/mol [1] | A low molecular weight is generally favorable for good absorption characteristics (Lipinski's Rule of Five). |
| Appearance | White to off-white crystalline solid.[2] | The solid-state form is a key determinant of solubility and dissolution rate. |
| pKa | Basic pKa (piperidine N-H) ~11 | The secondary amine is strongly basic, meaning the compound will be predominantly protonated and positively charged at physiological pH. This has major implications for solubility and interaction with biological membranes. |
| logP | Predicted: Low | The presence of polar amide and amine groups suggests a hydrophilic nature, which would result in a low octanol-water partition coefficient. This indicates good aqueous solubility but may present challenges for membrane permeability. |
| Hydrogen Bond Donors | 2 (Amine N-H, Amide N-H₂) | Influences solubility in protic solvents and potential for interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 (Amine N, Amide O) | Contributes to aqueous solubility. |
Solubility Profile: A Predictive Analysis and Experimental Protocol
Solubility is a critical determinant of a drug's absorption and bioavailability. For this compound, we anticipate a favorable aqueous solubility profile due to its polar functional groups, with significant modulation by pH.
Expected Solubility Behavior
-
Aqueous Solubility: Commercial suppliers indicate that piperidine-3-carboxamide is soluble in water.[2] The presence of the basic piperidine nitrogen and the polar carboxamide group supports this. At physiological pH (~7.4), the piperidine nitrogen (pKa ~11) will be protonated, forming a cationic species that is expected to be highly water-soluble.
-
pH-Dependent Solubility: The solubility of this compound will be highly dependent on pH. In acidic to neutral solutions, its solubility is expected to be high due to the formation of the soluble piperidinium cation. In highly basic conditions (pH > 11), the free base will predominate, which may exhibit lower aqueous solubility.
-
Organic Solvent Solubility: Good solubility is expected in polar protic solvents like ethanol and methanol, which can engage in hydrogen bonding.[2][3] Solubility is also likely in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO).[4]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The Shake-Flask method remains the gold standard for determining equilibrium solubility, providing the most reliable data for pre-formulation studies.
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents at a controlled temperature.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of clear glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., pH 7.4 phosphate buffer, water, ethanol, methanol) to each vial.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration has reached a plateau.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample appropriately and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express the solubility in units of mg/mL or mol/L. The pH of the saturated solution should also be measured and reported, especially for aqueous solvents.
Diagram 1: Experimental Workflow for Shake-Flask Solubility Assay
Caption: Workflow for determining equilibrium solubility.
Stability Profile: Forced Degradation and Pathway Analysis
Stability testing is essential to identify potential degradation pathways, determine intrinsic stability, and establish appropriate storage conditions and shelf-life. Forced degradation studies intentionally expose the drug substance to harsh conditions to accelerate decomposition.
Predicted Stability and Degradation Pathways
Based on the structure of this compound, several degradation pathways can be anticipated:
-
Hydrolysis: The primary amide functionality is susceptible to hydrolysis, especially under strong acidic or basic conditions, which would yield the corresponding carboxylic acid ((S)-piperidine-3-carboxylic acid) and ammonia. Studies on other piperidine carboxamide derivatives have shown amide hydrolysis to be a major degradation route.[5]
-
Oxidation: The secondary amine in the piperidine ring is a potential site for oxidation. Exposure to oxidizing agents could lead to the formation of N-oxides or other oxidative degradation products.
-
Thermal Degradation: While generally expected to be stable at ambient temperatures, high heat could induce decomposition.
-
Photostability: The molecule lacks a significant chromophore, suggesting it may have good photostability. However, this must be confirmed experimentally as per ICH Q1B guidelines.
Experimental Protocol: Forced Degradation Studies
Objective: To identify the likely degradation products of this compound and to develop a stability-indicating analytical method.
Methodology:
A stability-indicating HPLC method must first be developed. This method must be capable of separating the intact drug from all potential degradation products.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Stress Conditions: Expose the stock solution to the following stress conditions in separate experiments:
-
Acidic Hydrolysis: Add 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a set period.
-
Basic Hydrolysis: Add 0.1 M NaOH and maintain at room temperature or slightly elevated temperature.
-
Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.
-
Thermal Degradation: Store the solution and solid drug substance at an elevated temperature (e.g., 70°C).
-
Photolytic Degradation: Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
-
Sample Analysis: At various time points, withdraw samples. Neutralize the acid- and base-stressed samples before analysis. Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating HPLC method.
-
Data Evaluation:
-
Peak Purity: Assess the peak purity of the parent drug peak in all stressed samples using a photodiode array (PDA) detector to ensure no co-eluting degradants.
-
Mass Balance: Calculate the mass balance to ensure that the decrease in the parent drug concentration is accounted for by the formation of degradation products.
-
Degradant Identification: If significant degradation is observed, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to identify the structure of the degradation products.
-
Diagram 2: Forced Degradation Study Workflow
Caption: Workflow for conducting forced degradation studies.
Conclusion and Recommendations
This compound is a promising building block in medicinal chemistry. Based on its chemical structure, it is predicted to have favorable aqueous solubility, particularly in acidic to neutral conditions, and its primary stability liability is likely to be the hydrolysis of the amide bond.
It is imperative for any research program utilizing this compound to move beyond theoretical predictions. The experimental protocols detailed in this guide for solubility (Shake-Flask method) and stability (Forced Degradation) represent the industry-standard approach to generating the robust, empirical data required for informed decision-making in drug development. Executing these studies early will de-risk downstream activities, enabling the rational design of formulation strategies and the establishment of appropriate handling and storage procedures, thereby accelerating the path to clinical development.
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A Technical Guide to the Spectroscopic Characterization of (S)-piperidine-3-carboxamide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of the essential spectroscopic data required for the unequivocal structural confirmation and quality assessment of (S)-piperidine-3-carboxamide (CAS No: 75093-45-3). As a chiral piperidine derivative, this compound serves as a critical building block in medicinal chemistry and drug development.[1] Accurate and comprehensive characterization is paramount for its application in synthesis and biological screening. This document details the theoretical principles, standardized experimental protocols, and expert interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The content is structured to provide researchers, scientists, and drug development professionals with a practical and authoritative reference.
Introduction: The Role of this compound in Research
This compound, with the molecular formula C₆H₁₂N₂O and a molecular weight of 128.17 g/mol , is a heterocyclic compound featuring a piperidine ring with a carboxamide functional group at the 3-position.[1] Its specific stereochemistry is often crucial for its biological activity and its interactions with biological targets.[1] Derivatives have been explored for various therapeutic applications, including cancer therapy.[1][2]
Given its significance, verifying the structural integrity, stereochemistry, and purity of this compound is a non-negotiable prerequisite for its use in any research or development pipeline. Spectroscopic techniques are the cornerstone of this verification process, each providing a unique piece of the structural puzzle. This guide synthesizes data from these key methods—NMR for the carbon-hydrogen framework, IR for functional group identification, and MS for molecular weight confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic compounds in solution.[3] It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, which absorb radiofrequency energy when placed in a strong magnetic field.[3][4] The precise frequency absorbed (chemical shift) provides detailed information about the electronic environment of each nucleus, while spin-spin coupling reveals connectivity between adjacent atoms.[5]
Causality in Experimental Protocol: NMR
The choice of a deuterated solvent is the first critical step. Methanol-d₄ (MeOD) is often selected for its ability to dissolve polar compounds like this compound and for its exchangeable deuterium atom, which can help identify labile protons (e.g., N-H and O-H). A high-field spectrometer (e.g., 400 MHz or higher) is employed to achieve better signal dispersion, which is crucial for resolving the complex, overlapping multiplets expected from the piperidine ring protons.
Standard Operating Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or Chloroform-d).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[6]
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a sufficient number of scans (e.g., 16 or 32) to ensure a good signal-to-noise ratio and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A higher number of scans is typically required due to the lower natural abundance of ¹³C.
Experimental Workflow: NMR Analysis
Caption: Workflow for NMR spectroscopic analysis.
Data and Interpretation
While a publicly available, fully assigned spectrum for the (S)-isomer was not located, data from closely related piperidine-3-carboxamide derivatives provide a strong basis for expected chemical shifts.[7][8] The following tables represent predicted data based on typical values for such structures.
Table 1: Predicted ¹H NMR Data for this compound (in MeOD)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H2, H6 | 2.8 - 3.2 | m | Protons adjacent to ring NH |
| H3 | 2.4 - 2.6 | m | Methine proton at chiral center |
| H4, H5 | 1.5 - 1.9 | m | Methylene protons on ring |
| NH (ring) | Solvent Exchanged | - | Piperidine amine proton |
| NH₂ (amide) | Solvent Exchanged | - | Carboxamide protons |
Table 2: Predicted ¹³C NMR Data for this compound (in MeOD)
| Position | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| C=O | ~175 | Amide Carbonyl |
| C2, C6 | ~46 | Carbons adjacent to ring NH |
| C3 | ~43 | Chiral methine carbon |
| C4, C5 | ~25 - 28 | Methylene carbons |
-
¹H NMR Rationale: The protons on C2 and C6, being adjacent to the nitrogen atom, are expected to be the most downfield of the ring protons. The methine proton at C3 is deshielded by the adjacent amide group. The remaining methylene protons at C4 and C5 would appear as complex, overlapping multiplets in the aliphatic region.
-
¹³C NMR Rationale: The amide carbonyl carbon is characteristically found far downfield (~175 ppm). The carbons adjacent to the nitrogen (C2, C6) appear around 45-50 ppm. The chiral center (C3) and the remaining ring carbons (C4, C5) are found further upfield.[9][10]
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (e.g., stretching and bending). Specific bonds absorb at characteristic frequencies, providing a molecular "fingerprint."
Causality in Experimental Protocol: IR
Attenuated Total Reflectance (ATR) is the preferred sampling technique for modern FTIR spectroscopy.[11][12] Its primary advantage is the lack of sample preparation; a small amount of the solid or liquid sample is simply placed onto the ATR crystal (commonly diamond or zinc selenide).[13][14] This ensures excellent contact and produces high-quality, reproducible spectra with minimal effort, making it a trustworthy and efficient method.[13]
Standard Operating Protocol: ATR-FTIR Data Acquisition
-
Background Scan: With the ATR crystal clean, perform a background measurement to capture the spectrum of the ambient environment (e.g., CO₂, H₂O).
-
Sample Application: Place a small amount of solid this compound onto the crystal surface. Apply pressure using the built-in clamp to ensure firm contact.[11]
-
Sample Scan: Acquire the sample spectrum. The instrument software automatically subtracts the background spectrum to yield the spectrum of the compound.
-
Cleaning: Clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.
Experimental Workflow: ATR-FTIR Analysis
Caption: Workflow for ATR-FTIR spectroscopic analysis.
Data and Interpretation
The IR spectrum of piperidine-3-carboxamide (nipecotamide) is available from the NIST database and provides an excellent reference.[15]
Table 3: Key IR Absorption Bands for piperidine-3-carboxamide
| Frequency Range (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
|---|---|---|---|
| 3400 - 3200 | Strong, Broad | N-H Stretch | Amine (N-H) and Amide (N-H₂) |
| 2950 - 2850 | Strong | C-H Stretch | Aliphatic C-H (piperidine ring) |
| ~1650 | Strong | C=O Stretch | Amide I band (Carbonyl) |
| ~1600 | Medium | N-H Bend | Amide II band / Primary Amine |
| 1300 - 1000 | Medium | C-N Stretch | Amine / Amide C-N |
-
Interpretation: The most prominent features are the strong, broad absorption in the 3400-3200 cm⁻¹ region, characteristic of N-H stretching from both the secondary amine in the ring and the primary amide.[16] The very strong peak around 1650 cm⁻¹ is the classic "Amide I" band, confirming the presence of the C=O group. The absorptions for aliphatic C-H stretching below 3000 cm⁻¹ confirm the saturated nature of the piperidine ring.
Mass Spectrometry (MS)
Causality in Experimental Protocol: MS
ESI is chosen because it gently transfers ions from solution into the gas phase, making it perfect for analyzing polar, non-volatile compounds like this compound without causing thermal decomposition.[20][21] The analysis is typically performed in positive ion mode because the nitrogen atoms in the molecule are basic and readily accept a proton to form a cation.
Standard Operating Protocol: ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to facilitate protonation.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da), scanning for positive ions.
Experimental Workflow: ESI-MS Analysis
Caption: Workflow for ESI-Mass Spectrometry analysis.
Data and Interpretation
The molecular formula of this compound is C₆H₁₂N₂O.
-
Monoisotopic Mass Calculation: 128.0950 g/mol
-
Expected [M+H]⁺ Ion: 128.0950 + 1.0078 (mass of H⁺) = 129.1028 m/z
Table 4: Predicted ESI-MS Data
| m/z | Ion Assignment | Confirmation |
|---|
| 129.10 | [M+H]⁺ | Confirms the molecular weight of the compound. |
-
Interpretation: The primary goal of the ESI-MS experiment is to observe the protonated molecular ion. The detection of a strong signal at m/z 129.10 would provide definitive confirmation of the compound's molecular weight, corroborating the structural information derived from NMR and IR.
Integrated Spectroscopic Analysis
The true power of spectroscopic characterization lies in the integration of data from multiple techniques.
-
MS confirms the elemental composition (C₆H₁₂N₂O) by providing the molecular weight.
-
IR confirms the presence of key functional groups: the amide (C=O and N-H stretches) and the saturated piperidine ring (aliphatic C-H and secondary amine N-H stretches).
-
NMR provides the complete structural map, showing the connectivity of all carbon and hydrogen atoms, and would be the sole technique among the three capable of distinguishing between the 3-carboxamide and other isomers (e.g., 2- or 4-carboxamide).
Together, these three analytical methods provide a comprehensive and self-validating dataset that unequivocally confirms the identity, functional group composition, and molecular weight of this compound, ensuring its suitability for high-level research applications.
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The Diverse Biological Landscape of Piperidine Carboxamides: A Technical Guide for Drug Discovery
The piperidine ring, a ubiquitous scaffold in medicinal chemistry, serves as the foundation for a vast array of therapeutic agents.[1][2] When functionalized with a carboxamide group, this privileged structure gives rise to the piperidine carboxamides, a chemical class exhibiting a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive review of the literature, offering researchers, scientists, and drug development professionals a detailed exploration of the synthesis, mechanisms of action, and therapeutic potential of these versatile compounds. We will delve into their roles as potent enzyme inhibitors, nuanced receptor modulators, and promising antimicrobial and anticancer agents, supported by experimental data and protocols.
I. Piperidine Carboxamides as Enzyme Inhibitors: Precision Targeting of Disease Pathways
The ability of piperidine carboxamides to selectively inhibit key enzymes has positioned them as valuable tools in the development of novel therapeutics for a range of diseases, from neurodegenerative disorders to cancer.
A. Targeting the Endocannabinoid System: FAAH and MAGL Inhibition
The endocannabinoid system, a crucial regulator of pain, mood, and memory, is modulated by the enzymes Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). Piperidine carboxamides have emerged as potent inhibitors of these enzymes, offering therapeutic potential for various neurological and inflammatory conditions.[3][4]
A notable study revealed that piperazine and piperidine carboxamides can function as potent and selective MAGL/FAAH inhibitors or as dual inhibitors at nanomolar concentrations.[3] The structure-activity relationship (SAR) of these compounds is sensitive to the leaving groups, with MAGL inhibitors favoring a conjugate acid pKa of 8-10, while FAAH tolerates a more diverse range.[3][4]
Experimental Protocol: In Vitro FAAH and MAGL Inhibition Assay
This protocol outlines a typical procedure for evaluating the inhibitory activity of piperidine carboxamides against FAAH and MAGL.
-
Enzyme and Substrate Preparation:
-
Recombinant human FAAH or MAGL is used as the enzyme source.
-
A fluorescent substrate, such as arachidonoyl-7-amino-4-methylcoumarin (AAMCA) for FAAH or 4-nitrophenyl acetate (4-NPA) for MAGL, is prepared in a suitable buffer (e.g., Tris-HCl).
-
-
Compound Incubation:
-
Test compounds (piperidine carboxamides) are serially diluted to various concentrations.
-
The compounds are pre-incubated with the enzyme in an assay buffer for a defined period (e.g., 15 minutes) at room temperature to allow for binding.
-
-
Initiation of Reaction and Signal Detection:
-
The substrate is added to the enzyme-inhibitor mixture to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a specific time (e.g., 30 minutes) at 37°C.
-
The fluorescence or absorbance of the product is measured using a plate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each compound concentration relative to a control (enzyme and substrate without inhibitor).
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
-
Data Presentation: Inhibitory Activity of Piperidine Carboxamides against FAAH and MAGL
| Compound | Target Enzyme | IC50 (nM) | Reference |
| Compound X | FAAH | 11 | [4] |
| Compound Y | MAGL | 3.33 | [4] |
| Compound Z (dual) | FAAH | 31 | [4] |
| Compound Z (dual) | MAGL | 29 | [4] |
B. Anticancer Applications: Targeting Kinases and Proteasomes
Piperidine carboxamides have demonstrated significant potential in oncology by targeting key enzymes involved in cancer cell proliferation, survival, and metastasis.
1. Anaplastic Lymphoma Kinase (ALK) Inhibition:
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when mutated or overexpressed, drives the growth of various cancers.[5] A piperidine carboxamide was identified as a novel ALK inhibitor with an IC50 of 0.174 μM.[6] X-ray crystallography revealed an unusual DFG-shifted conformation upon binding, providing access to an extended hydrophobic pocket and guiding further structure-based drug design.[6]
2. Proteasome Inhibition in Malaria:
The proteasome is a critical enzyme complex for protein degradation and is a validated target in cancer therapy. Recent research has extended its therapeutic relevance to infectious diseases. A piperidine carboxamide, SW042, was identified with potent antimalarial activity.[7] Genetic and biochemical studies confirmed that this compound targets the β5 active site of the Plasmodium falciparum proteasome.[7] Cryo-electron microscopy revealed a unique binding site, distinct from the catalytic threonine, which underpins its species selectivity.[7]
Experimental Workflow: Target Identification and Validation of Proteasome Inhibitors
Caption: Workflow for identifying and validating the molecular target of antimalarial piperidine carboxamides.
C. Other Notable Enzyme Targets
The inhibitory activity of piperidine carboxamides extends to a variety of other enzymes with therapeutic relevance:
-
Cathepsin K: Piperidine-3-carboxamide derivatives have been developed as inhibitors of Cathepsin K, a cysteine protease involved in bone resorption, making them potential treatments for osteoporosis.[8]
-
Calpain: Piperidine carboxamides have been evaluated as µ-calpain inhibitors, with some compounds showing potent inhibition and selectivity over cathepsin B.[9] These inhibitors also demonstrated anticonvulsive properties in animal models.[9]
-
Secretory Glutaminyl Cyclase (sQC): A piperidine-4-carboxamide was identified as a novel inhibitor of sQC, an enzyme implicated in the formation of neurotoxic amyloid-beta variants in Alzheimer's disease.[10]
II. Modulating Ion Channels and Receptors: A Nuanced Approach to Cellular Signaling
Piperidine carboxamides can also exert their biological effects by modulating the activity of ion channels and G-protein coupled receptors (GPCRs), offering opportunities for therapeutic intervention in pain, inflammation, and other conditions.
A. TRP Channel Modulation: Targeting Pain and Inflammation
Transient Receptor Potential (TRP) channels are a family of ion channels that play a critical role in sensory perception, including pain and temperature.
-
TRPA1 Agonism: A class of piperidine carboxamides (PIPCs) has been identified as potent, noncovalent agonists of human TRPA1, an irritant sensor involved in pain and itch.[11][12] Structure-activity relationship studies revealed that the chirality of the piperidine ring is crucial for potency.[11]
-
TRPV1 Antagonism: In contrast, other series of piperidine carboxamides have been developed as potent antagonists of TRPV1, another key pain receptor.[13][14]
Data Presentation: Activity of Piperidine Carboxamides on TRP Channels
| Compound | Target | Activity | EC50/IC50 | Reference |
| PIPC1 | hTRPA1 | Agonist | 6.5 nM (EC50) | [11] |
| Benzoxazinone Amide | hTRPV1 | Antagonist | 65 nM (binding assay) | [14] |
B. P2Y14 Receptor Antagonism
The P2Y14 receptor is a GPCR involved in inflammatory and immune responses. Structure-activity relationship studies of piperidine-containing antagonists have been conducted to improve their drug-like properties by removing the zwitterionic character.[15]
III. Combating Pathogens: Antimicrobial Activity of Piperidine Carboxamides
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Piperidine carboxamides have shown promise in this area, with activity against both bacteria and fungi.
A series of novel sulfonyl piperidine carboxamide derivatives demonstrated moderate to good activity against Gram-positive and Gram-negative bacteria, as well as fungi.[16][17] Another study reported the synthesis and antimicrobial evaluation of piperidine derivatives, highlighting their potential as antibacterial agents.[18] More recently, piperidine-4-carboxamides have been identified as targeting DNA gyrase in Mycobacterium abscessus, a challenging opportunistic pathogen.[19]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.
-
Compound Dilution: The piperidine carboxamide derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
IV. Anticancer Activity: Inducing Senescence and Apoptosis
Beyond enzyme inhibition, piperidine carboxamides exhibit anticancer activity through various mechanisms, including the induction of senescence and apoptosis.
N-arylpiperidine-3-carboxamide derivatives have been shown to induce a senescence-like phenotype in human melanoma cells, leading to a halt in proliferation.[20][21] One potent compound demonstrated an IC50 of 0.03 µM in A375 melanoma cells.[20] The anticancer properties of piperidine and its derivatives, including carboxamides, can also involve the activation of signaling pathways like NF-κB and PI3K/Akt, leading to caspase-dependent apoptosis.[22] Furthermore, highly functionalized piperidines have shown promising anticancer activity against a range of cancer cell lines, with some compounds being considerably more toxic to cancer cells than to normal cells.[23][24]
Signaling Pathway: Induction of Senescence and Apoptosis by Piperidine Carboxamides
Caption: Proposed signaling pathways for the anticancer activity of piperidine carboxamides.
V. Synthesis of Piperidine Carboxamides: Key Methodologies
The diverse biological activities of piperidine carboxamides are accessed through various synthetic strategies. A common and crucial step is the formation of the amide bond.
General Protocol: Amide Coupling for the Synthesis of Piperidine Carboxamides
-
Activation of Carboxylic Acid: A piperidine carboxylic acid is activated using a coupling reagent (e.g., HATU, HBTU). Care must be taken to minimize side reactions like racemization, especially with chiral starting materials.[25]
-
Amine Addition: The desired amine is added to the activated carboxylic acid.
-
Reaction Monitoring and Work-up: The reaction is monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the crude product.
-
Purification: The crude piperidine carboxamide is purified using methods like column chromatography.
It is important to be aware of potential side reactions during synthesis, including diketopiperazine formation and the formation of guanidinium byproducts when using certain coupling reagents.[25]
VI. Conclusion and Future Perspectives
Piperidine carboxamides represent a highly versatile and promising class of compounds with a wide spectrum of biological activities. Their ability to potently and selectively interact with a diverse range of enzymes, ion channels, and receptors underscores their potential for the development of novel therapeutics for a multitude of diseases. The continued exploration of the vast chemical space of piperidine carboxamides, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, will undoubtedly lead to the discovery of new and improved drug candidates. This technical guide serves as a foundational resource to aid researchers in this exciting and impactful field of drug discovery.
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An In-Depth Technical Guide to the Synthesis of Chiral Piperidines
Abstract
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster pharmaceuticals.[1][2] The introduction of stereocenters into this six-membered nitrogenous heterocycle profoundly influences its pharmacological profile, enhancing potency, selectivity, and pharmacokinetic properties.[2][3] Consequently, the development of robust and stereoselective methods for synthesizing chiral piperidines is a cornerstone of modern drug discovery and development. This guide provides a comprehensive overview of the principal strategies for accessing these valuable molecules, targeted at researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings and practical considerations of asymmetric catalysis, chiral pool synthesis, and biocatalytic approaches, offering field-proven insights to inform experimental design and execution.
The Strategic Importance of Chirality in Piperidine Scaffolds
The three-dimensional arrangement of atoms in a molecule is critical for its interaction with complex biological targets like enzymes and receptors.[4] Chiral piperidines, by virtue of their defined stereochemistry, can achieve a more precise and potent interaction with protein binding sites, a concept that has driven the development of numerous successful drugs.[2] For instance, the S-enantiomer of a compound may exhibit the desired therapeutic effect while the R-enantiomer could be inactive or even responsible for adverse effects. This reality underscores the necessity for synthetic methods that provide absolute stereochemical control.
The principal modern approaches to synthesizing enantioenriched piperidines can be broadly categorized into three main strategies:
-
Asymmetric Catalysis: Creating chirality from achiral or prochiral precursors using a small amount of a chiral catalyst.
-
Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials.[5]
-
Biocatalysis: Employing enzymes to perform highly selective transformations.
The choice of strategy is dictated by factors such as the availability of starting materials, the desired substitution pattern, scalability, and atom economy.
Figure 1: High-level overview of the primary strategies for chiral piperidine synthesis.
Asymmetric Catalysis: Building Chirality from the Ground Up
Asymmetric catalysis is arguably the most powerful and versatile approach, creating stereocenters with high efficiency and enantioselectivity from simple, achiral starting materials. This area is dominated by transition-metal catalysis and, more recently, organocatalysis.
Catalytic Asymmetric Hydrogenation of Pyridines
The direct asymmetric hydrogenation of readily available pyridine derivatives is one of the most atom-economical routes to chiral piperidines.[6] However, the aromaticity of the pyridine ring makes it a challenging substrate for reduction.[7]
Causality Behind Experimental Choices:
-
Activation is Key: The pyridine nitrogen must be activated to facilitate hydrogenation. This is typically achieved by forming pyridinium salts (e.g., with benzyl bromide) or by using an in-situ activator like hydrogen halide generated from trichloroisocyanuric acid.[6][8] Protonation in acidic media also activates the ring while preventing the product piperidine from poisoning the catalyst.[9]
-
Catalyst Selection: Iridium and Rhodium complexes bearing chiral phosphine ligands are the workhorses for this transformation.[6] The choice of ligand is critical for achieving high enantioselectivity, as it creates the chiral environment around the metal center that differentiates the two faces of the substrate.
-
Pressure and Temperature: These reactions often require elevated hydrogen pressure (e.g., 100 bar) and controlled temperatures to achieve good conversion and selectivity.[9]
A notable advancement is the rhodium-catalyzed asymmetric reductive transamination of pyridinium salts.[1][10] This method introduces a chiral primary amine under reducing conditions, which transfers its stereochemical information to the piperidine ring with excellent selectivity.[1][10] This approach advantageously avoids the use of hydrogen gas and is tolerant of many functional groups.[1][10]
Figure 2: A simplified workflow for the synthesis of chiral piperidines via asymmetric hydrogenation.
Organocatalysis
In the last two decades, organocatalysis has emerged as a powerful alternative to metal-based systems. Chiral small molecules, such as prolinol derivatives or chiral phosphoric acids, are used to catalyze stereoselective reactions.[11][12]
Key Organocatalytic Strategies:
-
Domino Reactions: Organocatalysts can initiate elegant cascade reactions. For example, a diphenylprolinol silyl ether can catalyze a domino Michael addition/cyclization between aldehydes and nitroolefins to construct polysubstituted piperidines, creating up to four contiguous stereocenters in a single step with excellent enantioselectivity.[11]
-
Intramolecular Aza-Michael Addition: Chiral phosphoric acids have proven highly effective in promoting intramolecular aza-Michael cyclizations of substrates containing both a nucleophilic amine and a Michael acceptor (e.g., a thioacrylate).[12][13] This "Clip-Cycle" approach is particularly useful for synthesizing complex 3-spiropiperidines.[13]
Trustworthiness of the Protocol: The success of these reactions is highly dependent on precise control of conditions. The choice of catalyst, solvent, and temperature must be carefully optimized to ensure high yield and enantioselectivity, as even minor changes can significantly impact the outcome.[12]
Chiral Pool Synthesis: Nature's Starting Blocks
The chiral pool strategy leverages naturally occurring, enantiopure compounds as starting materials.[5] This approach is attractive because the initial chirality is already installed, often at a low cost.
Common Chiral Pool Sources:
-
Amino Acids: L-lysine and L-pipecolic acid are common precursors for 2-substituted piperidines.
-
Terpenes and Steroids: The complex chiral frameworks of molecules like β-pinene and carene can be synthetically elaborated to produce unique bipyridine ligands or piperidine structures.[14]
Expertise in Action: While seemingly straightforward, chiral pool synthesis requires strategic planning. The synthetic route must be designed to preserve the existing stereocenter(s) while building the piperidine ring. A modular strategy reported for trisubstituted chiral piperidines begins with a scalable synthesis of a piperidine intermediate from choro-homoserine, which can then be diversified using modern cross-coupling methods.[15] This highlights how the chiral pool approach can be powerfully combined with other synthetic technologies. The main limitation is that the available structures are confined to what nature provides.
Biocatalysis and Chemo-enzymatic Synthesis
Biocatalysis offers the unparalleled selectivity of enzymes to perform challenging chemical transformations under mild, environmentally friendly conditions.[16]
Emerging Biocatalytic Methods:
-
Transaminases and Reductases: Hybrid bio-organocatalytic cascades can use a transaminase to generate a reactive cyclic imine intermediate from a bio-derived precursor like lysine.[17] This intermediate can then be trapped in a subsequent organocatalyzed Mannich reaction to form 2-substituted piperidines.[17]
-
Amine Oxidase/Ene-Imine Reductase Cascade: A powerful chemo-enzymatic approach involves the chemical synthesis of a tetrahydropyridine intermediate, which is then subjected to a one-pot enzymatic cascade.[16] An amine oxidase and an ene-imine reductase work in concert to produce highly enantioenriched 3- and 3,4-substituted piperidines, which are challenging to access via other methods.[16]
-
C-H Oxidation: Recently, enzymatic C-H oxidation has been used to install hydroxyl groups onto simple piperidine cores.[4] These hydroxylated intermediates can then be fed into radical cross-coupling reactions, merging the selectivity of biocatalysis with the versatility of modern synthetic methods to create complex, three-dimensional molecules.[4]
Table 1: Comparison of Key Synthetic Strategies
| Strategy | Core Principle | Advantages | Disadvantages | Representative Catalyst/Reagent |
| Asymmetric Hydrogenation | Direct reduction of prochiral pyridines/pyridiniums. | High atom economy, access to diverse structures. | Often requires high pressure, catalyst sensitivity. | [Ir(COD)Cl]₂ with chiral phosphine ligand.[6] |
| Organocatalytic Cyclization | Domino/cascade reactions catalyzed by small chiral molecules. | Metal-free, mild conditions, complex products in one step. | Catalyst loading can be high, substrate scope can be limited.[18] | Chiral Phosphoric Acid (CPA).[12] |
| Chiral Pool Synthesis | Use of naturally occurring enantiopure starting materials. | Stereochemistry is pre-defined, often inexpensive starting materials. | Limited to the structural diversity of the chiral pool. | L-Lysine, β-pinene.[5][14] |
| Chemo-enzymatic Cascade | Combination of chemical synthesis and enzymatic transformation. | Unparalleled selectivity, mild/green conditions, access to unique isomers. | Enzyme availability and stability can be a challenge. | Amine Oxidase / Ene-Imine Reductase.[16] |
Detailed Experimental Protocol: Asymmetric Hydrogenation of an N-Boc-Tetrahydropyridine Derivative
This protocol is a representative example adapted from methodologies focused on the stereoselective reduction of tetrahydropyridine intermediates, a common strategy in piperidine synthesis.[16][19]
Objective: To synthesize an enantioenriched N-Boc-3-substituted piperidine via catalytic asymmetric hydrogenation.
Materials:
-
N-Boc-3-substituted-1,2,3,4-tetrahydropyridine (1.0 eq)
-
[Rh(COD)₂]BF₄ (0.01 eq)
-
(R)-BINAP (0.011 eq)
-
Methanol (degassed, anhydrous)
-
Hydrogen gas (high purity)
-
Autoclave/high-pressure reactor equipped with a magnetic stirrer and pressure gauge
Procedure:
-
Catalyst Preparation: In a glovebox, to a flame-dried Schlenk flask, add [Rh(COD)₂]BF₄ (0.01 eq) and (R)-BINAP (0.011 eq). Add degassed, anhydrous methanol (approx. 2 mL) and stir the mixture at room temperature for 30 minutes. The solution should turn a deep orange/red color, indicating catalyst formation.
-
Reaction Setup: In a separate flask, dissolve the N-Boc-3-substituted-1,2,3,4-tetrahydropyridine substrate (1.0 eq) in degassed, anhydrous methanol (to achieve a final concentration of ~0.1 M).
-
Hydrogenation: Transfer the substrate solution to the autoclave. Using a cannula, transfer the pre-formed catalyst solution to the autoclave.
-
Execution: Seal the autoclave securely. Purge the system three times with nitrogen gas, followed by three purges with hydrogen gas.
-
Pressurization & Reaction: Pressurize the reactor to 50 bar with hydrogen gas. Begin vigorous stirring and heat the reaction to 40 °C. Maintain the reaction under these conditions for 12-24 hours, monitoring the pressure to ensure no leaks.
-
Workup: After the reaction is complete (monitored by TLC or LC-MS), cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the system with nitrogen.
-
Purification: Concentrate the reaction mixture in vacuo. The crude product is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure, enantioenriched piperidine product.
-
Analysis: The enantiomeric excess (ee) of the product should be determined by chiral HPLC or SFC analysis.
Self-Validating System: The protocol's integrity relies on meticulous exclusion of oxygen and water, which can deactivate the catalyst. The use of degassed, anhydrous solvents and inert atmosphere techniques (glovebox/Schlenk line) is non-negotiable. The final chiral HPLC analysis provides the definitive validation of the reaction's stereochemical outcome.
Conclusion and Future Outlook
The synthesis of chiral piperidines remains a vibrant and evolving field of chemical research. While powerful methods like asymmetric hydrogenation and chiral pool synthesis are well-established, the future lies in the development of more efficient, sustainable, and versatile strategies. The integration of biocatalysis with modern synthetic methods, such as C-H functionalization and photoredox catalysis, is poised to unlock unprecedented pathways to novel and complex piperidine scaffolds.[4][20] These innovations will continue to empower medicinal chemists to design the next generation of therapeutics, leveraging the unique structural and pharmacological advantages of the chiral piperidine motif.[3]
References
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Wang, D., et al. (2019). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. Available at: [Link]
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ResearchGate. (2019). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Retrieved from: [Link]
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O'Hagan, D. (2000). Asymmetric routes to substituted piperidines. Chemical Communications. Available at: [Link]
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Permyakova, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
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Zhang, Z., et al. (2022). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. Science. Available at: [Link]
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Rowntree, J.H., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. Available at: [Link]
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White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from: [Link]
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ChemistryViews. (2024). Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. Retrieved from: [Link]
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Han, B., et al. (2010). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters. Available at: [Link]
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Legrand, O., et al. (2006). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition. Available at: [Link]
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Ravi, S. (2021). An Asymmetric Approach Towards 3-Spiropiperidines. University of York. Retrieved from: [Link]
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Pesciaioli, F., et al. (2021). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. Chemical Communications. Available at: [Link]
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Synfacts. (2009). Organocatalytic Enantioselective Synthesis of Functionalized Piperidines. Georg Thieme Verlag KG. Available at: [Link]
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Imada, Y., et al. (2023). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. Available at: [Link]
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Organometallics. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. ACS Publications. Available at: [Link]
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Ravi, S., et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. Available at: [Link]
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The Journal of Organic Chemistry. (2001). Synthesis of New Chiral 2,2'-Bipyridine Ligands and Their Application in Copper-Catalyzed Asymmetric Allylic Oxidation and Cyclopropanation. ACS Publications. Available at: [Link]
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Wang, Y., et al. (2016). Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines. Journal of the American Chemical Society. Available at: [Link]
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Methodological & Application
Application Notes & Protocols for the Chiral Synthesis of (S)-piperidine-3-carboxamide
Introduction: The Significance of (S)-piperidine-3-carboxamide in Modern Drug Discovery
The piperidine scaffold is a cornerstone of medicinal chemistry, present in a multitude of pharmaceuticals and biologically active compounds.[1] Among its derivatives, chiral 3-substituted piperidines are of exceptional importance, as the stereochemistry at the C3 position is frequently a critical determinant of a molecule's biological activity, efficacy, and safety profile.[2][3] this compound, a chiral building block with the molecular formula C₆H₁₂N₂O, serves as a vital intermediate in the synthesis of complex therapeutic agents targeting a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[4]
The profound impact of chirality on pharmacological outcomes necessitates robust and efficient methods for producing single-enantiomer compounds.[3][4] Different enantiomers of a drug can exhibit dramatically different biological activities, with one being therapeutic while the other might be inactive or even toxic.[4] This guide provides researchers, scientists, and drug development professionals with a detailed overview and actionable protocols for three distinct and powerful strategies for synthesizing this compound:
-
Enzymatic Kinetic Resolution: Leveraging the high stereoselectivity of enzymes to separate enantiomers from a racemic mixture.
-
Asymmetric Hydrogenation: Utilizing chiral metal catalysts to stereoselectively reduce a prochiral precursor.
-
Chiral Pool Synthesis: Building the target molecule from a naturally occurring, enantiomerically pure starting material.
Each section explains the core principles, offers field-proven insights, and presents a detailed, step-by-step protocol designed for practical laboratory application.
Strategy 1: Enzymatic Kinetic Resolution of Racemic Piperidine-3-carboxamide
Principle and Scientific Rationale
Enzymatic kinetic resolution is a powerful biocatalytic technique that exploits the ability of enzymes, typically lipases or proteases, to selectively catalyze the transformation of one enantiomer in a racemic mixture at a much higher rate than the other. This difference in reaction rates allows for the separation of the two enantiomers. For piperidine derivatives, this often involves the stereoselective acylation of the amine or hydrolysis of a corresponding amide or ester.[5][6]
The key advantage of this method is the exceptional enantioselectivity (often expressed as the E-value) that enzymes can achieve under mild reaction conditions, minimizing the risk of side reactions or racemization.[5] Lipases, such as Candida antarctica lipase B (CAL-B), are particularly effective.[5] A critical consideration is that the maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%, as the other enantiomer remains unreacted.
Experimental Protocol: Lipase-Catalyzed Asymmetric Acylation
This protocol describes the resolution of racemic N-Boc-piperidine-3-carboxamide, where the (R)-enantiomer is selectively acylated, leaving the desired (S)-enantiomer unmodified and recoverable.
Materials:
-
Racemic N-Boc-piperidine-3-carboxamide
-
Immobilized Candida antarctica lipase B (CAL-B)
-
Vinyl acetate (acylating agent)
-
Tert-butyl methyl ether (TBME), anhydrous
-
Diatomaceous earth (for filtration)
-
Standard workup and purification reagents (e.g., ethyl acetate, saturated NaHCO₃ solution, brine, anhydrous MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add racemic N-Boc-piperidine-3-carboxamide (1.0 equiv).
-
Solvent and Reagents: Dissolve the starting material in anhydrous TBME. Add vinyl acetate (0.6 equiv). Scientist's Insight: Using a slight excess of the starting material ensures that the acylating agent is the limiting reagent, preventing acylation of the less-reactive (S)-enantiomer.
-
Enzyme Addition: Add immobilized CAL-B (typically 10-20% by weight of the substrate).
-
Reaction Monitoring: Stir the suspension at a controlled temperature (e.g., 30 °C). Monitor the reaction progress by chiral HPLC, tracking the consumption of the (R)-enantiomer and the formation of the acylated product. The reaction should be stopped at or near 50% conversion to maximize the yield and enantiomeric excess (e.e.) of the desired (S)-enantiomer.
-
Workup: Once the target conversion is reached, filter the reaction mixture through a pad of diatomaceous earth to remove the immobilized enzyme. Wash the pad with ethyl acetate.
-
Purification: Combine the filtrate and washings. The unreacted (S)-N-Boc-piperidine-3-carboxamide can be separated from the acylated (R)-enantiomer using column chromatography on silica gel.
-
Deprotection (if necessary): The Boc protecting group can be removed by treatment with an acid, such as 4 M HCl in dioxane, to yield the final this compound.[7]
Workflow Diagram: Enzymatic Resolution
Caption: Workflow for enzymatic kinetic resolution.
Strategy 2: Asymmetric Hydrogenation of Pyridine Derivatives
Principle and Scientific Rationale
Asymmetric hydrogenation is a premier method for creating chiral centers with high enantioselectivity. This strategy involves the reduction of a prochiral substrate, such as a substituted pyridine or pyridinium salt, using hydrogen gas or a transfer hydrogenation reagent in the presence of a chiral metal catalyst.[8][9] The catalyst, typically based on iridium or rhodium complexed with a chiral phosphine ligand (e.g., SegPhos), creates a chiral environment that directs the addition of hydrogen to one face of the substrate, leading to the preferential formation of one enantiomer.[8][10]
This approach is highly atom-economical and can provide direct access to the chiral piperidine core in a single step from readily available starting materials.[11] The success of the reaction hinges on the precise combination of the metal precursor, chiral ligand, and reaction conditions (pressure, temperature, solvent).
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation
This protocol outlines the synthesis of a chiral piperidine derivative via the hydrogenation of a pyridinium salt, a common precursor that enhances the reactivity of the aromatic ring towards reduction.
Materials:
-
3-Carboxamidopyridinium salt (e.g., N-benzyl-3-carboxamidopyridinium bromide)
-
[Ir(COD)Cl]₂ (Iridium precursor)
-
(R)-SegPhos or other suitable chiral ligand
-
Iodine (I₂) (activator)
-
Methanol (solvent)
-
Hydrogen gas (H₂)
-
High-pressure autoclave/reactor
Procedure:
-
Catalyst Preparation: In a glovebox, charge a reaction vessel with [Ir(COD)Cl]₂ (0.5 mol%) and the chiral ligand (e.g., (R)-SegPhos, 1.1 mol% relative to Ir). Add degassed methanol and stir to form the catalyst precursor solution.
-
Reaction Setup: In a separate flask, dissolve the 3-carboxamidopyridinium salt (1.0 equiv) and iodine (I₂, 5 mol%) in degassed methanol.
-
Hydrogenation: Transfer the substrate solution to the high-pressure autoclave. Add the pre-formed catalyst solution via cannula.
-
Reaction Execution: Seal the autoclave, purge it several times with H₂ gas, and then pressurize to the desired pressure (e.g., 50 atm). Heat the reaction to the target temperature (e.g., 60 °C) and stir vigorously. Scientist's Insight: The purity of the hydrogen gas and the exclusion of oxygen are critical for catalyst activity and longevity.
-
Monitoring and Workup: Monitor the reaction by observing hydrogen uptake and analyzing aliquots via HPLC. Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the enantiomerically enriched N-protected this compound. The N-benzyl group can subsequently be removed via hydrogenolysis (e.g., using Pd/C and H₂).
Workflow Diagram: Asymmetric Hydrogenation
Caption: Workflow for asymmetric hydrogenation.
Strategy 3: Chiral Pool Synthesis from L-Glutamic Acid
Principle and Scientific Rationale
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids or sugars, as starting materials. L-glutamic acid is an ideal precursor for (S)-piperidine derivatives because it already contains the required (S)-stereocenter. The synthesis involves a series of well-established chemical transformations to convert the acyclic amino acid into the target cyclic piperidine structure.
This multi-step approach, while often longer than catalytic methods, is highly reliable and avoids the need for chiral separations or expensive asymmetric catalysts. The key steps typically involve protection of functional groups, reduction of carboxylic acids to alcohols, conversion of alcohols to leaving groups (e.g., tosylates), and finally, an intramolecular cyclization to form the piperidine ring.
Experimental Protocol: Multi-step Synthesis from L-Glutamic Acid
This protocol provides a condensed pathway for synthesizing a key intermediate, (S)-N-Boc-3-aminopiperidine, which can be further functionalized to the target carboxamide.
Materials:
-
L-glutamic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Sodium borohydride (NaBH₄)
-
p-Toluenesulfonyl chloride (TsCl)
-
A suitable amine for cyclization (e.g., benzylamine, followed by deprotection)
Procedure:
-
Diesterification: Convert L-glutamic acid to its dimethyl ester by reacting with methanol in the presence of thionyl chloride.
-
N-Protection: Protect the amino group of the diester with a Boc group using (Boc)₂O, TEA, and a catalytic amount of DMAP in a solvent like dichloromethane (CH₂Cl₂).
-
Diol Formation: Reduce the diester to the corresponding diol using a strong reducing agent like NaBH₄.
-
Ditosylation: Convert the diol into a ditosylate by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine or TEA) to create good leaving groups.
-
Cyclization: React the ditosylate with a primary amine (e.g., benzylamine). The amine will displace one tosylate, and the now-secondary amine will undergo an intramolecular cyclization to displace the second tosylate, forming the N-benzyl piperidine ring.
-
Final Steps: The resulting (S)-N-Boc-3-(benzylamino)piperidine can then be debenzylated and the amino group converted to a carboxamide through standard synthetic procedures to reach the final target molecule.
Workflow Diagram: Chiral Pool Synthesis
Caption: Workflow for chiral pool synthesis.
Comparative Summary of Synthesis Methods
| Method | Typical Yield | Typical e.e. | Key Advantages | Key Disadvantages |
| Enzymatic Resolution | < 50% (for desired enantiomer) | > 99% | Excellent enantioselectivity, mild conditions, commercially available enzymes. | Theoretical yield is capped at 50%, requires separation of product from starting material/byproduct. |
| Asymmetric Hydrogenation | 70 - 95% | > 95% | High yield and enantioselectivity, atom-economical, direct route. | Requires specialized high-pressure equipment, expensive chiral catalysts and ligands. |
| Chiral Pool Synthesis | 40 - 60% (overall) | > 99% | Avoids resolution or asymmetric catalysis, starts from inexpensive material, reliable stereocontrol. | Multi-step synthesis is lengthy, lower overall yield due to cumulative losses. |
Analytical Methods for Stereochemical Verification
Verifying the enantiomeric purity of the final product is a critical step. The most common and reliable method is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This technique uses a stationary phase containing a chiral selector that interacts differently with the two enantiomers, resulting in different retention times and allowing for their separation and quantification to determine the enantiomeric excess (e.e.).
References
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Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available from: [Link]
-
ResearchGate. (2000, October). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. Available from: [Link]
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Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Available from: [Link]
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National Institutes of Health. (n.d.). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Available from: [Link]
- Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
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PubMed. (2020, November 20). Asymmetric Hydrogenation of 2-Aryl-3-phthalimidopyridinium Salts: Synthesis of Piperidine Derivatives with Two Contiguous Stereocenters. Available from: [Link]
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Royal Society of Chemistry. (n.d.). Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. Available from: [Link]
-
PubMed. (n.d.). Synthesis and asymmetric hydrogenation of (3E)-1-benzyl-3-[(2-oxopyridin-1(2H)-yl)methylidene]piperidine-2,6-dione. Available from: [Link]
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ACS Publications. (n.d.). Chemical and Enzymatic Resolution of (R,S)-N-(tert-Butoxycarbonyl)-3-hydroxymethylpiperidine. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Available from: [Link]
-
MDPI. (n.d.). Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. Available from: [Link]
-
Xingwei Li Lab. (2023, June 22). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Available from: [Link]
-
National Institutes of Health. (n.d.). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Available from: [Link]
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Royal Society of Chemistry. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Available from: [Link]
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MDPI. (n.d.). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Available from: [Link]
-
National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
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ResearchGate. (2015, December 24). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Available from: [Link]
- Google Patents. (n.d.). WO2010077798A2 - Stereoselective synthesis of piperidine derivatives.
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Asymmetric Synthesis of (S)-Piperidine-3-carboxamide and Its Derivatives: A Detailed Guide for Researchers
Introduction: The Significance of (S)-Piperidine-3-carboxamide in Modern Drug Discovery
This compound, also known as (S)-nipecotamide, is a chiral heterocyclic scaffold of paramount importance in medicinal chemistry. Its rigid piperidine core, coupled with the stereochemically defined carboxamide group, serves as a crucial building block in the design and synthesis of a multitude of therapeutic agents. The specific spatial arrangement of the carboxamide at the C3 position is often critical for potent and selective interaction with biological targets.[1] Derivatives of this compound have shown promise in a wide range of disease areas, including cancer, neurodegenerative disorders, and infectious diseases, often acting as enzyme inhibitors.[1] The piperidine moiety is a prevalent structural motif in FDA-approved drugs, underscoring the value of efficient and stereoselective synthetic routes to enantiomerically pure piperidine derivatives.[2]
This comprehensive guide provides an in-depth exploration of the primary methodologies for the asymmetric synthesis of this compound. We will delve into the mechanistic underpinnings and practical applications of three key strategies: catalytic asymmetric hydrogenation, enzymatic kinetic resolution, and the use of chiral auxiliaries. Each section will feature detailed, step-by-step protocols, a comparative analysis of their advantages and limitations, and troubleshooting guidance based on field-proven insights.
Strategic Approaches to the Asymmetric Synthesis of this compound
The synthesis of enantiomerically pure this compound can be achieved through several distinct strategies, each with its own set of advantages and challenges. The choice of method often depends on factors such as the desired scale of synthesis, cost-effectiveness, and the availability of specialized equipment and reagents.
Catalytic Asymmetric Hydrogenation: A Direct and Atom-Economical Approach
Catalytic asymmetric hydrogenation represents one of the most elegant and atom-economical methods for the synthesis of chiral piperidines. This approach typically involves the reduction of a prochiral pyridine or tetrahydropyridine precursor using a chiral transition metal catalyst. Iridium-based catalysts, in particular, have demonstrated remarkable efficacy in the asymmetric hydrogenation of pyridinium salts.[3]
The Causality Behind the Experimental Choices: The key to a successful asymmetric hydrogenation of pyridines lies in overcoming their inherent aromatic stability and the potential for catalyst inhibition by the starting material and product.[3] To address this, the pyridine ring is often activated by forming a pyridinium salt, typically by N-alkylation (e.g., N-benzylation). This activation lowers the energy barrier for hydrogenation.[3] The choice of a chiral phosphine ligand is paramount for achieving high enantioselectivity. Ligands such as SEGPHOS and its derivatives have proven to be highly effective in creating a chiral environment around the metal center, thereby directing the hydrogenation to one face of the substrate.[4]
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of N-Benzyl-3-carboxamidopyridinium Bromide
This protocol is a representative example of the synthesis of a chiral piperidine derivative via asymmetric hydrogenation.
Materials:
-
N-Benzyl-3-carboxamidopyridinium bromide
-
[Ir(COD)Cl]₂ (Iridium(I) chloride cyclooctadiene complex dimer)
-
(R)-SEGPHOS
-
Iodine (I₂)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂)
-
Palladium on carbon (Pd/C, 10%)
-
Ammonium formate
-
Standard glassware for inert atmosphere reactions
-
High-pressure hydrogenation reactor
Procedure:
-
Catalyst Preparation: In a glovebox, to a flame-dried Schlenk flask, add [Ir(COD)Cl]₂ (0.5 mol%) and (R)-SEGPHOS (1.1 mol%). Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to form the catalyst precursor.
-
Hydrogenation: In a high-pressure reactor, dissolve N-benzyl-3-carboxamidopyridinium bromide (1 equivalent) in anhydrous MeOH. Add the prepared catalyst solution and iodine (2.5 mol%).
-
Reaction Execution: Seal the reactor, purge with hydrogen gas three times, and then pressurize to 50 bar of H₂. Stir the reaction mixture vigorously at 50°C for 24 hours.
-
Work-up and Purification: After cooling to room temperature and carefully venting the hydrogen, concentrate the reaction mixture under reduced pressure. Purify the crude product by silica gel column chromatography to yield N-benzyl-(S)-piperidine-3-carboxamide.
-
Debenzylation: Dissolve the purified N-benzyl-(S)-piperidine-3-carboxamide in methanol. Add palladium on carbon (10 wt%) and ammonium formate (5 equivalents). Reflux the mixture for 2 hours.
-
Final Isolation: Cool the reaction mixture, filter through a pad of Celite®, and concentrate the filtrate under reduced pressure to obtain crude this compound. Further purification can be achieved by recrystallization or column chromatography.
Characterization:
-
NMR Spectroscopy: Confirm the structure of the final product and key intermediates by ¹H and ¹³C NMR.
-
Chiral HPLC: Determine the enantiomeric excess (e.e.) of the final product using a suitable chiral stationary phase column (e.g., Chiralpak AD-H) with a mobile phase of ethanol containing 0.1% diethylamine.[5] The derivatization with an agent like p-toluenesulfonyl chloride might be necessary for UV detection.[5]
Workflow for Iridium-Catalyzed Asymmetric Hydrogenation
Caption: Workflow for the synthesis of this compound via catalytic asymmetric hydrogenation.
Enzymatic Kinetic Resolution: Harnessing Biocatalysis for Chirality
Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to separate a racemic mixture into its constituent enantiomers. Lipases, particularly Candida antarctica Lipase B (CAL-B), are widely employed for this purpose due to their broad substrate scope, high enantioselectivity, and operational stability.[6]
The Rationale Behind the Method: In a kinetic resolution, one enantiomer of a racemic substrate reacts significantly faster with a reagent in the presence of a chiral catalyst (in this case, an enzyme) than the other enantiomer. For racemic piperidine-3-carboxamide, this can be achieved by the enantioselective acylation of the piperidine nitrogen. The enzyme preferentially acylates one enantiomer, leaving the other enantiomer unreacted. The acylated and unacylated enantiomers can then be separated based on their different physical properties.
Experimental Protocol: CAL-B-Catalyzed Kinetic Resolution of Racemic N-Boc-piperidine-3-carboxamide
This protocol outlines a general procedure for the enzymatic resolution of a protected form of piperidine-3-carboxamide.
Materials:
-
Racemic N-Boc-piperidine-3-carboxamide
-
Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435)
-
Acylating agent (e.g., vinyl acetate or isopropenyl acetate)
-
Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE) or toluene)
-
Molecular sieves (4 Å)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add racemic N-Boc-piperidine-3-carboxamide (1 equivalent) and anhydrous MTBE. Add activated molecular sieves to ensure anhydrous conditions.
-
Enzyme and Acylating Agent Addition: Add immobilized CAL-B (typically 10-50% by weight of the substrate). To the stirred suspension, add the acylating agent (0.5-0.6 equivalents) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 30-45°C). Monitor the progress of the reaction by chiral HPLC to determine the conversion and the enantiomeric excess of both the remaining starting material and the acylated product. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both components.
-
Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Separation and Deprotection: Concentrate the filtrate under reduced pressure. The resulting mixture of unreacted (S)-N-Boc-piperidine-3-carboxamide and acylated (R)-N-Boc-piperidine-3-carboxamide can be separated by column chromatography.
-
Deprotection: The separated (S)-N-Boc-piperidine-3-carboxamide is then deprotected by treatment with an acid (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to yield the final product, this compound.
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for the synthesis of this compound via enzymatic kinetic resolution.
Chiral Auxiliary-Mediated Synthesis: Stoichiometric Control of Stereochemistry
The use of chiral auxiliaries is a well-established and reliable strategy for asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter has been established, the auxiliary is removed and can often be recovered. Evans oxazolidinones are a prominent class of chiral auxiliaries widely used in asymmetric synthesis.
The Logic Behind the Approach: In this strategy, a prochiral precursor, such as a derivative of 3,4-dehydropiperidine, is covalently attached to a chiral auxiliary. The steric bulk of the auxiliary effectively blocks one face of the molecule, forcing an incoming reagent to attack from the less hindered face. This results in the formation of a new stereocenter with a high degree of diastereoselectivity. Subsequent removal of the auxiliary provides the enantiomerically enriched product.
Experimental Protocol: Asymmetric Synthesis using an Evans-type Chiral Auxiliary (Conceptual)
Materials:
-
A suitable prochiral piperidine precursor (e.g., an N-protected 1,2,3,6-tetrahydropyridine-3-carboxylic acid derivative)
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or a similar Evans auxiliary)
-
Coupling agents (e.g., DCC, EDC)
-
Reagents for the diastereoselective transformation (e.g., for conjugate addition or hydrogenation)
-
Reagents for auxiliary cleavage (e.g., LiOH, H₂O₂)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Attachment of Chiral Auxiliary: The prochiral piperidine precursor is coupled to the Evans auxiliary using standard amide bond formation conditions to form an N-acyloxazolidinone.
-
Diastereoselective Reaction: The key stereocenter is introduced via a diastereoselective reaction. For instance, a conjugate addition of a nucleophile to an α,β-unsaturated system or a diastereoselective hydrogenation of a double bond within the piperidine ring. The chiral auxiliary directs the approach of the reagent, leading to the preferential formation of one diastereomer.
-
Purification: The diastereomeric mixture is purified by column chromatography to isolate the desired diastereomer.
-
Cleavage of Chiral Auxiliary: The chiral auxiliary is cleaved from the product under mild conditions, such as hydrolysis with lithium hydroperoxide, to yield the enantiomerically enriched piperidine-3-carboxylic acid derivative. The auxiliary can often be recovered and recycled.
-
Amidation: The resulting carboxylic acid is then converted to the corresponding carboxamide to furnish this compound.
Conceptual Workflow for Chiral Auxiliary-Mediated Synthesis
Caption: Conceptual workflow for the synthesis of this compound using a chiral auxiliary.
Comparative Analysis of Synthetic Strategies
| Method | Key Advantages | Potential Limitations | Typical Yield | Typical e.e. |
| Catalytic Asymmetric Hydrogenation | High atom economy, direct conversion of prochiral precursors, potential for high throughput. | Requires specialized high-pressure equipment, catalyst can be expensive and sensitive to impurities. | Moderate to High | >90% |
| Enzymatic Kinetic Resolution | High enantioselectivity, mild reaction conditions, environmentally friendly, reusable catalyst. | Maximum theoretical yield is 50% for the desired enantiomer, requires separation of product from starting material. | <50% (for one enantiomer) | >99% |
| Chiral Auxiliary-Mediated Synthesis | High diastereoselectivity, predictable stereochemical outcome, well-established methodology. | Stoichiometric use of the chiral auxiliary, requires additional steps for attachment and removal of the auxiliary. | Moderate | >98% (diastereomeric excess) |
Troubleshooting and Field-Proven Insights
-
Catalytic Asymmetric Hydrogenation: Inconsistent enantioselectivity can often be traced back to impurities in the substrate or solvent that poison the catalyst. Rigorous purification of the starting materials and the use of anhydrous, degassed solvents are crucial. If the reaction stalls, a fresh batch of catalyst or an increase in hydrogen pressure may be necessary.
-
Enzymatic Kinetic Resolution: Low conversion rates can be due to enzyme deactivation or poor substrate solubility. Ensure the use of an appropriate organic solvent in which both the substrate and product are soluble. The water content of the reaction medium can also significantly impact enzyme activity and may need to be optimized. The reuse of the immobilized enzyme can be improved by gentle washing and drying procedures between cycles.
-
Chiral Auxiliary-Mediated Synthesis: Incomplete diastereoselectivity may arise from insufficient steric hindrance from the auxiliary or competing reaction pathways. The choice of reaction temperature and Lewis acid (if applicable) can have a profound impact on the diastereomeric ratio. Incomplete cleavage of the auxiliary can be addressed by modifying the cleavage conditions (e.g., reaction time, temperature, or reagent concentration).
Conclusion
The asymmetric synthesis of this compound is a critical endeavor in the field of medicinal chemistry. This guide has provided a detailed overview of three powerful strategies: catalytic asymmetric hydrogenation, enzymatic kinetic resolution, and the use of chiral auxiliaries. Each method offers a unique set of advantages and challenges, and the optimal choice will depend on the specific requirements of the research or development program. By understanding the underlying principles and following the detailed protocols outlined herein, researchers can confidently and efficiently access this valuable chiral building block for the advancement of drug discovery.
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Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. Retrieved from [Link]
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Kita, Y., et al. (2014). ChemInform Abstract: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts for Constructing Multiple Stereogenic Centers on Piperidines. ChemInform, 45(15). Retrieved from [Link]
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Poppe, L., et al. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. International Journal of Molecular Sciences, 24(13), 10839. Retrieved from [Link]
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Reddy, G. S., et al. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega, 2(7), 3329-3335. Retrieved from [Link]
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Liu, G., et al. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Kumar, K. S. A., et al. (2014). Synthesis and identification of chiral aminomethylpiperidine carboxamides as inhibitor of collagen induced platelet activation. European Journal of Medicinal Chemistry, 80, 463-476. Retrieved from [Link]
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Kadouri-Puchot, C., & Comesse, S. (2005). Recent advances in asymmetric synthesis of pipecolic acid and derivatives. Amino Acids, 29(2), 101-30. Retrieved from [Link]
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(S)-Piperidine-3-carboxamide: A Privileged Scaffold in Modern Medicinal Chemistry
Abstract
(S)-piperidine-3-carboxamide is a chiral heterocyclic building block of significant interest in medicinal chemistry. Its rigid, three-dimensional structure and the stereospecific presentation of its carboxamide and secondary amine functionalities make it an invaluable scaffold for the design of potent and selective therapeutic agents. This technical guide provides an in-depth overview of the applications of this compound, detailing its role in the structure of approved drugs and clinical candidates, particularly in the fields of oncology and neurology. We will explore its impact on physicochemical and pharmacokinetic properties, and provide detailed protocols for its incorporation into lead compounds, with a focus on its application in the synthesis of Poly(ADP-ribose) polymerase (PARP) and checkpoint kinase (CHK1) inhibitors.
Introduction: The Significance of Chiral Piperidines in Drug Design
The piperidine ring is a ubiquitous scaffold in pharmaceuticals, valued for its favorable physicochemical properties and metabolic stability.[1] The introduction of a chiral center, as in this compound, provides a powerful tool for medicinal chemists to refine a molecule's pharmacological profile.[1][2] The defined stereochemistry of this building block allows for precise, three-dimensional interactions with biological targets, which can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.[3][4] The strategic placement of substituents on the chiral piperidine ring can modulate a compound's lipophilicity, solubility, and basicity, all critical parameters in drug design.[2][4]
The molecular formula of this compound is C₆H₁₂N₂O, and it has a molecular weight of approximately 128.17 g/mol .[5] Its structure features a six-membered piperidine ring with a carboxamide group at the 3-position, with the stereochemistry fixed in the (S)-configuration.[5][] This specific arrangement is crucial for its biological activity and its utility as a versatile synthetic intermediate.[5][7]
Key Applications in Medicinal Chemistry
This compound and its derivatives have been successfully employed in the development of a range of therapeutic agents. Its structural features can be incorporated into drug candidates targeting a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[5]
PARP Inhibitors for Cancer Therapy
One of the most notable applications of a derivative of this compound is in the synthesis of Niraparib (MK-4827), a potent oral poly(ADP-ribose) polymerase (PARP) inhibitor.[8][9] PARP enzymes are critical for the repair of single-strand DNA breaks.[10] In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are involved in homologous recombination repair of double-strand breaks, inhibition of PARP leads to synthetic lethality, selectively killing the cancer cells.[9][10]
Niraparib, with its 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide structure, demonstrates excellent inhibition of PARP-1 and PARP-2 with IC₅₀ values of 3.8 nM and 2.1 nM, respectively.[8][11] The (S)-piperidine moiety plays a crucial role in the binding of Niraparib to the PARP active site.[10]
Checkpoint Kinase Inhibitors
This compound is also a key component of AZD7762, a potent inhibitor of checkpoint kinases CHK1 and CHK2.[12] These kinases are activated in response to DNA damage and initiate cell cycle arrest to allow for DNA repair.[12] Inhibiting these checkpoints can enhance the efficacy of DNA-damaging chemotherapies and radiation.[12] The structure of AZD7762 is (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide.[12] The piperidine-3-carboxamide portion of the molecule was optimized to target the ribose binding pocket of CHK1, leading to excellent cellular potency and selectivity.[12][13]
Other Therapeutic Areas
Derivatives of piperidine-3-carboxamide have shown promise in a variety of other therapeutic areas:
-
Antimalarials: A piperidine carboxamide, SW042, was identified through phenotypic screening to have anti-malarial activity.[14] Further studies revealed that this class of compounds targets the β5 active-site of the Plasmodium falciparum proteasome.[14]
-
Antimelanoma Agents: Certain N-arylpiperidine-3-carboxamide derivatives have been shown to induce a senescence-like phenotype in human melanoma cells, suggesting potential as anticancer agents.[7][15]
-
Platelet Aggregation Inhibitors: Structure-activity relationship studies have been conducted on piperidine-3-carboxamides as inhibitors of human platelet aggregation.[16]
Synthetic Protocols and Methodologies
The incorporation of the this compound scaffold into target molecules typically involves standard amide bond formation reactions. The secondary amine of the piperidine ring can be functionalized through various coupling reactions.
General Protocol for Amide Coupling
This protocol describes a general method for coupling this compound with a carboxylic acid.
Materials:
-
This compound hydrochloride (or free base)
-
Carboxylic acid of interest
-
Coupling agent (e.g., HATU, HBTU, EDC)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
To a solution of the carboxylic acid in the anhydrous solvent, add the coupling agent and the base.
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add this compound (if using the hydrochloride salt, an additional equivalent of base is required).
-
Stir the reaction mixture at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired amide.
Synthesis of a Niraparib Precursor
The following workflow illustrates a simplified, conceptual synthesis of a key intermediate for Niraparib, highlighting the integration of the (S)-piperidine moiety. More detailed and varied synthetic routes have been published.[17][18]
Caption: Conceptual workflow for the synthesis of Niraparib.
Structure-Activity Relationships and Mechanistic Insights
The chirality of the piperidine ring is a critical determinant of biological activity.[2] For instance, in the development of senescence-inducing antimelanoma agents, the (S)-configuration of the N-arylpiperidine-3-carboxamide scaffold was found to be more active than the racemic mixture or the (R)-enantiomer.[7] This highlights the importance of stereochemical control in drug design.
The piperidine-3-carboxamide moiety itself is often crucial for activity. In the same antimelanoma study, the regioisomeric piperidine-4-carboxamide was inactive, and replacing the piperidine with smaller rings like pyrrolidine or azetidine led to a decrease in activity.[7]
Data Summary
| Compound | Target | IC₅₀/EC₅₀ | Therapeutic Area |
| Niraparib (MK-4827) | PARP-1/2 | 3.8 nM / 2.1 nM (IC₅₀) | Oncology |
| AZD7762 | CHK1 | Potent inhibitor | Oncology |
| SW042 | P. falciparum proteasome β5 | 0.14-0.19 µM (EC₅₀) | Infectious Disease |
| Hit Compound 1 | Senescence Induction | 1.24 µM (EC₅₀) | Oncology (Melanoma) |
Table 1: Biological activities of compounds containing the this compound scaffold or its derivatives.[7][8][14]
Conclusion
This compound is a validated and highly valuable building block in medicinal chemistry. Its inherent chirality and conformational rigidity provide a robust platform for the design of potent and selective drugs. The successful development of therapeutics like Niraparib underscores the power of this scaffold to address challenging biological targets. As synthetic methodologies continue to evolve, the applications of this compound and other chiral piperidines are expected to expand, leading to the discovery of novel and effective treatments for a wide range of diseases.
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Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185. [Link]
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ResearchGate. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]
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ACS Publications. (n.d.). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. Retrieved from [Link]
-
Oza, V., et al. (2012). Discovery of checkpoint kinase inhibitor (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by structure-based design and optimization of thiophenecarboxamide ureas. Journal of Medicinal Chemistry, 55(11), 5130–5142. [Link]
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ACS Publications. (n.d.). Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design and Optimization of Thiophenecarboxamide Ureas. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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University of Oxford. (n.d.). Synthesis of Niraparib, a cancer drug candidate. Mathematical, Physical and Life Sciences Division. Retrieved from [Link]
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New Drug Approvals. (2016, December 22). Niraparib; MK 4827. Retrieved from [Link]
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Lawong, A., et al. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Retrieved from [Link]
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Oh, S., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 643–650. [Link]
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Arabian Journal of Chemistry. (n.d.). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]
-
Zheng, X., et al. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 38(1), 180–188. [Link]
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ResearchGate. (n.d.). Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer | Request PDF. Retrieved from [Link]
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Application Note & Protocol: Stereoretentive N-Alkylation of (S)-Piperidine-3-carboxamide
Abstract
This document provides a comprehensive guide for the stereoretentive N-alkylation of (S)-piperidine-3-carboxamide, a critical transformation for synthesizing derivatives used in pharmaceutical research and development. Chiral piperidines are privileged scaffolds in a multitude of bioactive molecules and approved therapeutics.[1][2] This protocol emphasizes the direct alkylation of the secondary amine using alkyl halides under mild basic conditions, a method chosen for its operational simplicity and reliability. We delve into the mechanistic underpinnings, critical parameter selection, a detailed step-by-step experimental procedure, and robust analytical methods for product characterization and enantiomeric purity assessment.
Underlying Principles and Mechanism
The N-alkylation of a secondary amine, such as this compound, with an alkyl halide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[3] The reaction's success hinges on the nitrogen atom's lone pair of electrons acting as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[3]
Key Mechanistic Considerations:
-
Stereochemistry: The reaction occurs directly at the nitrogen atom, which is remote from the chiral center at the C3 position. Standard SN2 conditions do not affect the configuration of existing stereocenters within the nucleophile. Therefore, the (S)-configuration of the piperidine-3-carboxamide is expected to be fully retained.
-
Role of the Base: The initial SN2 reaction produces an ammonium salt. A base is required to deprotonate this salt, regenerating a neutral tertiary amine and preventing the reaction from stalling.[3][4] A non-nucleophilic base is crucial to avoid competition with the piperidine nucleophile.
-
Solvent Effects: Polar aprotic solvents are ideal for SN2 reactions.[5][6][7] They can solvate the cation (the counter-ion of the base, e.g., K⁺) but do not strongly solvate the amine nucleophile, leaving it "naked" and highly reactive.[6] This significantly accelerates the reaction rate compared to polar protic solvents, which would hydrogen-bond to the amine and reduce its nucleophilicity.[6][7]
Diagram: General SN2 Mechanism for N-Alkylation
Caption: SN2 mechanism for the N-alkylation of this compound.
Critical Parameters and Reagent Selection
The choice of reagents and conditions is paramount for achieving high yield, purity, and avoiding common pitfalls like over-alkylation.[8]
| Parameter | Recommended Choice | Rationale & Scientific Justification |
| Starting Material | This compound | Ensure high enantiomeric purity (>99% ee) of the starting material, as this will dictate the maximum possible purity of the product. |
| Alkylating Agent | Alkyl Iodide or Bromide (1.0-1.1 eq.) | Reactivity order: R-I > R-Br > R-Cl. Iodides and bromides offer a good balance of reactivity and stability. Using a slight excess ensures full conversion of the starting amine, but a large excess can promote side reactions. |
| Base | Potassium Carbonate (K₂CO₃), powdered (1.5-2.0 eq.) | K₂CO₃ is an inexpensive, non-nucleophilic, and moderately strong base, ideal for scavenging the HBr or HI byproduct.[9][10] Being a heterogeneous base in many organic solvents, it simplifies work-up (filtration).[9][11] An excess ensures the reaction equilibrium is driven towards the product. |
| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) | Both are polar aprotic solvents that are excellent for SN2 reactions.[5][6][12] DMF offers superior solvating power for a wide range of substrates,[13] while MeCN is easier to remove during work-up. The solvent must be anhydrous. |
| Temperature | Room Temperature to 50 °C | The reaction typically proceeds well at room temperature.[14] Gentle heating (40-50 °C) can be applied to accelerate the reaction with less reactive alkyl halides, but excessive heat may increase side product formation. |
| Reaction Monitoring | Thin-Layer Chromatography (TLC) or LC-MS | Essential for determining reaction completion and monitoring for the formation of byproducts. This prevents unnecessary heating or extended reaction times. |
Detailed Experimental Protocol
This protocol describes the N-benzylation of this compound as a representative example.
Materials and Equipment
| Reagents | Equipment |
| This compound | Round-bottom flask with stir bar |
| Benzyl bromide | Syringe or dropping funnel |
| Anhydrous Potassium Carbonate (K₂CO₃), powdered | Condenser and heating mantle |
| Anhydrous N,N-Dimethylformamide (DMF) | Inert atmosphere setup (Nitrogen or Argon) |
| Ethyl acetate (EtOAc) | TLC plates and chamber |
| Deionized water & Brine | Rotary evaporator |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Standard glassware for work-up |
| Silica gel for column chromatography | Column chromatography setup |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq.) and finely powdered anhydrous potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous DMF via syringe to create a suspension with an approximate concentration of 0.1-0.2 M with respect to the starting amine.
-
Alkylating Agent Addition: Stir the suspension vigorously. Add benzyl bromide (1.05 eq.) dropwise via syringe over 5-10 minutes at room temperature. Slow addition is recommended to control any potential exotherm and minimize side reactions.[15]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress every 1-2 hours by TLC (e.g., using 10% Methanol in Dichloromethane as eluent). If the reaction is sluggish, it can be gently heated to 40-50 °C. Typical reaction times range from 2 to 24 hours.[15]
-
Work-up:
-
Once the starting material is consumed as indicated by TLC, cool the reaction to room temperature.
-
Quench the reaction by slowly adding deionized water (approx. 10 volumes relative to DMF).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers and wash with brine (2 x 10 volumes) to remove residual DMF and inorganic salts.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel. The eluent system will depend on the specific product's polarity but a gradient of methanol in dichloromethane or ethyl acetate in hexanes is a common starting point.
Diagram: Experimental Workflow
Caption: Step-by-step workflow for N-alkylation and product isolation.
Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the structure, purity, and stereochemical integrity of the final product.
| Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural Confirmation | Appearance of new signals corresponding to the added alkyl group (e.g., benzylic CH₂ protons) and shifts in the signals of the piperidine ring protons adjacent to the nitrogen. |
| Mass Spectrometry | Molecular Weight Verification | Observation of the correct molecular ion peak (M+H)⁺ for the N-alkylated product. |
| Chiral HPLC | Enantiomeric Purity (ee%) | The most critical analysis. Using a suitable chiral stationary phase (CSP), the product should appear as a single enantiomeric peak, confirming retention of the (S)-configuration. |
Protocol: Chiral HPLC Analysis
Developing a chiral separation method is often an empirical process, but polysaccharide-based columns are a robust starting point for piperidine derivatives.[16][17]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A polysaccharide-based Chiral Stationary Phase (CSP) such as Chiralpak® AD-H or Chiralcel® OD-H is recommended.[16][18]
-
Mobile Phase (Normal Phase): A mixture of n-Hexane and a polar modifier like isopropanol (IPA) or ethanol is typically used.[18] A small amount of an amine additive (e.g., 0.1% diethylamine) is often required to improve peak shape for basic compounds.[16] A typical starting condition is Hexane:IPA (90:10) + 0.1% DEA.
-
Procedure:
-
Dissolve a small amount of the purified product in the mobile phase.
-
Inject onto the column and monitor the elution profile.
-
Optimize the separation by adjusting the ratio of hexane to alcohol. Increasing the alcohol content generally reduces retention time.[19]
-
The enantiomeric excess (ee%) is calculated from the peak areas of the two enantiomers: ee% = |(Area_S - Area_R) / (Area_S + Area_R)| * 100. For a successful stereoretentive synthesis, the ee% should be identical to that of the starting material.
-
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive alkyl halide; Insufficiently dry reagents/solvent; Low reaction temperature. | Check the purity of the alkyl halide. Ensure all glassware, reagents, and solvents are scrupulously dried. Gently heat the reaction to 40-50 °C. |
| Formation of Byproducts | Over-alkylation (quaternary salt formation); Impurities in starting materials. | Use only a slight excess (1.0-1.1 eq.) of the alkylating agent.[15] Ensure high purity of starting materials. Purify the crude product carefully by column chromatography. |
| Difficult Purification | Residual DMF. | During work-up, perform multiple, thorough washes with brine to remove DMF before concentrating the organic phase. |
| Poor Peak Shape in HPLC | Interaction of the basic amine with residual acidic sites on the silica-based column. | Add a small amount of a basic modifier like diethylamine or triethylamine (0.1%) to the mobile phase.[16] |
References
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University of Calgary, Ch22: Alkylation of Amines, [Link], Accessed: January 16, 2026.
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National Center for Biotechnology Information (PMC), Beyond a solvent: triple roles of dimethylformamide in organic chemistry, [Link], Accessed: January 16, 2026.
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Application Notes and Protocols for the Parallel Synthesis of Compound Libraries Using (S)-piperidine-3-carboxamide
Introduction: The Strategic Value of the (S)-Piperidine-3-carboxamide Scaffold in Drug Discovery
The piperidine motif is a cornerstone in medicinal chemistry, recognized as one of the most prevalent N-heterocyclic scaffolds in FDA-approved drugs.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it a privileged scaffold for engaging with biological targets. Among the vast array of piperidine-based building blocks, this compound stands out as a particularly valuable synthon for the construction of diverse compound libraries aimed at identifying novel therapeutic agents.
The inherent chirality at the C3 position, coupled with the primary carboxamide and the secondary amine, provides three distinct points for diversification. This trifunctional nature allows for the rapid generation of libraries with significant structural and stereochemical complexity, which is crucial for exploring the chemical space around a biological target.[2][3] Derivatives of this compound have demonstrated a wide range of biological activities, including antimelanoma and antiplatelet effects, underscoring the therapeutic potential of libraries built upon this scaffold.[2][3]
Parallel synthesis has emerged as a powerful strategy in modern drug discovery, enabling the rapid and efficient generation of large numbers of discrete compounds.[4] This approach, combined with the versatility of the this compound scaffold, provides a robust platform for hit identification and lead optimization campaigns. This document provides detailed application notes and protocols for the use of this compound in the parallel synthesis of compound libraries through two powerful synthetic methodologies: N-acylation/sulfonylation and the Ugi four-component reaction .
Chemical Properties and Handling
This compound is a chiral compound that serves as a versatile building block in organic synthesis.[] For safe and effective use in the laboratory, it is essential to be aware of its properties and handling requirements.
| Property | Value |
| Molecular Formula | C₆H₁₂N₂O |
| Molecular Weight | 128.17 g/mol |
| Appearance | White to off-white solid |
| Chirality | (S)-configuration at C3 |
Safety and Handling:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6][7]
-
Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[6][7]
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[6][7]
-
Store in a cool, dry place away from incompatible materials.[8]
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[6][7][8]
Parallel Synthesis Workflow Overview
The following diagram illustrates a generalized workflow for the parallel synthesis of a compound library using this compound as the core scaffold. This workflow is applicable to both the N-acylation/sulfonylation and the Ugi reaction protocols detailed below, with variations in the specific reagents and reaction conditions.
Caption: A generalized workflow for parallel library synthesis.
Protocol 1: Parallel Amide and Sulfonamide Library Synthesis
This protocol describes the N-acylation and N-sulfonylation of the piperidine nitrogen of this compound in a 96-well plate format to generate a library of N-substituted derivatives.
I. Causality Behind Experimental Choices
-
N-Boc Protection: The secondary amine of the piperidine ring is significantly more nucleophilic than the primary amide. However, to ensure exclusive reaction at the piperidine nitrogen and prevent any potential side reactions with the carboxamide, the use of N-Boc protected (S)-piperidine-3-carboxylic acid followed by amide formation and subsequent deprotection can be employed for certain applications. For direct acylation, careful control of stoichiometry is key.
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent for amide bond formation, known for its rapid reaction times and suppression of racemization.[9]
-
Base: Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the acid formed during the reaction without competing in the coupling reaction.[9]
-
Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively dissolves the starting materials and reagents.
-
High-Throughput Purification: Reversed-phase preparative HPLC (prep-HPLC) is the method of choice for purifying compound libraries due to its high resolution and amenability to automation.[10]
II. Step-by-Step Methodology
A. Reagent Stock Solution Preparation
-
Carboxylic Acid/Sulfonyl Chloride Plate: Prepare a 96-well plate containing a diverse set of carboxylic acids or sulfonyl chlorides.
-
Dissolve each building block in an appropriate solvent (e.g., DMF, DMSO) to a final concentration of 0.2 M.
-
Dispense 100 µL of each unique building block solution into individual wells of a 96-well plate.
-
-
This compound Stock Solution:
-
Prepare a 0.2 M solution of this compound in DMF.
-
-
HATU Stock Solution:
-
Prepare a 0.2 M solution of HATU in DMF. Note: Prepare this solution fresh before use.
-
-
DIPEA Stock Solution:
-
Prepare a 0.4 M solution of DIPEA in DMF.
-
B. Parallel Synthesis in a 96-Well Plate
-
To each well of the carboxylic acid/sulfonyl chloride plate, add 100 µL of the this compound stock solution (1.0 equivalent).
-
To each well, add 100 µL of the HATU stock solution (1.0 equivalent).
-
To each well, add 100 µL of the DIPEA stock solution (2.0 equivalents).
-
Seal the 96-well plate with a pierceable cap mat.
-
Incubate the plate on an orbital shaker at room temperature for 12-16 hours.
C. Reaction Work-up and Purification
-
Quenching: Add 200 µL of water to each well to quench the reaction.
-
Extraction:
-
Add 500 µL of ethyl acetate to each well.
-
Seal the plate and shake vigorously for 5 minutes.
-
Centrifuge the plate to separate the layers.
-
Carefully remove the aqueous layer from the bottom of each well.
-
Repeat the wash with 500 µL of saturated sodium bicarbonate solution and then 500 µL of brine.
-
-
Drying and Concentration:
-
Transfer the organic layer from each well to a new 96-well plate.
-
Dry the organic extracts over anhydrous sodium sulfate.
-
Filter and concentrate the solvent in each well using a centrifugal evaporator.
-
-
High-Throughput Purification:
-
Re-dissolve the crude product in each well in a suitable solvent (e.g., DMSO/methanol).
-
Purify the compounds using an automated mass-triggered prep-HPLC system.[11]
-
D. Quality Control and Archiving
-
Analyze the purity of each purified compound using LC-MS.
-
For a representative subset of the library (e.g., 5-10%), obtain ¹H NMR spectra to confirm the structure.[12]
-
Store the final compounds in a suitable format (e.g., DMSO solutions in 96-well plates) at -20°C.
III. Data Presentation: Representative Building Blocks
| Building Block Type | Example Reagent | Expected Product Structure |
| Aliphatic Carboxylic Acid | Acetic Acid | N-acetyl-(S)-piperidine-3-carboxamide |
| Aromatic Carboxylic Acid | Benzoic Acid | N-benzoyl-(S)-piperidine-3-carboxamide |
| Heterocyclic Carboxylic Acid | Nicotinic Acid | N-nicotinoyl-(S)-piperidine-3-carboxamide |
| Aliphatic Sulfonyl Chloride | Methanesulfonyl Chloride | N-methanesulfonyl-(S)-piperidine-3-carboxamide |
| Aromatic Sulfonyl Chloride | Benzenesulfonyl Chloride | N-benzenesulfonyl-(S)-piperidine-3-carboxamide |
Protocol 2: Parallel Ugi Four-Component Reaction (U-4CR) Library Synthesis
The Ugi four-component reaction is a powerful multicomponent reaction that allows for the rapid assembly of complex molecules from simple starting materials.[13] In this protocol, this compound acts as the amine component.
I. Causality Behind Experimental Choices
-
Multicomponent Reaction: The Ugi reaction is highly convergent, forming multiple bonds in a single step, which is ideal for generating molecular diversity in a time-efficient manner.[13]
-
Solvent: Methanol is a common solvent for the Ugi reaction as it effectively dissolves the various components and participates in the reaction mechanism.
-
Reaction Conditions: The reaction is typically performed at room temperature, making it amenable to high-throughput formats.
II. Step-by-Step Methodology
A. Reagent Stock Solution Preparation
-
Aldehyde/Ketone Plate: Prepare a 96-well plate with a diverse set of aldehydes or ketones (0.2 M in methanol).
-
Carboxylic Acid Plate: Prepare a separate 96-well plate with a diverse set of carboxylic acids (0.2 M in methanol).
-
Isocyanide Plate: Prepare a third 96-well plate with a diverse set of isocyanides (0.2 M in methanol). Caution: Isocyanides are volatile and have a strong, unpleasant odor. Handle them in a well-ventilated fume hood.
-
This compound Stock Solution: Prepare a 0.2 M solution of this compound in methanol.
B. Parallel Synthesis in a 96-Well Plate
-
To a new 96-well reaction plate, add 100 µL of the this compound stock solution to each well.
-
Using a liquid handling robot or multichannel pipette, transfer 100 µL from each well of the aldehyde/ketone plate to the corresponding well of the reaction plate.
-
Transfer 100 µL from each well of the carboxylic acid plate to the corresponding well of the reaction plate.
-
Transfer 100 µL from each well of the isocyanide plate to the corresponding well of the reaction plate.
-
Seal the reaction plate and incubate on an orbital shaker at room temperature for 48-72 hours.[14]
C. Reaction Work-up and Purification
-
Concentrate the solvent in each well using a centrifugal evaporator.
-
Re-dissolve the residue in each well in 500 µL of ethyl acetate.
-
Wash the organic layer with 2 x 300 µL of water and 1 x 300 µL of brine.
-
Transfer the organic layer to a new plate and concentrate to dryness.
-
Proceed with high-throughput purification via prep-HPLC as described in Protocol 1.
D. Quality Control and Archiving
Follow the same QC and archiving procedures as outlined in Protocol 1.
III. Data Presentation: Ugi Reaction Components
| Component | Example Reagent | Role in Reaction |
| Amine | This compound | Nucleophile |
| Aldehyde | Benzaldehyde | Electrophile |
| Carboxylic Acid | Acetic Acid | Proton source and nucleophile |
| Isocyanide | tert-Butyl isocyanide | C1 synthon |
Visualization of the Ugi Reaction Mechanism
The following diagram illustrates the key steps in the Ugi four-component reaction.
Caption: Key steps of the Ugi four-component reaction.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the parallel synthesis of diverse compound libraries. The protocols outlined in this application note for N-acylation/sulfonylation and the Ugi four-component reaction provide robust and efficient methods for generating libraries with significant chemical complexity. The integration of automated liquid handling and high-throughput purification is critical for maximizing the efficiency of these workflows.[15] Future advancements in reaction methodologies, including the development of novel multicomponent reactions and the application of flow chemistry, will further expand the utility of this important scaffold in the ongoing quest for new therapeutic agents.
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European Lead Factory. (n.d.). High-Throughput Preparative HPLC-MS Purification Workflow of Libraries. Taros Chemicals. Retrieved from [Link]
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H.E.L Group. (2023, February 12). How automation & parallel systems improve chemical synthesis processes. Retrieved from [Link]
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- Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623.
- Lawong, A., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 30(5), 499-512.e8.
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- Lorthiois, E., et al. (2011). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 16(9), 7322-7348.
- Merck. (2023). Safety Data Sheet: (R)-N-BOC-Piperidine-3-carboxylic acid.
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Mettler-Toledo. (2022, May 23). Optimization: Ugi Reaction Using Parallel Synthesis & Automated Liquid Handling l Protocol Preview [Video]. YouTube. [Link]
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Organic Syntheses. (n.d.). Ugi Multicomponent Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil. Retrieved from [Link]
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Application of (S)-piperidine-3-carboxamide in Cancer Research: A Technical Guide for Scientists and Drug Development Professionals
This comprehensive guide delves into the multifaceted applications of (S)-piperidine-3-carboxamide and its derivatives in modern cancer research. This chiral scaffold serves as a pivotal building block in the synthesis of novel therapeutic agents, demonstrating significant potential in targeting various malignancies through diverse mechanisms of action. This document provides an in-depth analysis of its utility, from inducing cellular senescence in melanoma to the targeted inhibition of critical enzymatic pathways that fuel cancer progression. Detailed, field-proven protocols are provided to empower researchers to effectively harness the capabilities of this promising chemical entity in their own investigations.
Introduction: The Versatility of the this compound Scaffold
This compound is a chiral heterocyclic compound that has emerged as a valuable starting material in medicinal chemistry for the development of drugs targeting a range of diseases, including cancer.[1] Its rigid, three-dimensional structure allows for precise stereochemical interactions with biological targets, a critical factor in designing potent and selective pharmaceuticals.[1] The piperidine ring, a common motif in natural alkaloids like piperine, has been associated with a variety of anticancer activities, including the regulation of key signaling pathways such as STAT-3, NF-κB, and PI3K/Akt.[2][3]
The applications of the this compound scaffold in oncology are broad, with derivatives being investigated as:
-
Inducers of Cellular Senescence: A state of irreversible cell cycle arrest, which can be a powerful tumor-suppressive mechanism.[4]
-
Kinase Inhibitors: Targeting enzymes like anaplastic lymphoma kinase (ALK), which are often dysregulated in cancers.[5]
-
Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT): Disrupting cellular metabolism and energy production, a key vulnerability of many cancer cells.[6][7]
This guide will focus primarily on the latter two applications, providing a detailed exploration of the underlying mechanisms and practical experimental protocols.
Mechanism of Action I: Induction of Senescence in Melanoma
Derivatives of this compound have been identified as potent inducers of a senescence-like phenotype in human melanoma cells.[4] Cellular senescence is a terminal, non-proliferative state that can act as a barrier to malignant transformation.[4] Inducing senescence in cancer cells can lead to their eventual clearance by the immune system.[4]
One study identified a novel N-arylpiperidine-3-carboxamide derivative that demonstrated significant antiproliferative activity against human melanoma A375 cells, with an IC50 of 0.03 µM, by inducing senescence-like morphological changes.[4] This approach offers a promising therapeutic strategy, particularly for cancers that are resistant to apoptosis-inducing agents.
Mechanism of Action II: Inhibition of Anaplastic Lymphoma Kinase (ALK)
The this compound core has been successfully utilized to develop inhibitors of anaplastic lymphoma kinase (ALK).[5] ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, drives the growth and survival of various cancers, including non-small cell lung cancer and anaplastic large-cell lymphoma.
A piperidine carboxamide derivative was identified through high-throughput screening as a novel ALK inhibitor with an IC50 of 0.174 µM.[5] X-ray crystallography revealed that this compound binds to the ALK kinase domain in an unusual conformation, providing a unique avenue for the design of next-generation ALK inhibitors.[5]
Mechanism of Action III: Targeting Cancer Metabolism through NAMPT Inhibition
A highly significant application of the this compound scaffold lies in the development of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors.[6][7] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[7] NAD+ is an essential coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and signaling.[8]
Cancer cells exhibit a heightened metabolic rate and increased reliance on the NAD+ salvage pathway for survival, making NAMPT a prime therapeutic target.[7][8] Inhibition of NAMPT leads to a depletion of intracellular NAD+ levels, resulting in impaired DNA repair, energy crisis, and ultimately, cell death.[8] FK866, a potent and well-characterized NAMPT inhibitor, features a piperidine core structure, underscoring the relevance of this scaffold in targeting this critical enzyme.[9]
Signaling Pathway: NAMPT Inhibition and Consequent Cellular Effects
Caption: NAMPT inhibition by this compound derivatives.
Experimental Protocols
The following protocols provide detailed methodologies for evaluating the anticancer effects of this compound derivatives, with a focus on NAMPT inhibition.
In Vitro Cell Viability Assay
Purpose: To determine the cytotoxic effects of this compound derivatives on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., A375 melanoma, HCT-116 colorectal carcinoma, K-562 leukemia)[10]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the cell viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot Analysis for Apoptosis Markers
Purpose: To investigate the induction of apoptosis by this compound derivatives by detecting key apoptotic proteins.
Materials:
-
Cancer cells treated with the compound of interest
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with the this compound derivative at its IC50 concentration for 24-48 hours. Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using an imaging system.
In Vivo Xenograft Tumor Model
Purpose: To evaluate the anti-tumor efficacy of this compound derivatives in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for xenograft (e.g., AML-M4, Namalwa)[9]
-
This compound derivative formulated for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject 1-5 million cancer cells into the flank of each mouse.
-
Tumor Growth and Treatment: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups. Administer the compound (e.g., via oral gavage or intraperitoneal injection) according to a predetermined dosing schedule. The control group should receive the vehicle.
-
Tumor Monitoring: Measure the tumor volume and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: Euthanize the mice when the tumors reach the maximum allowed size or at the end of the study. Excise the tumors for further analysis (e.g., histology, western blotting).
Experimental Workflow: From In Vitro Screening to In Vivo Efficacy
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- 3. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 4. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
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- 10. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (S)-Piperidine-3-carboxamide Derivatives as Potent Enzyme Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract: The (S)-piperidine-3-carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as a critical building block for a diverse range of therapeutic agents.[1] Its inherent stereochemistry and structural rigidity make it a privileged fragment for designing potent and selective enzyme inhibitors. This guide provides an in-depth exploration of this chemical class, focusing on its application in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. We will dissect the underlying mechanism of action, provide a detailed protocol for in vitro characterization, and present a framework for data analysis, thereby equipping researchers with the necessary knowledge to advance their drug discovery programs.
Introduction: The Significance of the this compound Scaffold
The piperidine ring is a prevalent feature in numerous approved drugs, and the this compound moiety, in particular, offers a versatile platform for creating specific interactions with enzyme active sites.[2] The chiral center at the 3-position is crucial for establishing precise stereospecific contacts, which often translates to enhanced potency and selectivity.[1] Derivatives of this scaffold have been successfully developed as inhibitors for a wide array of enzyme targets, including Dipeptidyl Peptidase-4 (DPP-4) for diabetes, Anaplastic Lymphoma Kinase (ALK) for cancer, and various histone demethylases for epigenetic therapies.[3][4][5][6]
This document will use the clinically significant class of PARP inhibitors as a representative example to illustrate the application and characterization of this compound derivatives.
Mechanistic Insight: PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerases, particularly PARP-1 and PARP-2, are critical enzymes in the cellular response to DNA damage. They function as sensors for DNA single-strand breaks (SSBs) and, upon binding to a break, catalyze the synthesis of poly(ADP-ribose) chains on themselves and other nuclear proteins.[7] This process, known as PARylation, recruits other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.[7]
This compound derivatives have been instrumental in the design of potent PARP inhibitors. A prime example is Niraparib (MK-4827), an approved therapeutic agent that incorporates this key structural motif.[8][9] These inhibitors function by occupying the NAD+ binding site of the PARP enzyme, preventing PARylation.
The therapeutic efficacy of PARP inhibitors in specific cancers is rooted in the concept of synthetic lethality .[10]
-
In a healthy cell: If the primary pathway for repairing double-strand breaks (DSBs), homologous recombination (HR), is functional, the cell can survive even if SSBs are not repaired by the PARP-mediated pathway.
-
In a cancer cell with HR deficiency (e.g., BRCA1/2 mutations): These cells are heavily reliant on the PARP-mediated BER pathway to repair SSBs. When a PARP inhibitor is introduced, SSBs accumulate and collapse replication forks, leading to the formation of DSBs. Since the HR pathway is already compromised, the cell cannot repair these DSBs, triggering apoptosis and cell death.[7][10]
-
PARP Trapping: A secondary mechanism for some inhibitors is "trapping" the PARP enzyme on the DNA, creating a toxic lesion that further disrupts DNA replication and contributes to cytotoxicity.[7][10]
This selective killing of cancer cells while sparing healthy cells is the hallmark of synthetic lethality and the therapeutic power of PARP inhibitors.
Caption: Mechanism of synthetic lethality with PARP inhibitors in HR-deficient cancer cells.
Application Protocol: In Vitro IC50 Determination for a PARP-1 Inhibitor
This section provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of an this compound derivative against human PARP-1 using a chemiluminescent assay format.
Causality and Self-Validation: This protocol is designed as a self-validating system. The principle relies on quantifying the enzymatic incorporation of biotinylated NAD+ onto histone proteins, a direct measure of PARP-1 activity. The inclusion of positive (no inhibitor) and negative (no enzyme) controls is critical for data normalization and ensuring the observed signal is enzyme-dependent. A known reference inhibitor should be run in parallel to validate assay performance.
Materials and Reagents
-
Enzyme: Recombinant Human PARP-1 (e.g., BPS Bioscience, #80501)
-
Substrates:
-
Histone H1 (e.g., Sigma-Aldrich, #H5505)
-
Activated DNA (e.g., Trevigen, #4671-500-01)
-
Biotinylated NAD+ (e.g., Trevigen, #4670-500-01)
-
-
Detection:
-
Streptavidin-HRP (e.g., Thermo Fisher, #N100)
-
Chemiluminescent HRP Substrate (e.g., Thermo Fisher, #34580)
-
-
Plates: White, 96-well high-binding assay plates
-
Buffers:
-
Coating Buffer: 1x PBS
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 4 mM MgCl2, 0.1 mg/mL BSA, 250 µM DTT
-
Wash Buffer: 1x PBS with 0.05% Tween-20 (PBST)
-
-
Test Compound: this compound derivative dissolved in 100% DMSO.
-
Instrumentation: Luminometer plate reader.
Experimental Workflow
Caption: Step-by-step workflow for the in vitro PARP-1 chemiluminescent inhibition assay.
Step-by-Step Methodology
-
Plate Coating:
-
Dilute Histone H1 to 10 µg/mL in Coating Buffer.
-
Add 100 µL to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
Rationale: Histone H1 serves as the protein substrate for PARP-1's PARylation activity and immobilizes the reaction product to the plate.
-
-
Washing and Blocking:
-
Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Assay Buffer (containing BSA) to each well and incubate for 1 hour at room temperature (RT) to block non-specific binding sites.
-
-
Inhibitor Preparation:
-
Prepare a serial dilution of the test compound in 100% DMSO. A typical starting point is a 10 mM stock.
-
Further dilute these stocks into Assay Buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
-
Enzymatic Reaction:
-
Wash the blocked plate 3 times with 200 µL of Wash Buffer.
-
Prepare a "Master Mix" containing PARP-1 enzyme (e.g., 25 ng/well) and activated DNA (e.g., 50 ng/well) in Assay Buffer.
-
Add 50 µL of the Master Mix to each well.
-
Add 25 µL of the diluted test compound (or vehicle control) to the appropriate wells.
-
Initiate the reaction by adding 25 µL of Biotinylated NAD+ (final concentration e.g., 250 µM) to all wells. The total reaction volume is 100 µL.
-
Controls:
-
100% Activity Control: Add vehicle (Assay Buffer + DMSO) instead of inhibitor.
-
0% Activity (Background) Control: Use Assay Buffer without PARP-1 enzyme.
-
-
Incubate the plate for 1 hour at RT with gentle shaking.
-
Rationale: Activated DNA is required to stimulate the catalytic activity of PARP-1. The reaction allows the enzyme to transfer biotinylated ADP-ribose units onto the coated histones.
-
-
Detection:
-
Stop the reaction by washing the plate 3 times with 200 µL of Wash Buffer.
-
Dilute Streptavidin-HRP in Assay Buffer (e.g., 1:5000).
-
Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 1 hour at RT.
-
Wash the plate 5 times with 200 µL of Wash Buffer to remove unbound conjugate.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and add 100 µL to each well.
-
Immediately read the luminescence signal on a plate reader.
-
Rationale: The Streptavidin-HRP binds with high affinity to the biotin incorporated onto the histones. The HRP enzyme then catalyzes a reaction with the substrate to produce a light signal proportional to the amount of PARP-1 activity.
-
Data Analysis and Interpretation
Data Processing
-
Subtract Background: For each data point, subtract the average luminescence signal from the "0% Activity" control wells.
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_100%_Activity))
IC50 Determination
-
Plot Data: Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.
-
Curve Fitting: Use a non-linear regression analysis program (e.g., GraphPad Prism, Origin) to fit the data to a four-parameter logistic (sigmoidal dose-response) equation.
-
Extract IC50: The IC50 value is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.
Data Presentation
Summarize the quantitative results in a clear, structured table.
| Compound ID | Target Enzyme | IC50 (nM)[8][9] | Cellular EC50 (nM)[8][9] | Notes |
| MK-4827 | PARP-1 | 3.8 | 4 | Potent enzyme and cell activity. |
| MK-4827 | PARP-2 | 2.1 | - | Also shows high potency against PARP-2. |
| Test Cmpd 1 | PARP-1 | [Experimental Value] | [From separate cell assay] | [Observations] |
| Test Cmpd 2 | PARP-1 | [Experimental Value] | [From separate cell assay] | [Observations] |
Conclusion
The this compound scaffold is a highly validated and valuable component in the design of potent enzyme inhibitors. As demonstrated with the PARP inhibitor class, these derivatives can achieve high potency through specific, stereochemically-defined interactions within an enzyme's active site. The successful development of drugs like Niraparib underscores the therapeutic potential of this chemical class.[11] By employing robust and well-controlled in vitro protocols, such as the chemiluminescent assay detailed herein, researchers can accurately characterize the inhibitory activity of novel derivatives, enabling data-driven optimization and advancing the discovery of next-generation therapeutics.
References
-
Jones, P., et al. (2009, November 26). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170-85. Available at: [Link]
-
Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185. Available at: [Link]
-
Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. ResearchGate. Available at: [Link]
-
Arabian Journal of Chemistry. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Available at: [Link]
-
Request PDF. (2015). 3D-QSAR and docking studies of piperidine carboxamide derivatives as ALK inhibitors. ResearchGate. Available at: [Link]
-
Wikipedia. (2023). Dipeptidyl peptidase-4 inhibitor. Available at: [Link]
-
Feng, F. Y., et al. (2020). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 63(13), 6899–6916. Available at: [Link]
-
Kim, H., & De, S. (2020). Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. Cancers, 12(10), 2847. Available at: [Link]
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- 8. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Combination Treatment Strategies to Overcome PARP Inhibitor Resistance [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Inducing Cellular Senescence with Piperidine-3-Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of Inducing Senescence
Cellular senescence is a fundamental biological process characterized by a stable and long-term arrest of the cell cycle, effectively preventing damaged or potentially cancerous cells from proliferating.[1][2] This process is a potent tumor-suppressive mechanism and plays complex roles in development, tissue repair, and aging.[3][4] The induction of a senescent state in cancer cells has emerged as a promising therapeutic strategy.[2][5] Unlike apoptosis, which leads to cell death, senescence keeps the cell metabolically active, leading to the secretion of a complex mixture of signaling molecules known as the Senescence-Associated Secretory Phenotype (SASP).[6][7] The SASP can modulate the tissue microenvironment and trigger an immune response against the senescent cancer cells.[2]
Recently, a class of small molecules, the piperidine-3-carboxamide derivatives, has been identified as potent inducers of a senescence-like phenotype, particularly in melanoma cells.[5][8][9] This guide provides a detailed experimental protocol for inducing and validating cellular senescence using these compounds, offering insights into the underlying principles and practical considerations for researchers in oncology and drug development.
Mechanism of Action: A Working Hypothesis
The precise molecular targets of piperidine-3-carboxamide derivatives in inducing senescence are still under active investigation.[5] However, based on the established hallmarks of cellular senescence, a plausible mechanism involves the activation of key tumor suppressor pathways that lead to irreversible cell cycle arrest.
Cellular senescence is primarily governed by the p53/p21 and p16INK4a/pRb tumor suppressor pathways.[1][10] Stress signals, such as those potentially triggered by piperidine-3-carboxamide derivatives, can activate these pathways. Activation of p53 leads to the transcription of the cyclin-dependent kinase inhibitor p21, which in turn inhibits cyclin-dependent kinases (CDKs) responsible for cell cycle progression.[1] Similarly, p16INK4a inhibits CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma protein (pRb) and thereby halting the cell cycle.[10]
The following diagram illustrates a hypothetical signaling pathway for the induction of senescence by piperidine-3-carboxamide derivatives.
Caption: Hypothetical signaling pathway for piperidine-3-carboxamide induced senescence.
Experimental Protocol: Inducing Senescence in Melanoma Cells
This protocol is based on findings for inducing a senescence-like phenotype in the human melanoma cell line A375 with a specific N-arylpiperidine-3-carboxamide derivative (referred to as Compound 54 in the source literature).[5] Researchers should optimize concentrations and incubation times for other derivatives or cell lines.
Materials
-
Human melanoma cell line (e.g., A375)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Piperidine-3-carboxamide derivative (e.g., Compound 54)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture flasks, plates (6-well, 24-well, 96-well), and dishes
-
Incubator (37°C, 5% CO2)
-
Microscope
Experimental Workflow
Caption: Experimental workflow for inducing senescence.
Step-by-Step Procedure
-
Cell Culture and Seeding:
-
Culture A375 cells in complete medium in a 37°C incubator with 5% CO2.
-
For senescence induction, seed the cells into appropriate culture vessels (e.g., 6-well plates for SA-β-gal staining and protein analysis, 96-well plates for proliferation assays). Seed at a density that allows for several population doublings but avoids confluence by the end of the experiment. A typical density is 2 x 10^4 cells/cm².
-
Allow cells to adhere and grow for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the piperidine-3-carboxamide derivative in sterile DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the stock solution in complete culture medium to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration. Based on published data for Compound 54, a starting range of 0.01 µM to 1 µM is suggested.[5]
-
Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration. A positive control for senescence induction, such as doxorubicin (250 nM for 24 hours), is also recommended.[4][11]
-
Remove the old medium from the cells and replace it with the medium containing the piperidine-3-carboxamide derivative or controls.
-
-
Incubation:
Validation of the Senescent Phenotype
A multi-marker approach is essential to confidently confirm the induction of cellular senescence.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
SA-β-gal is a widely used biomarker for senescent cells, reflecting increased lysosomal mass.[12][13]
Protocol:
-
After the 3-day treatment, wash the cells twice with PBS.[14]
-
Fix the cells with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.[14]
-
Wash the cells twice with PBS.
-
Prepare the SA-β-gal staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2.[15]
-
Add the staining solution to the cells and incubate at 37°C (in a non-CO2 incubator) for 12-16 hours, or until a blue color develops in the cytoplasm of senescent cells.[14]
-
Wash the cells with PBS and observe under a bright-field microscope.
-
Quantify the percentage of blue, senescent cells out of the total number of cells in multiple fields of view.
Cell Cycle Analysis
Senescent cells are characterized by a stable cell cycle arrest, typically in the G1 phase.[10] This can be assessed by flow cytometry.
Protocol:
-
Harvest the treated and control cells by trypsinization.
-
Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry. Senescent cells will show an accumulation in the G1 phase of the cell cycle compared to proliferating control cells.
Detection of Senescence-Associated Secretory Phenotype (SASP)
The SASP is a key feature of senescent cells and consists of a variety of secreted pro-inflammatory cytokines, chemokines, and growth factors.[6][7]
Protocol (using ELISA for a specific SASP factor, e.g., IL-6):
-
After the 3-day treatment, replace the medium with serum-free medium and incubate for another 24 hours to collect the conditioned media.
-
Collect the conditioned media and centrifuge to remove any cellular debris.
-
Quantify the concentration of a specific SASP factor, such as Interleukin-6 (IL-6), in the conditioned media using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[16]
-
Normalize the results to the number of cells in each well. An increase in the secreted factor in the treated cells compared to the control indicates the induction of SASP.
Validation Workflow
Caption: Workflow for validating the senescent phenotype.
Quantitative Data Summary
The following table summarizes the expected outcomes for key validation parameters based on published data for a potent N-arylpiperidine-3-carboxamide derivative (Compound 54) in A375 cells.[5]
| Parameter | Method | Expected Outcome for Senescent Cells | Reference Compound (Compound 54) |
| Senescence Induction | Image-based High-Content Screening | Increased percentage of cells with senescent morphology | EC50 = 0.04 µM |
| Anti-proliferative Activity | Cell Proliferation Assay | Inhibition of cell growth | IC50 = 0.03 µM |
| SA-β-gal Activity | Staining and Microscopy | Increased percentage of blue-stained cells | Qualitative increase |
| Cell Cycle Distribution | Flow Cytometry | Accumulation of cells in G1 phase | Expected G1 arrest |
| SASP Factor Secretion (e.g., IL-6) | ELISA | Increased concentration in conditioned media | Expected increase |
Conclusion and Future Directions
Piperidine-3-carboxamide derivatives represent a promising new class of compounds for inducing senescence in cancer cells. The protocols outlined in this guide provide a robust framework for researchers to investigate these and other novel senescence-inducing agents. Future studies should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds to further optimize their therapeutic potential. A thorough understanding of the induced SASP composition is also crucial for predicting the in vivo consequences of this therapeutic strategy, including potential interactions with the immune system.
References
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Senescence Associated β-galactosidase Staining. Bio-protocol. Available at: [Link]
-
Coppé, J. P., Desprez, P. Y., Krtolica, A., & Campisi, J. (2010). Detection of the senescence-associated secretory phenotype (SASP). In Methods in molecular biology (Clifton, N.J.) (Vol. 615, pp. 275–286). Available at: [Link]
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Dimri, G. P., Lee, X., Basile, G., Acosta, M., Scott, G., Roskelley, C., ... & Campisi, J. (1995). A biomarker that identifies senescent human cells in culture and in aging skin in vivo. Proceedings of the National Academy of Sciences, 92(20), 9363-9367. Available at: [Link]
-
Basisty, N., Kale, A., Jeon, O. H., Kuehnemann, C., Payne, T., Rao, C., ... & Schilling, B. (2020). Measuring the Senescence-Associated Secretory Phenotype (SASP). In Methods in Molecular Biology (Vol. 2140, pp. 229-253). Available at: [Link]
-
Senescence Associated β-galactosidase Staining (Senescence assay). McGill Radiobiology. Available at: [Link]
-
OHSU SenNet Senescence-Associated Beta-Galactosidase (SA b-Gal) Staining of Carboxymethyl Cellulose (CMC) Embedded Skin Tissue Sections on Polyethylene Naphthalate (PEN) Coated Slides. protocols.io. Available at: [Link]
-
Senescence Associated β-galactosidase Assay. Creative Bioarray. Available at: [Link]
-
Oh, S., Kwon, D. Y., Choi, I., Kim, Y. M., Lee, J. Y., Ryu, J., ... & Song, R. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS medicinal chemistry letters, 12(4), 563–571. Available at: [Link]
-
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PubMed. Available at: [Link]
-
Detection of the Senescence-Associated Secretory Phenotype (SASP). ResearchGate. Available at: [Link]
-
Gu, L., & Kitamura, M. (2012). Sensitive detection and monitoring of senescence-associated secretory phenotype by SASP-RAP assay. PloS one, 7(7), e40236. Available at: [Link]
-
de Magalhães, J. P., & Passos, J. F. (2018). Induction and Validation of Cellular Senescence in Primary Human Cells. In Methods in molecular biology (Clifton, N.J.) (Vol. 1740, pp. 1–11). Available at: [Link]
-
Induction and Validation of Cellular Senescence in Primary Human Cells. National Center for Biotechnology Information. Available at: [Link]
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Detecting the Senescence-Associated Secretory Phenotype (SASP) by High Content Microscopy Analysis. Springer Nature Experiments. Available at: [Link]
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Mechanisms of Cellular Senescence: Cell Cycle Arrest and Senescence Associated Secretory Phenotype. National Center for Biotechnology Information. Available at: [Link]
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Cell cycle and Western blot analysis of senescent cells. Panels (A,B):... ResearchGate. Available at: [Link]
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Induction and Validation of Cellular Senescence in Primary Human Cells. ResearchGate. Available at: [Link]
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Analysis of cell cycle arrest and cellular senescence. A–B Flow... ResearchGate. Available at: [Link]
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Induction and Validation of Cellular Senescence in Primary Human Cells. Scribd. Available at: [Link]
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Techniques to Induce and Quantify Cellular Senescence. JoVE. Available at: [Link]
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Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Publications. Available at: [Link]
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Cellular Senescence. Amerigo Scientific. Available at: [Link]
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Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. Available at: [Link]
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Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. Available at: [Link]
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Oxidative Stress and Cell Senescence Process. MDPI. Available at: [Link]
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Application Notes & Protocols: High-Throughput Screening for Piperidine-3-Carboxamide Analogs
Introduction: The Versatility of the Piperidine-3-Carboxamide Scaffold
The piperidine-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthetic tractability and ability to present diverse pharmacophoric groups in three-dimensional space have made it a cornerstone in the development of novel therapeutics. This guide provides detailed protocols for high-throughput screening (HTS) of piperidine-3-carboxamide analog libraries against two distinct and therapeutically relevant biological targets: Cathepsin K, a key enzyme in bone resorption, and cellular senescence, a fundamental process in aging and cancer.
Recent studies have highlighted the potential of piperidine-3-carboxamide derivatives as potent inhibitors of Cathepsin K, offering a promising avenue for the treatment of osteoporosis.[1][2][3] Additionally, this scaffold has been identified in compounds that induce a senescence-like phenotype in cancer cells, opening up new possibilities for anti-cancer therapies.[4][5] High-throughput screening is an essential tool for exploring the vast chemical space of piperidine-3-carboxamide analogs to identify lead compounds for these and other therapeutic applications.[6]
This document provides two detailed HTS protocols: a biochemical Förster Resonance Energy Transfer (FRET) assay for identifying inhibitors of Cathepsin K and a cell-based, high-content screening (HCS) assay to identify inducers of cellular senescence. These protocols are designed to be robust, reproducible, and amenable to automation, providing researchers with the tools to efficiently screen large compound libraries.
Part 1: Screening for Cathepsin K Inhibitors using a FRET-Based Assay
Cathepsin K is a cysteine protease predominantly expressed in osteoclasts and is a primary mediator of bone resorption.[7][8] Its inhibition is a validated therapeutic strategy for osteoporosis.[9][10] FRET-based assays are well-suited for screening protease inhibitors in a high-throughput format due to their sensitivity and homogeneous nature.[11][12][13]
Scientific Principle of the Cathepsin K FRET Assay
This assay utilizes a peptide substrate containing a specific Cathepsin K cleavage sequence flanked by a fluorescent donor and a quencher molecule. In the intact substrate, the proximity of the quencher to the donor results in the suppression of the donor's fluorescence signal through FRET. Upon cleavage of the substrate by active Cathepsin K, the donor and quencher are separated, leading to an increase in fluorescence intensity.[14][15] Inhibitors of Cathepsin K will prevent substrate cleavage, resulting in a low fluorescence signal.
Cathepsin K Signaling Pathway in Bone Resorption
The expression and activity of Cathepsin K in osteoclasts are tightly regulated, primarily through the RANKL/RANK signaling pathway. Understanding this pathway provides context for the therapeutic targeting of Cathepsin K.[6][16]
Caption: RANKL/RANK signaling pathway leading to Cathepsin K-mediated bone resorption.
Experimental Workflow for the Cathepsin K FRET Assay
The following diagram outlines the key steps in the high-throughput screening workflow for identifying Cathepsin K inhibitors.
Caption: High-throughput screening workflow for the Cathepsin K FRET assay.
Detailed Protocol: Cathepsin K FRET Assay
Materials:
-
Recombinant human Cathepsin K
-
Cathepsin K FRET substrate (e.g., (5-FAM)-peptide-(QXL™ 520))[17]
-
Assay Buffer: 50 mM sodium acetate, 2.5 mM EDTA, 5 mM DTT, pH 5.5
-
Positive Control Inhibitor (e.g., Odanacatib)
-
Piperidine-3-carboxamide analog library dissolved in DMSO
-
384-well, black, low-volume assay plates
-
Plate reader with fluorescence intensity detection capabilities
Procedure:
-
Compound Plating:
-
Using an acoustic liquid handler or a pintool, transfer 50 nL of each piperidine-3-carboxamide analog from the library stock plates to the 384-well assay plates.
-
In designated control wells, add 50 nL of DMSO (negative control) or a known Cathepsin K inhibitor at a final concentration of 10 µM (positive control).
-
-
Enzyme Addition:
-
Prepare a working solution of Cathepsin K in assay buffer at a 2X final concentration (e.g., 20 nM, final concentration will be 10 nM).
-
Dispense 5 µL of the Cathepsin K solution to all wells of the assay plate.
-
-
Pre-incubation:
-
Centrifuge the plates briefly (1 min at 1000 rpm) to ensure all components are at the bottom of the wells.
-
Incubate the plates at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
-
Substrate Addition and Signal Detection:
-
Prepare a working solution of the FRET substrate in assay buffer at a 2X final concentration (e.g., 2 µM, final concentration will be 1 µM).
-
Dispense 5 µL of the substrate solution to all wells to initiate the enzymatic reaction.
-
Immediately place the plate in a kinetic plate reader and measure the fluorescence intensity (e.g., Ex/Em = 490/520 nm) every 2 minutes for 30 minutes.
-
Data Analysis and Quality Control
-
Calculate the rate of reaction (slope) for each well from the kinetic data.
-
Calculate the percent inhibition for each compound:
-
% Inhibition = 100 * (1 - (Slopecompound - Slopepos_control) / (Slopeneg_control - Slopepos_control))
-
-
Assess assay quality using the Z'-factor:
-
Z' = 1 - (3 * (SDneg_control + SDpos_control)) / |Meanneg_control - Meanpos_control|
-
An assay is considered excellent for HTS if the Z'-factor is > 0.5.
-
| Parameter | Value | Interpretation |
| Mean Negative Control (RFU/min) | 5000 | Uninhibited enzyme activity |
| SD Negative Control (RFU/min) | 250 | Variation in uninhibited wells |
| Mean Positive Control (RFU/min) | 200 | Fully inhibited enzyme activity |
| SD Positive Control (RFU/min) | 50 | Variation in inhibited wells |
| Z'-Factor | 0.81 | Excellent assay performance |
Part 2: Screening for Inducers of Cellular Senescence using High-Content Imaging
Cellular senescence is a state of irreversible cell cycle arrest that plays a crucial role in tumor suppression and aging.[18][19][20] Inducing senescence in cancer cells is a promising therapeutic strategy.[4][21][22] High-content screening (HCS) allows for the simultaneous measurement of multiple phenotypic changes associated with senescence at the single-cell level, providing a powerful platform for identifying senescence-inducing compounds.[23][24][25]
Scientific Principle of the High-Content Senescence Assay
This assay quantifies several key markers of cellular senescence in a human cancer cell line (e.g., A375 melanoma cells) following treatment with piperidine-3-carboxamide analogs.[4] The primary endpoints measured are:
-
Cell Proliferation: Assessed by the incorporation of 5-ethynyl-2'-deoxyuridine (EdU), a thymidine analog, into newly synthesized DNA. A decrease in EdU incorporation indicates cell cycle arrest.[26][27]
-
Senescence-Associated β-Galactosidase (SA-β-gal) Activity: A widely used biomarker for senescent cells.[28][29]
-
Cell Morphology: Senescent cells typically exhibit an enlarged and flattened morphology.[30]
Key Signaling Pathways in Cellular Senescence
Multiple signaling pathways converge to establish and maintain the senescent state, with the p53/p21 and p16/pRb pathways being central regulators.[31][32]
Caption: Core signaling pathways leading to cellular senescence.
Experimental Workflow for the High-Content Senescence Assay
The following diagram illustrates the workflow for the high-content screening of senescence-inducing compounds.
Caption: High-content screening workflow for identifying inducers of cellular senescence.
Detailed Protocol: High-Content Senescence Assay
Materials:
-
A375 human melanoma cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Piperidine-3-carboxamide analog library dissolved in DMSO
-
Positive control for senescence induction (e.g., Doxorubicin)
-
EdU labeling reagent
-
Cellular Senescence Detection Kit (for SA-β-gal staining)
-
Click-iT™ EdU Cell Proliferation Kit for Imaging
-
DAPI nuclear stain
-
384-well, clear-bottom, black-walled imaging plates
-
High-content imaging system and analysis software
Procedure:
-
Cell Seeding:
-
Seed A375 cells into 384-well imaging plates at a density of 1,000 cells per well in 50 µL of complete growth medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Add 50 nL of piperidine-3-carboxamide analogs, DMSO (negative control), or Doxorubicin (positive control, final concentration 100 nM) to the respective wells.
-
Incubate the plates for 72 hours.
-
-
EdU Labeling:
-
Add EdU to each well at a final concentration of 10 µM.
-
Incubate for 2 hours at 37°C.
-
-
Fixation and Permeabilization:
-
Carefully remove the medium and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
-
SA-β-gal Staining:
-
Wash the cells with PBS.
-
Prepare the SA-β-gal staining solution according to the manufacturer's protocol.
-
Add the staining solution to each well and incubate at 37°C (without CO2) for 12-16 hours.
-
-
EdU Detection and DAPI Staining:
-
Wash the cells with PBS.
-
Perform the Click-iT™ reaction to detect EdU incorporation according to the manufacturer's protocol.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system, capturing the DAPI, EdU, and brightfield (for SA-β-gal) channels.
-
Use image analysis software to segment the nuclei and cytoplasm.
-
Quantify the following parameters for each cell:
-
Nuclear EdU intensity
-
Cytoplasmic SA-β-gal stain intensity
-
Cellular and nuclear area
-
-
Data Analysis and Hit Identification
-
Define Senescent Cell Population:
-
Based on the positive (Doxorubicin) and negative (DMSO) controls, establish thresholds for low EdU intensity, high SA-β-gal staining, and increased cell size to define a senescent phenotype.
-
-
Calculate Percentage of Senescent Cells:
-
For each well, calculate the percentage of cells that meet the criteria for senescence.
-
-
Hit Selection:
-
Identify compounds that induce a statistically significant increase in the percentage of senescent cells compared to the negative control.
-
| Treatment | % EdU Positive Cells | Mean SA-β-gal Intensity (a.u.) | Mean Cell Area (µm²) | % Senescent Cells |
| DMSO (Negative Control) | 85.2 ± 5.6 | 150 ± 25 | 350 ± 50 | 2.1 ± 0.8 |
| Doxorubicin (Positive Control) | 5.1 ± 2.3 | 850 ± 120 | 950 ± 150 | 88.5 ± 7.2 |
| Hit Compound A | 10.5 ± 3.1 | 780 ± 95 | 890 ± 120 | 75.3 ± 6.5 |
| Non-Hit Compound B | 82.5 ± 6.1 | 165 ± 30 | 360 ± 55 | 3.2 ± 1.1 |
Conclusion
The protocols detailed in this guide provide robust and reliable methods for the high-throughput screening of piperidine-3-carboxamide analog libraries against two distinct and important drug targets. The FRET-based assay for Cathepsin K inhibitors offers a rapid and sensitive biochemical screen, while the high-content assay for senescence inducers provides a detailed, multi-parametric cellular phenotype. By employing these methodologies, researchers can efficiently identify promising lead compounds for the development of novel therapeutics for osteoporosis and cancer.
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National Center for Biotechnology Information. (2015). Advances in the discovery of cathepsin K inhibitors on bone resorption. Retrieved from [Link]
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Application Note & Protocol Guide: A Multi-Assay Approach for the In Vitro Evaluation of (S)-Piperidine-3-Carboxamide Cytotoxicity
Audience: Researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel chemical entities.
Abstract: This document provides a comprehensive framework for evaluating the in vitro cytotoxicity of (S)-piperidine-3-carboxamide, a heterocyclic scaffold of significant interest in medicinal chemistry. Research indicates that derivatives of this compound can induce senescence-like phenotypes in cancer cells and may act as species-selective inhibitors of the proteasome.[1][2][3][4][5] A thorough understanding of the cytotoxic profile of the parent compound is therefore essential for contextualizing the activity of its analogs and identifying potential liabilities. We present a multi-tiered experimental strategy, progressing from general viability screening to mechanistic pathway analysis, to construct a detailed cytotoxicity profile. This guide explains the rationale behind assay selection and provides detailed, field-proven protocols for immediate implementation.
Strategic Overview: A Phased Approach to Cytotoxicity Profiling
A robust assessment of cytotoxicity transcends a single endpoint. A compound may reduce cell viability through various mechanisms—such as inducing programmed cell death (apoptosis), causing immediate membrane damage (necrosis), or instigating cellular stress pathways. Our strategy is designed to first detect any cytotoxic effect and then to elucidate the underlying mechanism.
The workflow begins with broad-spectrum assays that measure fundamental cellular parameters: metabolic activity and plasma membrane integrity. If significant cytotoxicity is detected, subsequent assays are employed to dissect the specific mode of cell death, focusing on hallmarks of apoptosis and oxidative stress.
Caption: Phased experimental workflow for cytotoxicity assessment.
Foundational Assays: Gauging Overall Cell Health
The initial screening phase utilizes two distinct but complementary assays to provide a quantitative measure of cell viability.
MTT Assay: A Measure of Metabolic Competence
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that reflects the metabolic activity of a cell population.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[8][9] The amount of formazan produced, quantified by spectrophotometry after solubilization, is directly proportional to the number of metabolically active cells.[7]
Protocol: MTT Assay
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000–10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls (e.g., DMSO at the highest concentration used for the compound).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10-20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[10] Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Formazan Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.[10]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a primary wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate percent viability relative to the vehicle control and plot against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Lactate Dehydrogenase (LDH) Release Assay: A Marker of Membrane Damage
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most eukaryotic cells.[11][12] When the plasma membrane is compromised—a hallmark of necrosis or late apoptosis—LDH is released into the cell culture medium.[11][13] The LDH assay measures this released enzyme activity through a coupled enzymatic reaction that results in a quantifiable color change, directly proportional to the extent of cell lysis.[11][14][15]
Protocol: LDH Release Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a separate 96-well plate.
-
Establish Controls: It is critical to include the following controls on the same plate[15][16]:
-
Vehicle Control: Untreated cells for spontaneous LDH release.
-
Maximum Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 15 minutes before the end of incubation to determine 100% LDH release.
-
Medium Background Control: Culture medium without cells.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well flat-bottom plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).
-
Data Analysis: First, subtract the medium background absorbance from all values. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Mechanistic Deep Dive: Uncovering the Mode of Action
If the foundational assays reveal a cytotoxic effect, the next phase is to investigate how the compound is inducing cell death.
Apoptosis Detection
Apoptosis is a controlled, programmed form of cell death characterized by specific biochemical events. We will probe two key stages of this pathway.
Principle: Caspases-3 and -7 are key "executioner" enzymes that, once activated, cleave numerous cellular proteins to orchestrate the dismantling of the cell.[17] Their activity is a definitive marker of apoptosis.[18] Luminescent or fluorescent assays utilize a proluminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3/7.[19][20] This cleavage releases a substrate for luciferase (or a fluorophore), generating a signal proportional to caspase activity.[19]
Caption: Principle of the Caspase-Glo® 3/7 Assay.
Protocol: Luminescent Caspase-3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well, opaque-walled plate suitable for luminescence. Treat with this compound as described previously.
-
Reagent Preparation: Reconstitute the luminescent caspase-3/7 substrate with the provided buffer according to the manufacturer's protocol (e.g., Promega Caspase-Glo® 3/7 Assay).[19]
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by placing the plate on an orbital shaker for 1 minute. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: After subtracting background luminescence (from cell-free wells), express the data as fold-change in caspase activity relative to the vehicle-treated control cells.
Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) "flips" from the inner to the outer leaflet of the plasma membrane.[21] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC).[22] By co-staining with a membrane-impermeable DNA dye like Propidium Iodide (PI), which only enters cells with compromised membranes, we can distinguish between:
-
Viable cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative[22]
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive[21][23]
Protocol: Annexin V/PI Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in a 6-well plate to ensure a sufficient number of cells for flow cytometry analysis. Treat with the compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle, non-enzymatic method (e.g., EDTA-based dissociation buffer) to preserve membrane integrity.
-
Staining: Centrifuge the cell suspension and resuspend the pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells immediately by flow cytometry. Use appropriate controls for setting compensation and gates.
-
Data Interpretation: Quantify the percentage of cells in each quadrant of the Annexin V vs. PI dot plot.
Oxidative Stress Assessment
Drug-induced cytotoxicity can also arise from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant capacity.[24][25]
Principle: ROS are highly reactive molecules, such as hydrogen peroxide (H₂O₂) and superoxide, that can cause cellular damage.[26][27] Assays to detect ROS often use cell-permeable probes that become fluorescent upon oxidation.[28] For instance, H₂DCFDA is a common probe that, once deacetylated by intracellular esterases, is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[27]
Protocol: H₂DCFDA-Based ROS Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well, black-walled, clear-bottom plate. Treat with this compound for a shorter duration (e.g., 1-6 hours), as ROS generation is often an early event. Include a positive control (e.g., H₂O₂ or a known ROS inducer).
-
Probe Loading: Remove the treatment media and wash cells with warm PBS. Add media containing 5-10 µM H₂DCFDA and incubate for 30-60 minutes at 37°C.
-
Wash: Gently remove the loading solution and wash the cells again with PBS to remove excess probe.
-
Fluorescence Measurement: Add PBS or phenol red-free medium to the wells. Measure fluorescence using a microplate reader with excitation ~485 nm and emission ~535 nm.
-
Data Analysis: Express results as a fold-change in fluorescence intensity relative to vehicle-treated controls.
Principle: Glutathione is the most abundant intracellular antioxidant, playing a critical role in detoxifying ROS.[26] During oxidative stress, reduced glutathione (GSH) is converted to its oxidized form (GSSG). A decrease in the total GSH pool or a drop in the GSH/GSSG ratio is a key indicator of oxidative stress and diminished antioxidant capacity.[25][29] Luminescent assays provide a highly sensitive method to quantify total GSH or the GSH/GSSG ratio.[29][30]
Protocol: Luminescent GSH/GSSG-Glo™ Assay
-
Cell Seeding and Treatment: Culture and treat cells in a 96-well, opaque-walled plate as previously described.
-
Lysis and GSH Measurement (Total Glutathione): Add Total Glutathione Lysis Reagent, which lyses the cells and converts GSSG to GSH. Incubate as recommended. Then, add the Luciferin Generation Reagent, which contains glutathione S-transferase (GST) and a luciferin derivative.[30] The amount of luciferin generated is proportional to the total GSH.
-
Lysis and GSSG Measurement (Oxidized Glutathione): In a parallel set of wells, add a Lysis Reagent containing a chemical to block (scavenge) GSH. This ensures that the subsequent reaction only measures the GSSG present at the time of lysis.
-
Signal Detection: After the appropriate incubations, measure the luminescence for both the total GSH and GSSG plates.
-
Data Analysis: Calculate the concentrations of total GSH and GSSG based on a standard curve. Determine the GSH/GSSG ratio and compare treated samples to controls.
Data Presentation and Interpretation
Table 1: Summary of this compound Cytotoxicity Profile (Hypothetical Data)
| Assay | Endpoint Measured | Cell Line | Time (h) | IC₅₀ / EC₅₀ (µM) | Max Effect vs. Control |
| MTT Assay | Metabolic Activity | HeLa | 48 | 75.2 ± 5.1 | 85% Viability Loss |
| LDH Release Assay | Membrane Integrity | HeLa | 48 | 110.5 ± 8.3 | 70% Cytotoxicity |
| Caspase-3/7 Activity | Apoptosis Execution | HeLa | 24 | 65.8 ± 4.9 | 8.5-Fold Increase |
| ROS Detection | H₂O₂ Production | HeLa | 6 | 50.1 ± 3.7 | 4.2-Fold Increase |
| GSH/GSSG Ratio | Antioxidant Capacity | HeLa | 12 | 58.4 ± 6.2 | 65% Ratio Decrease |
| MTT Assay | Metabolic Activity | Normal Fibroblasts | 48 | > 200 | < 10% Viability Loss |
Interpretation of Hypothetical Data: The data suggest that this compound induces cytotoxicity in HeLa cells with an IC₅₀ in the mid-micromolar range. The early induction of ROS and subsequent decrease in the GSH/GSSG ratio, followed by a significant increase in caspase-3/7 activity, strongly indicates that the compound triggers apoptosis mediated by oxidative stress. The higher IC₅₀ in the LDH assay compared to the MTT and caspase assays suggests that loss of membrane integrity is a later event, consistent with apoptosis rather than primary necrosis. Crucially, the compound shows selectivity, with minimal impact on normal fibroblasts at similar concentrations.
References
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Oxidative stress & ROS detection - In vitro assays. Labtoo. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
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Glutathione Assay (Colorimetric). G-Biosciences. [Link]
-
Product Manual for Glutathione Activity Assay Kit (96 Well Version). Northwest Life Science Specialties, LLC. [Link]
-
In Vitro Cytotoxicity Assay Protocol. Scribd. [Link]
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Oxidative Stress Assay | ROS Detection Kits. YouDoBio. [Link]
-
Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. NCBI. [Link]
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High-Content Screening for the Detection of Drug-Induced Oxidative Stress in Liver Cells. MDPI. [Link]
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Cell Viability Assays. NCBI Bookshelf. [Link]
-
Reactive Oxygen Species (ROS) Detection. BMG LABTECH. [Link]
-
Glutathione Colorimetric Assay Kit. Assay Genie. [Link]
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Video: Cell Death Pathways and Annexin V & PI Labeling studies. JoVE. [Link]
-
Methods for the Determination of Plasma or Tissue Glutathione Levels. PMC - NIH. [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]
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Everything about Annexin V-based apoptosis assays. Immunostep Biotech. [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]
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Analysis of Cell Viability by the Lactate Dehydrogenase Assay. PubMed. [Link]
-
Apoptosis Marker Assays for HTS. NCBI Bookshelf. [Link]
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Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. [Link]
-
LDH Cytotoxicity Assay Kit. Tiaris Biosciences. [Link]
-
Oxidative Stress Assay. Creative BioMart. [Link]
-
Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. [Link]
-
Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. PMC - NIH. [Link]
-
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC - NIH. [Link]
-
Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. [Link]
-
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Publications. [Link]
-
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PubMed. [Link]
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- 2. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
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- 30. GSH-Glo™ Glutathione Assay Protocol [promega.sg]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of (S)-piperidine-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of (S)-piperidine-3-carboxamide. This guide is designed to provide in-depth troubleshooting assistance and address common challenges encountered during the synthesis of this valuable chiral building block. As Senior Application Scientists, we offer insights grounded in established chemical principles and practical laboratory experience to help you navigate potential hurdles in your synthetic route.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing this compound and what are their relative merits?
The synthesis of enantiomerically pure this compound typically follows one of two main strategies:
-
Chiral Resolution: This classical approach involves the separation of a racemic mixture of piperidine-3-carboxamide or a precursor like piperidine-3-carboxylic acid. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid derivatives, followed by fractional crystallization.[1] While effective, this method can be time-consuming and the overall yield of the desired enantiomer is inherently limited to a theoretical maximum of 50%.
-
Asymmetric Synthesis: This is often the more efficient and modern approach, establishing the desired stereochemistry early in the synthetic sequence. Common methods include the catalytic asymmetric hydrogenation of a pyridine precursor or the use of chiral auxiliaries.[2][3] For instance, rhodium-catalyzed asymmetric hydrogenation of a suitable pyridine derivative can provide the chiral piperidine core with high enantioselectivity.[4] Another strategy involves starting from a chiral building block, such as L-glutamic acid, and constructing the piperidine ring through a series of stereocontrolled transformations.
| Synthetic Strategy | Advantages | Disadvantages |
| Chiral Resolution | Well-established, can use readily available racemic starting materials. | Maximum theoretical yield of 50%, can be labor-intensive, requires screening of resolving agents. |
| Asymmetric Synthesis | Potentially higher overall yield, direct formation of the desired enantiomer, elegant. | May require specialized catalysts or chiral auxiliaries, reaction optimization can be complex. |
Q2: I'm observing a low yield in my synthesis. What are the likely causes and how can I address them?
Low yields are a frequent issue and can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is crucial.
Common Causes and Solutions for Low Yield:
| Potential Cause | Suggested Solutions |
| Incomplete Catalytic Hydrogenation of Pyridine Precursor | Ensure the purity of the pyridine starting material to avoid catalyst poisoning.[5] Increase catalyst loading (e.g., Pd/C, PtO₂, Rh/C) or hydrogen pressure.[5][6] Consider switching to a more robust catalyst, such as rhodium-based catalysts, which are often less prone to poisoning.[7][8] |
| Inefficient Amide Coupling | Confirm the purity and reactivity of your carboxylic acid and amine starting materials. Ensure your coupling reagent (e.g., HATU, HBTU, EDC) is fresh and used in the correct stoichiometry.[9] Consider using a more powerful activating agent, especially for sterically hindered substrates.[9] Ensure anhydrous reaction conditions, as moisture can hydrolyze activated intermediates.[9] |
| Side Reactions | Over-reduction during hydrogenation can lead to ring-opening byproducts.[5] Optimize reaction temperature and pressure to minimize this.[5] During amide coupling, the piperidine nitrogen can compete as a nucleophile if unprotected, leading to unwanted byproducts.[9] |
| Difficult Purification | The product may be contaminated with byproducts from the coupling reagent or unreacted starting materials.[10] Optimize purification methods, such as column chromatography or recrystallization. |
Q3: My product shows poor enantiomeric excess (ee). What factors influence stereochemical control and how can I improve it?
Maintaining stereochemical integrity is paramount in the synthesis of chiral molecules. A loss of enantiomeric purity can occur at several stages.
Key Factors Influencing Stereoselectivity:
-
Racemization during Amide Coupling: This is a significant risk, particularly when coupling a chiral piperidine carboxylic acid. The formation of an azlactone intermediate can lead to racemization.[11]
-
Mitigation Strategies:
-
Choice of Coupling Reagent: Employ coupling reagents known to suppress racemization.
-
Temperature Control: Perform the coupling reaction at low temperatures (e.g., 0 °C to room temperature).
-
Base Selection: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA).
-
-
-
Ineffective Asymmetric Catalyst: In asymmetric hydrogenation routes, the choice of chiral ligand and catalyst is critical.
-
Optimization: Screen different chiral ligands and catalyst precursors. Ensure the catalyst is not deactivated by impurities in the substrate or solvent.
-
-
Epimerization: The stereocenter at the 3-position can be susceptible to epimerization under harsh basic or acidic conditions.
-
Solution: Use mild reaction conditions for subsequent synthetic steps and purification.
-
Q4: I'm having difficulty with the amide coupling step. What are the best practices?
The formation of the amide bond is a critical step that often requires careful optimization.
Best Practices for Amide Coupling:
-
Reagent Selection: The choice of coupling reagent is crucial.[12] For standard couplings, EDC with an additive like HOBt or NHS is often effective. For more challenging or sterically hindered substrates, phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) reagents are generally more powerful.[9]
-
Order of Addition: A common and effective procedure is to pre-activate the carboxylic acid with the coupling reagent and a base (if required) for a short period before adding the amine. This can minimize side reactions where the amine reacts directly with the coupling reagent.
-
Solvent and Temperature: Anhydrous polar aprotic solvents like DMF or DCM are typically used. Running the reaction at a reduced temperature (e.g., 0 °C) and allowing it to slowly warm to room temperature can help to control exotherms and minimize side reactions.
-
Stoichiometry: While a 1:1 stoichiometry of the carboxylic acid and amine is ideal, using a slight excess (1.1-1.2 equivalents) of the less expensive or more readily available component can sometimes drive the reaction to completion.[13]
-
Work-up and Purification: The byproducts of many coupling reagents (e.g., dicyclohexylurea from DCC) can be insoluble and removed by filtration. Aqueous work-ups are often necessary to remove excess reagents and water-soluble byproducts.
Experimental Protocols
General Procedure for Amide Coupling using HATU
This protocol provides a general guideline for the amide coupling of (S)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid with an amine.
-
To a solution of (S)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1-0.5 M) at 0 °C, add HATU (1.1 equiv) and a non-nucleophilic base such as DIPEA (2.5 equiv).
-
Stir the mixture at 0 °C for 15-30 minutes to allow for pre-activation.
-
Add the desired amine (1.0-1.2 equiv) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of Piperidine Carboxamides.
- Benchchem. (n.d.). A Technical Guide to the Stereoselective Synthesis of Piperidine-3-carbothioamide Enantiomers.
- Benchchem. (n.d.). Managing reactive intermediates in Piperidine-3-carbothioamide synthesis.
- Benchchem. (n.d.). Troubleshooting diastereoselectivity in Piperidine-3-carbothioamide reactions.
- Royal Society of Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Piperidine from Pyridine.
- Organic Chemistry Portal. (n.d.). Piperidine synthesis.
- Nature. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
- National Institutes of Health. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.
- Benchchem. (n.d.). Troubleshooting common problems in 4-piperidinecarboxamide reactions.
- Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
- Reddit. (2022). amide coupling help.
- Google Patents. (n.d.). Process for resolving racemic mixtures of piperidine derivatives.
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
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- 7. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 8. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. hepatochem.com [hepatochem.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Optimization of Reaction Conditions for Piperidine-3-carboxamide Synthesis
Welcome to the technical support center for the synthesis of piperidine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthetic procedure. Our goal is to empower you with the knowledge to diagnose and resolve common experimental challenges, leading to optimized reaction conditions and successful outcomes.
Introduction: The Importance of Piperidine-3-carboxamide
The piperidine ring is a crucial scaffold in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds.[1][2] Piperidine-3-carboxamide, in particular, serves as a versatile building block for the synthesis of a wide range of therapeutic agents, including inhibitors of human platelet aggregation and antimalarial drugs.[3][4] Achieving an efficient and high-yielding synthesis is therefore of paramount importance. This guide will focus on the common synthetic routes and the challenges associated with them.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of piperidine-3-carboxamide in a question-and-answer format.
Low Yield
Question 1: My overall yield for the synthesis of piperidine-3-carboxamide is consistently low. What are the most likely causes and how can I improve it?
Answer: Low yields in piperidine-3-carboxamide synthesis can stem from several factors depending on the chosen synthetic route. The two most common routes are:
-
Hydrogenation of a pyridine precursor (e.g., nicotinamide or 3-cyanopyridine).
-
Amide coupling to a pre-formed piperidine ring (e.g., nipecotic acid).
For Hydrogenation Routes:
-
Catalyst Inactivation: The pyridine nitrogen can act as a poison to many hydrogenation catalysts.[5] Ensure your catalyst (e.g., Rhodium on carbon, Palladium on carbon, or Platinum oxide) is fresh and active.[2] Consider using a catalyst system known for its tolerance to nitrogen-containing heterocycles, such as certain rhodium or iridium complexes.[2][5]
-
Incomplete Reaction: The aromaticity of the pyridine ring makes its reduction challenging, often requiring harsh conditions which can lead to side reactions.[2][5] Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting material. Optimization of hydrogen pressure, temperature, and reaction time is crucial.
-
Side Reactions: Over-reduction or hydrogenolysis of the carboxamide group can occur under harsh conditions. Employing milder conditions and more selective catalysts can mitigate this. For instance, using a rhodium oxide catalyst under mild conditions has been shown to be effective for the reduction of various unprotected pyridines.[2]
For Amide Coupling Routes:
-
Inefficient Coupling Reagents: The choice of coupling reagent is critical. For the coupling of nipecotic acid (piperidine-3-carboxylic acid) with an amine source, reagents like HATU, HBTU, or EDCI/HOBt are commonly used.[6] The efficiency of these reagents can be solvent and base-dependent. Ensure all reagents are anhydrous, as moisture can significantly reduce their effectiveness.
-
Suboptimal pH: The pH of the reaction mixture is crucial. For carbamoylation of piperidine-3-carboxylic acid using potassium cyanate, maintaining a neutral to slightly alkaline pH (around 7-8) is important to prevent hydrolysis of isocyanic acid and to ensure the piperidine nitrogen is sufficiently nucleophilic.[7]
-
Steric Hindrance: If you are synthesizing a substituted piperidine-3-carboxamide, steric hindrance around the carboxylic acid or the amine can impede the reaction. In such cases, you may need to use a more powerful coupling reagent or higher reaction temperatures.
Impurity Formation
Question 2: I am observing significant impurities in my final product. What are the common side reactions and how can I minimize them?
Answer: Impurity profiles can offer valuable clues about where your synthesis is going astray. Here are some common side reactions and strategies to avoid them:
-
Guanidinium Byproduct Formation: When using guanidinium-based coupling reagents like HATU or HBTU, the piperidine amine can react with the reagent to form a guanidinium byproduct.[8] To mitigate this, pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base like DIEA before adding the piperidine derivative.[8]
-
Racemization or Epimerization: If you are working with chiral piperidine carboxylic acids, there is a risk of losing stereochemical integrity during the amide coupling step.[8] Using coupling reagents known to suppress racemization, such as COMU or employing low reaction temperatures, can be beneficial.
-
N-oxide Formation: The piperidine nitrogen is susceptible to oxidation, which can occur at various stages of the synthesis.[8] To prevent this, it is advisable to handle the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Amide Hydrolysis: The carboxamide group can be hydrolyzed back to the carboxylic acid, especially under strongly acidic or basic conditions and elevated temperatures.[9][10] During workup and purification, avoid prolonged exposure to harsh pH conditions. The mechanism of acid-catalyzed hydrolysis involves protonation of the amide oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water.[11]
-
Formation of Piperidine Carbonate: Piperidine can react with atmospheric carbon dioxide to form a solid carbonate salt, which can appear as a crystalline impurity.[12] Storing piperidine and its solutions under an inert atmosphere can prevent this.[12]
Purification Challenges
Question 3: I'm having difficulty purifying my piperidine-3-carboxamide. What are the recommended purification techniques?
Answer: Purification of piperidine derivatives can be challenging due to their basicity and polarity.
-
Column Chromatography: Flash column chromatography on silica gel is a common method. A gradient elution system, often starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is typically effective. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to prevent tailing of the basic piperidine compound on the acidic silica gel.
-
Recrystallization: If a solid product is obtained, recrystallization can be a highly effective purification method. The choice of solvent will depend on the specific properties of your piperidine-3-carboxamide derivative. Common solvent systems include ethanol/water, isopropanol, or ethyl acetate/hexane.
-
Acid-Base Extraction: An acid-base workup can be used to remove non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to protonate the piperidine nitrogen and extract it into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent. Be cautious with this method as it can promote hydrolysis of the amide under certain conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of piperidine-3-carboxamide?
A1: A common and commercially available starting material is nipecotic acid (piperidine-3-carboxylic acid).[7] This can then undergo an amide coupling reaction. Another popular route is the catalytic hydrogenation of nicotinamide (pyridine-3-carboxamide) or 3-cyanopyridine.[13]
Q2: Do I need to protect the piperidine nitrogen during synthesis?
A2: The use of an N-protecting group, such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), is often advantageous.[14][15] A protecting group can prevent side reactions at the piperidine nitrogen, such as N-alkylation or N-acylation, and can improve the solubility and handling of intermediates.[8] The choice of protecting group will depend on its stability to the reaction conditions of subsequent steps and the ease of its removal.[15] For example, the Boc group is readily removed under acidic conditions (e.g., with TFA in DCM), while the Cbz group is typically removed by catalytic hydrogenation.[15]
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques for monitoring reaction progress. TLC provides a quick and easy way to visualize the consumption of starting materials and the formation of products. LC-MS is a more powerful tool that provides information on the molecular weight of the components in the reaction mixture, which can help in identifying products and byproducts.
Q4: My piperidine starting material is yellow. Can I still use it?
A4: A yellow discoloration in piperidine is often due to oxidation products.[12][16] While it may not interfere with all reactions, for high-purity synthesis, it is recommended to purify the piperidine before use, typically by distillation.[12] To prevent discoloration, store piperidine under an inert atmosphere and protected from light.[12]
Experimental Protocols
Protocol 1: Synthesis of Piperidine-3-carboxamide via Hydrogenation of Nicotinamide
This protocol describes a general procedure for the catalytic hydrogenation of nicotinamide.
Materials:
-
Nicotinamide
-
Rhodium on carbon (5 mol%)
-
Methanol (or another suitable solvent like ethanol or acetic acid)
-
Hydrogen gas
-
Parr hydrogenator or similar high-pressure reactor
Procedure:
-
In a high-pressure reactor, dissolve nicotinamide (1.0 eq.) in methanol.
-
Carefully add the rhodium on carbon catalyst (5 mol%).
-
Seal the reactor and purge with nitrogen or argon.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to 24 hours.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of N-Boc-piperidine-3-carboxamide via Amide Coupling
This protocol outlines the synthesis of a Boc-protected piperidine-3-carboxamide from N-Boc-nipecotic acid.
Materials:
-
N-Boc-nipecotic acid
-
Ammonium chloride
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
To a solution of N-Boc-nipecotic acid (1.0 eq.) in anhydrous DMF under an inert atmosphere, add HATU (1.1 eq.) and DIPEA (2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, prepare a solution of ammonium chloride (1.2 eq.) and DIPEA (1.2 eq.) in anhydrous DMF.
-
Add the ammonium chloride solution to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Hydrogenation of Nicotinamide
| Catalyst | Solvent | Pressure (psi) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5% Rh/C | Methanol | 100 | 60 | 12 | 85-95 | [2] |
| 10% Pd/C | Acetic Acid | 50 | 25 | 24 | 70-80 | [2] |
| PtO₂ | Ethanol | 50 | 25 | 18 | 80-90 | [2] |
Table 2: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Base | Typical Yield (%) | Key Advantages |
| HATU | None | DIPEA | 90-98 | High efficiency, low racemization |
| HBTU | HOBt | DIPEA | 85-95 | Good reactivity |
| EDCI | HOBt | DIPEA | 80-90 | Cost-effective |
Visualizations
Experimental Workflow for Piperidine-3-carboxamide Synthesis
Caption: Troubleshooting flowchart for low yield in piperidine-3-carboxamide synthesis.
References
- Technical Support Center: Synthesis of Piperidine Carboxamides. Benchchem.
- A Technical Guide to the Stereoselective Synthesis of Piperidine-3-carbothioamide Enantiomers. Benchchem.
- Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed.
- Troubleshooting "1-Carbamoylpiperidine-3-carboxylic acid" synthesis low yield. Benchchem.
- Managing reactive intermediates in Piperidine-3-carbothioamide synthesis. Benchchem.
- Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. MDPI.
- Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central.
- Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate.
- Piperidine synthesis. Organic Chemistry Portal.
- A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. Benchchem.
- Piperidine-3-carboxamide. Oakwood Chemical.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
- 1-N-Boc-piperidine-3-carboxamide. Chem-Impex.
- Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. PMC.
- Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. PMC.
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
- Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC.
- CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids. Google Patents.
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
- SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
- Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository.
- Hydration of 3-cyanopyridine to nicotinamide over MnO 2 catalyst. ResearchGate.
- Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
- Process for making 3-cyanopyridine. Google Patents.
- What are the best methods for Piperidine purification alternatives to distillation?
- Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
- Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study.
- mechanism of amide hydrolysis. YouTube.
- 24.4: Hydrolysis of Amides. Chemistry LibreTexts.
- Carboxylic acid synthesis by hydrolysis of amides. Organic Chemistry Portal.
- Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. ResearchGate.
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. ResearchGate.
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- 3. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (S)-piperidine-3-carboxamide
Introduction
(S)-piperidine-3-carboxamide is a critical chiral building block in modern drug discovery and development. As a privileged scaffold, it is a key intermediate in the synthesis of numerous therapeutic agents, including treatments for cancer and neurological disorders.[1][2] The stereochemistry at the C3 position is often paramount for biological activity, with the (S)-enantiomer frequently demonstrating significantly higher potency than its (R)-counterpart.[2][3]
Achieving high enantiomeric purity and chemical yield for this compound, however, presents several common challenges. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of this compound. We will delve into the critical aspects of the synthesis, from establishing the chiral center to the final amide formation, providing expert insights and actionable protocols to overcome common experimental hurdles.
Part 1: Frequently Asked Questions (FAQs) - Synthetic Strategy
This section addresses high-level strategic decisions in the synthesis of enantiomerically pure this compound.
Q1: What are the primary strategies for establishing the (S)-stereocenter of the piperidine ring?
There are three main strategies, each with distinct advantages and disadvantages:
-
Asymmetric Synthesis: This is often the most elegant and efficient approach, creating the desired enantiomer directly.
-
Asymmetric Hydrogenation: The catalytic hydrogenation of a corresponding pyridine precursor is the most direct and atom-economical method.[4] Using chiral rhodium catalysts, such as those with ligands like (S)-SEGPHOS, can facilitate the asymmetric reduction of a dihydropyridine intermediate, yielding a 3-substituted tetrahydropyridine with high enantioselectivity.[5][6] This method avoids the need for chiral resolving agents or starting from a potentially expensive chiral pool.
-
Asymmetric Transfer Hydrogenation: This method uses a hydrogen donor like a formic acid/triethylamine mixture instead of high-pressure hydrogen gas, which can be more practical for some lab setups.[7][8]
-
-
Chiral Resolution: This "classical" method involves separating a racemic mixture of a precursor, typically a piperidine-3-carboxylic acid ester (e.g., ethyl nipecotate).
-
Process: The racemic mixture is reacted with a chiral resolving agent, such as dibenzoyl-L-tartaric acid, to form diastereomeric salts.[5][9] These salts have different solubilities, allowing one to be selectively crystallized from the solution. The isolated salt is then neutralized to yield the desired (S)-enantiomer.[9]
-
Considerations: While effective, this method's maximum theoretical yield is 50% unless the unwanted enantiomer can be racemized and recycled.
-
-
Chiral Pool Synthesis: This strategy utilizes a readily available, inexpensive chiral starting material from nature.
-
Example: L-glutamic acid can be converted into the corresponding (S)-3-amino piperidine derivatives through a multi-step sequence that includes esterification, Boc-protection, reduction, and cyclization. This leverages the inherent chirality of the starting material to build the final product.
-
Q2: My synthesis starts with (S)-Nipecotic Acid ( (S)-piperidine-3-carboxylic acid). What are the most critical factors for the subsequent amide formation step?
Amide formation is a fundamental reaction, but achieving high yield and purity without compromising the chiral center requires careful control.[10]
-
Activation of the Carboxylic Acid: Direct reaction between a carboxylic acid and an amine source (like ammonia) is generally inefficient due to the formation of a stable ammonium carboxylate salt.[11][12] Therefore, the carboxylic acid must be "activated" to make the carbonyl carbon more electrophilic. This is typically done using a coupling reagent.
-
Choice of Coupling Reagent: The selection of a coupling reagent is critical to avoid side reactions and racemization.
-
Minimizing Racemization: The chiral center at the C3 position is adjacent to the carbonyl group being activated. Harsh conditions (high temperatures, strong bases) can lead to epimerization, reducing the enantiomeric purity of your final product.[13] Using coupling reagents known to suppress racemization, such as HATU or HOBt-based systems, is highly recommended.[14]
-
Control of Stoichiometry and Temperature: Reactions should typically be run at cooler temperatures (e.g., starting at 0 °C and allowing to warm to room temperature) to minimize side reactions.[12] Precise control over the stoichiometry of the acid, amine source, coupling reagent, and base is essential.
Part 2: Troubleshooting Guide - Common Issues & Solutions
This section provides a question-and-answer guide to specific problems encountered during the synthesis.
Issue 1: Low Yield in the Amide Coupling Step
Q: I'm getting a low yield of my this compound after the amide coupling reaction. TLC/LC-MS analysis shows a significant amount of unreacted (S)-Nipecotic acid. What's going wrong?
A: This points to incomplete activation of your carboxylic acid or a problem with the nucleophilic attack.
-
Cause 1: Inefficient Coupling Reagent: The chosen coupling reagent may not be effective under your reaction conditions. Carbodiimides like DCC or EDC are common but can be sluggish.
-
Solution: Switch to a more potent uronium/guanidinium-based reagent like HATU or HBTU, which are known to facilitate amide coupling with high efficiency.[14] Be mindful of potential side reactions with these reagents (see Issue 2).
-
-
Cause 2: Presence of Water: Trace amounts of water can hydrolyze your activated intermediate (e.g., the O-acylisourea from DCC) back to the carboxylic acid.[11]
-
Solution: Ensure all glassware is oven-dried and use anhydrous solvents. The addition of molecular sieves to the reaction can also be beneficial.[15]
-
-
Cause 3: Incorrect Base: The choice and amount of base are crucial. A non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is typically required to neutralize the acid formed during the reaction and to deprotonate the amine component if it is used as a salt.[12]
-
Solution: Ensure you are using at least 2-3 equivalents of a suitable base like DIPEA, especially when using reagents like HATU.[14]
-
Issue 2: Significant Impurities Detected After Amide Coupling
Q: My crude product is impure. Besides starting material, I see several byproducts. How can I identify and prevent them?
A: The nature of the impurity often depends on the coupling reagent used.
-
Impurity 1: Dicyclohexylurea (DCU) Precipitate: If you are using Dicyclohexylcarbodiimide (DCC) as your coupling reagent, a white precipitate of DCU is formed. This byproduct is notoriously difficult to remove completely as it has low solubility in many common solvents.[11]
-
Solution:
-
Filtration: Filter the crude reaction mixture to remove the bulk of the DCU.
-
Solvent Choice: Use a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting urea byproduct is water-soluble and can be easily removed during an aqueous workup.[12]
-
Purification: If DCU persists, purification by column chromatography may be necessary, though it can be challenging.
-
-
-
Impurity 2: Guanidinium Byproduct: If you are using a reagent like HATU or HBTU, the piperidine nitrogen of your starting material or product can react with the coupling agent.[13]
Issue 3: Loss of Enantiomeric Purity
Q: My final product has low enantiomeric excess (ee%). Chiral HPLC shows a significant peak for the (R)-enantiomer. How can I prevent this racemization?
A: Racemization at the C3 position is a significant risk during the activation of the carboxylic acid.[13] The formation of a highly activated intermediate can facilitate the deprotonation and reprotonation at the chiral center.
-
Cause 1: High Temperature or Prolonged Reaction Time: Elevated temperatures increase the rate of enolization and subsequent racemization.
-
Solution: Perform the coupling reaction at low temperatures (start at 0 °C) and monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times.[12]
-
-
Cause 2: Inappropriate Coupling Reagent/Additive: Some activated intermediates are more prone to racemization. O-acylisoureas formed from carbodiimides can racemize spontaneously.[12]
-
Solution: Use additives that form a less reactive, more stable intermediate. The addition of Hydroxybenzotriazole (HOBt) or an equivalent is a classic strategy. Modern coupling reagents like HATU have a built-in HOBt-type structure, making them excellent for suppressing racemization.[14]
-
Part 3: Protocols & Data
Workflow for Optimizing this compound Synthesis
The following diagram illustrates a decision-making workflow for the synthesis, focusing on the key challenges of yield and purity.
Caption: Troubleshooting workflow for synthesis optimization.
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent | Activating Group | Common Byproduct | Racemization Risk | Key Advantage |
| DCC | O-Acylisourea | Dicyclohexylurea (DCU) | Moderate | Inexpensive, powerful dehydrating agent.[11] |
| EDC | O-Acylisourea | Water-soluble urea | Moderate | Byproduct easily removed with aqueous workup.[12] |
| HATU | Activated Ester | Tetramethylurea | Low | High efficiency, low racemization risk.[14] |
| SOCl₂ | Acid Chloride | SO₂, HCl | High | Very reactive, but harsh conditions often required.[12] |
Protocol: High-Purity Synthesis using N-Boc-(S)-Nipecotic Acid and HATU
This protocol is designed to maximize yield and minimize side reactions and racemization by using N-Boc protection and a modern coupling reagent.
Step 1: N-Boc Protection of (S)-Nipecotic Acid (if starting from unprotected acid)
-
This step is omitted if you are starting with commercially available N-Boc-(S)-Nipecotic Acid.
Step 2: Amide Coupling
-
Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve N-Boc-(S)-piperidine-3-carboxylic acid (1.0 equiv.) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add HATU (1.1 equiv.) and a non-nucleophilic base such as DIPEA (2.5 equiv.). Stir for 10-15 minutes to pre-activate the acid.
-
Amine Addition: Add a source of ammonia. A solution of ammonia in an organic solvent (e.g., 2M NH₃ in isopropanol) is preferable to an aqueous solution to maintain anhydrous conditions. Add 1.2 equivalents.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or LC-MS.[14]
-
Workup:
-
Dilute the reaction mixture with an organic solvent like Ethyl Acetate.
-
Wash sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Step 3: Purification and N-Boc Deprotection
-
Purification: Purify the crude N-Boc-(S)-piperidine-3-carboxamide by column chromatography on silica gel if necessary.
-
Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., Dichloromethane or Dioxane). Add an excess of a strong acid, such as Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane.[14][17]
-
Completion: Stir at room temperature for 1-4 hours until deprotection is complete (monitored by TLC/LC-MS).
-
Isolation: Remove the solvent and excess acid under reduced pressure. The product may be isolated as the corresponding salt (e.g., hydrochloride or trifluoroacetate). To obtain the free base, neutralize with a suitable base and extract or purify as needed.
References
-
Li, Y., et al. (2022). Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
-
Carpino, L. A., et al. (2013). Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides. Organic Letters. Available at: [Link]
- Wang, D., et al. (2019). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
-
Khan Academy. (n.d.). Preparation of amides using DCC. Khan Academy. Available at: [Link]
-
LibreTexts Chemistry. (2022). Chemistry of Amides. Available at: [Link]
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Synthesis of Piperidine Carboxamides. BenchChem.
- Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
- Google Patents. (1986). Process for the production of piperidine. US4605742A.
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Available at: [Link]
- BenchChem. (2025). A Technical Guide to the Stereoselective Synthesis of Piperidine-3-carbothioamide Enantiomers. BenchChem.
- Google Patents. (2003).
- Shinde, S. J., & Pawar, P. K. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry.
-
Kim, J., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Journal of Medicinal Chemistry. Available at: [Link]
-
O'Brien, P., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. Available at: [Link]
-
Smith, A. M., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society. Available at: [Link]
- The Journal of Organic Chemistry. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.
- Iaroshenko, V. O., et al. (2022).
- Google Patents. (2017). It is a kind of(S)The preparation method of 3 piperidine carboxylic acids. CN106831540A.
- Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
- Sigma-Aldrich. (n.d.). Piperidine-3-carboxamide.
-
Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. Available at: [Link]
-
Al-Obaid, A. M., et al. (1991). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
- Amat, M., et al. (2006). Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams. The Journal of Organic Chemistry.
-
Ibarra-Gallardo, C., et al. (2023). Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. Molecules. Available at: [Link]
- Chemdad. (n.d.). This compound hydrochloride.
-
Kumar, A., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry. Available at: [Link]
-
Chem-Impex. (n.d.). 1-N-Boc-piperidine-3-carboxamide. Available at: [Link]
Sources
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Technical Support Center: Navigating Side Reactions in Piperidine Synthesis
Welcome to the Technical Support Center for piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and byproduct formation encountered during the synthesis of piperidine and its derivatives. Here, we move beyond simple protocols to explain the underlying chemical principles driving these side reactions, providing you with the expertise to optimize your synthetic routes for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: My catalytic hydrogenation of pyridine to piperidine is sluggish and incomplete. What are the likely causes?
A1: Incomplete hydrogenation of pyridine is a common issue, often stemming from catalyst deactivation or suboptimal reaction conditions. The aromaticity of the pyridine ring requires potent catalytic systems to achieve full saturation.[1]
-
Catalyst Poisoning: Impurities in your starting material or solvent, particularly sulfur or nitrogen-containing compounds, can poison the catalyst (e.g., Pd/C, PtO₂, Raney Nickel), reducing its activity. Ensure high-purity reagents and solvents.
-
Insufficient Catalyst Loading or Activity: The catalyst-to-substrate ratio may be too low, or the catalyst batch may be inactive. It's advisable to test a new batch of catalyst on a known reaction to verify its activity.[2]
-
Suboptimal Temperature and Pressure: The hydrogenation of pyridine often requires elevated temperature and pressure to overcome the aromatic stabilization.[3] Conditions such as 60-80°C and 30-80 bar of hydrogen pressure are often effective.
-
Choice of Catalyst: Palladium on carbon (Pd/C) can sometimes be less effective for pyridine reduction compared to platinum-based catalysts like PtO₂ (Adams' catalyst) or rhodium-based catalysts (e.g., Rh/C), which often show higher activity under milder conditions.
Q2: I'm observing significant amounts of partially hydrogenated byproducts like dihydropyridines and tetrahydropyridines. How can I drive the reaction to completion?
A2: The formation of partially hydrogenated intermediates indicates that the reaction has not reached completion.[2] This can be due to insufficient reaction time, catalyst deactivation, or reaction conditions that are too mild.[3]
-
Increase Reaction Time and Severity: Prolonging the reaction time or increasing the temperature and hydrogen pressure can help push the equilibrium towards the fully saturated piperidine ring.[3]
-
Solvent Choice: Protic solvents like glacial acetic acid can enhance catalyst activity and promote complete reduction. The use of acidic additives like HCl can also be beneficial by protonating the pyridine nitrogen, which can increase its susceptibility to reduction.[3]
Q3: Over-reduction is cleaving the piperidine ring in my synthesis. How can I prevent this?
A3: Over-reduction, leading to C-N bond cleavage and ring-opening, is a significant side reaction, particularly under harsh hydrogenation conditions.[2] This results in the formation of linear amines, reducing the yield of the desired piperidine.
-
Catalyst Selection: Certain catalysts are more prone to inducing hydrogenolysis. For instance, palladium catalysts can sometimes promote ring cleavage. Rhodium-based catalysts are often a better choice for pyridine hydrogenation as they tend to be less prone to causing over-reduction.[3][2]
-
Reaction Conditions: Lowering the reaction temperature and carefully optimizing the hydrogen pressure can minimize over-reduction.[2] While higher pressure can increase the rate of hydrogenation, it can also favor undesired side reactions.[2]
-
Water Content: The presence of water, especially in combination with certain catalysts like rhodium complexes, can promote the ring-opening of the pyridinium ring, leading to the formation of δ-amino ketones.[3][4] Using anhydrous solvents and reagents is crucial.[1]
Troubleshooting Guides by Synthetic Method
Catalytic Hydrogenation of Pyridines
The reduction of pyridines is a direct and common route to piperidines. However, the stability of the aromatic ring presents challenges.[1]
| Issue | Potential Cause | Troubleshooting & Optimization |
| Low to No Conversion | Catalyst poisoning, insufficient hydrogen pressure, low temperature, inactive catalyst.[2] | Use pure starting materials, increase hydrogen pressure and temperature incrementally, test catalyst activity on a known reaction.[2] Consider switching to a more robust catalyst like rhodium.[5] |
| Partially Hydrogenated Intermediates | Incomplete reaction, catalyst deactivation.[2] | Increase reaction time, catalyst loading, or use a more active catalyst.[3][2] |
| Ring-Opening (Over-reduction) | Harsh reaction conditions, specific catalysts (e.g., some Rh complexes in the presence of water).[3][2] | Lower reaction temperature, optimize hydrogen pressure, and use anhydrous solvents.[1][2] Select a catalyst less prone to hydrogenolysis.[2] |
| Formation of 4,4'-bipyridine | Occurs during reduction with sodium in ethanol.[6] | This is a known byproduct of this specific reduction method. Consider alternative, milder reduction protocols like catalytic hydrogenation. |
**Experimental Protocol: Catalytic Hydrogenation of Pyridine using Adams' Catalyst (PtO₂) **[1]
-
Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.
-
Catalyst Addition: Add PtO₂ (Adams' catalyst), typically 1-5 mol%.
-
Hydrogenation: Pressurize the reactor with hydrogen gas (typically 3-5 bar).
-
Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).[1]
-
Monitoring: Monitor the reaction progress by techniques like GC-MS or TLC.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. The catalyst can be removed by filtration, and the product isolated after solvent removal and appropriate workup.
Troubleshooting Workflow for Catalytic Hydrogenation
Caption: Troubleshooting decision tree for pyridine reduction.
Reductive Amination
Reductive amination is a versatile method for synthesizing substituted piperidines, often involving the reaction of a dicarbonyl compound with an amine.[7]
| Issue | Potential Cause | Troubleshooting & Optimization |
| Low Yield of Piperidine | Inefficient iminium ion formation, decomposition of the reducing agent, steric hindrance.[8] | Optimize pH (mildly acidic, pH 4-6 is often ideal), use anhydrous reagents and solvents, and for sterically hindered substrates, consider increasing the reaction temperature.[8] |
| Formation of Hydroxylamine or Alcohol Byproducts | Presence of water can lead to the formation of alcohol byproducts.[4] The choice of reducing agent is also critical. | Ensure anhydrous conditions.[9] Use a reducing agent that is selective for the imine or iminium ion over the carbonyl group, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[7] |
| Formation of Over-alkylated or Quaternary Ammonium Salts | This is more common in intermolecular N-alkylation of piperidines but can be a concern in some reductive amination schemes. It arises from the reaction of the product piperidine with the starting carbonyl compound and subsequent reduction. | Control the stoichiometry of the reactants carefully. Slow addition of the reducing agent may be beneficial. |
Conceptual Workflow for Reductive Amination
Caption: General workflow for piperidine synthesis via reductive amination.
N-Alkylation of Piperidines
While not a ring-forming reaction, the N-alkylation of a pre-existing piperidine ring is a fundamental transformation that can be plagued by side reactions.
| Issue | Potential Cause | Troubleshooting & Optimization |
| Formation of Quaternary Ammonium Salt | Over-alkylation due to high reactivity of the alkylating agent or incorrect stoichiometry.[9] | Use a slight excess of the piperidine starting material (1.1-1.2 equivalents).[9] Add the alkylating agent slowly to the reaction mixture, for instance, using a syringe pump.[9] |
| Sluggish or Incomplete Reaction | Insufficient basicity, steric hindrance, poor leaving group on the alkylating agent.[9] | Add a non-nucleophilic base (e.g., K₂CO₃, Et₃N, DIPEA) to neutralize the acid byproduct.[9] For sterically hindered substrates, increase the reaction temperature.[9] Use a more reactive alkylating agent (iodide > bromide > chloride).[10] |
Protocol to Minimize Over-Alkylation [9][11]
-
Setup: To a solution of piperidine (1.1 eq) in a polar aprotic solvent like acetonitrile (MeCN) or DMF, add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq).
-
Slow Addition: Slowly add the alkylating agent (1.0 eq) to the stirred solution at room temperature. A syringe pump is recommended for this step.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting piperidine is consumed.
-
Workup: Perform an aqueous workup to remove the base and any salts, followed by extraction with an organic solvent and purification by column chromatography or distillation.
Purification of Piperidine from Common Byproducts
Effective purification is critical to obtaining high-purity piperidine.[6]
| Impurity | Purification Method | Rationale |
| Unreacted Pyridine | Azeotropic distillation with water or formation of a carbonate salt.[6][12] | Pyridine and piperidine form an azeotrope, making simple distillation ineffective.[6] Azeotropic distillation with water or another entrainer can break this azeotrope.[12] Alternatively, bubbling CO₂ through a solution of the mixture can selectively precipitate piperidine as its carbonate salt, which can be filtered off and then neutralized to recover the pure piperidine.[13] |
| Water | Distillation from a drying agent like solid KOH.[6] | Piperidine is hygroscopic. Standing over and then distilling from a strong, non-reactive drying agent like KOH effectively removes water.[6] |
| Oxidation Products (Yellow Impurities) | Distillation or recrystallization of a solid derivative.[6][14] | Minor colored impurities can often be removed by simple distillation.[6] For solid piperidine derivatives, recrystallization is a powerful purification technique.[6] |
Purification Workflow for Removing Pyridine
Caption: Logic for separating piperidine from pyridine impurity.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Piperidine-Morpholine Synthesis.
- Benchchem. (n.d.). Common challenges in working with piperidine-based compounds.
- Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Piperidine from Pyridine.
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (n.d.). PubMed Central.
- Benchchem. (n.d.). Side-product formation in the hydrogenation of pyridine precursors.
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
- Google Patents. (n.d.). A kind of purification method of high-purity piperidine.
-
ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of piperidine.
-
ResearchGate. (n.d.). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Optimizing N-Alkylation of Piperidines.
-
ResearchGate. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis.
-
ResearchGate. (n.d.). What are the best methods for Piperidine purification alternatives to distillation?. Retrieved from [Link]
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- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
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- 13. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Chiral Piperidine Derivatives
Introduction
Welcome to the technical support center for the purification of chiral piperidine derivatives. The piperidine ring is a privileged scaffold in medicinal chemistry, and its chiral derivatives are critical components in numerous pharmaceuticals.[1] Ensuring enantiomeric purity is not just a regulatory requirement but a scientific necessity, as different enantiomers can have vastly different pharmacological and toxicological profiles.[2] This guide provides in-depth, field-proven insights into the most effective purification techniques, focusing on troubleshooting common issues encountered by researchers in drug development. We will explore the causality behind experimental choices to empower you to design and execute robust purification strategies.
Section 1: Strategic Approach to Purification
The first critical step is selecting the appropriate purification strategy. The choice depends on several factors including the scale of the purification, the physicochemical properties of the derivative, available instrumentation, and the required final purity.
Here is a decision-making workflow to guide your choice:
Caption: Decision workflow for selecting a primary purification strategy.
Section 2: Chiral Chromatography (HPLC & SFC)
Chromatographic resolution using a Chiral Stationary Phase (CSP) is a powerful and widely used technique for both analytical and preparative-scale separations.[3][4] Supercritical Fluid Chromatography (SFC) has emerged as a "green" and often faster alternative to High-Performance Liquid Chromatography (HPLC).[5][6]
Frequently Asked Questions & Troubleshooting
Q1: My enantiomers are co-eluting or show poor resolution on a polysaccharide-based HPLC column. What steps should I take?
A1: This is a classic method development challenge. Poor resolution indicates that the chiral stationary phase is not discriminating effectively between the enantiomers under the current conditions. Here is a systematic troubleshooting approach:
-
Confirm Peak Shape: First, ensure your peak shape is good. Peak tailing, often seen with basic amines like piperidines, can severely impact resolution. If you observe tailing, add a basic modifier to your mobile phase. A small amount of diethylamine (DEA) or triethylamine (TEA), typically 0.1%, will compete with the analyte for active sites on the silica support, leading to more symmetrical peaks.[4][5]
-
Optimize the Mobile Phase:
-
Change the Alcohol Modifier: The nature of the alcohol modifier (e.g., ethanol, isopropanol) in your normal-phase eluent significantly impacts selectivity. If you are using Hexane/Ethanol, try switching to Hexane/Isopropanol. The different hydrogen bonding and steric interactions can dramatically alter the separation.
-
Adjust Modifier Percentage: Systematically vary the percentage of the alcohol modifier. Increasing the alcohol content generally reduces retention time but can either increase or decrease resolution. Run a gradient first to find the approximate elution window, then screen isocratic conditions (e.g., 5%, 10%, 15%, 20% alcohol).
-
-
Change the Column: If mobile phase optimization fails, the CSP itself may not be suitable. Polysaccharide-based CSPs (e.g., those based on amylose or cellulose derivatives like Chiralpak® IA, AD-H, or Chiralcel® OD-H) are excellent starting points, but their selectivity is not universal.[4][5] Screen a column with a different selector (e.g., if you started with an amylose phase, try a cellulose phase).
-
Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution by allowing more time for interactions with the CSP. Temperature affects the thermodynamics of the interaction; try adjusting the column temperature between 25°C and 40°C.[7]
Sources
Technical Support Center: Overcoming Challenges in the Scale-Up of (S)-Piperidine-3-carboxamide Production
Welcome to the Technical Support Center for the industrial-scale production of (S)-piperidine-3-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the scale-up of this critical chiral intermediate. Our focus is on providing practical, field-proven insights grounded in established scientific principles to ensure the robust, safe, and efficient production of high-purity this compound.
Introduction: The Synthetic Landscape
This compound is a valuable chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The primary challenge in its large-scale production lies in achieving high enantiomeric purity in a cost-effective and reproducible manner. Two principal synthetic strategies dominate the industrial landscape:
-
Asymmetric Hydrogenation of Nicotinamide: A direct, atom-economical approach where the aromatic pyridine ring of nicotinamide is stereoselectively reduced to the desired (S)-piperidine enantiomer.
-
Chiral Resolution of Racemic Piperidine-3-carboxamide: A classical approach involving the separation of a racemic mixture, typically through the formation of diastereomeric salts with a chiral resolving agent.
This guide is structured to address the specific challenges associated with each of these routes, providing detailed troubleshooting in a question-and-answer format, step-by-step protocols, and visual workflows to aid in your process development and optimization.
Part 1: Asymmetric Hydrogenation of Nicotinamide
This route is often preferred for its efficiency, but it requires precise control over the catalytic system and reaction parameters to achieve high enantioselectivity and yield on a large scale.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing low enantiomeric excess (ee) in our asymmetric hydrogenation of nicotinamide. What are the likely causes and how can we improve it?
A1: Low enantiomeric excess is a common challenge in scaling up asymmetric hydrogenations. The root causes can often be traced to the catalyst system, reaction conditions, or substrate purity.
-
Catalyst and Ligand Selection: The choice of the chiral ligand is paramount. For the hydrogenation of N-heteroarenes, Iridium- and Rhodium-based catalysts with atropisomeric bisphosphine ligands (e.g., BINAP derivatives) are often employed[1][2]. The electronic and steric properties of the ligand must be well-matched to the substrate.
-
Troubleshooting:
-
Screen Chiral Ligands: If not already done, screen a panel of chiral ligands (e.g., (R)-BINAP, (R)-Xyl-BINAP) to identify the optimal one for your specific substrate and conditions[1].
-
Catalyst Loading: While it may seem counterintuitive, excessively high catalyst loading can sometimes lead to the formation of less selective catalytic species. Experiment with catalyst loading to find the optimal balance between reaction rate and enantioselectivity.
-
Catalyst Purity: Ensure the catalyst and ligand are of high purity and handled under inert conditions to prevent deactivation.
-
-
-
Reaction Conditions:
-
Hydrogen Pressure: The pressure of hydrogen gas can significantly influence the reaction kinetics and selectivity. Higher pressures can sometimes decrease enantioselectivity.
-
Temperature: Lowering the reaction temperature generally enhances enantioselectivity, albeit at the cost of a slower reaction rate.
-
Solvent Effects: The polarity and coordinating ability of the solvent can impact the conformation of the catalyst-substrate complex, thereby affecting stereocontrol. Protic solvents like methanol or ethanol are common, but others should be screened.
-
-
Substrate and Reagent Purity:
-
Impurities in Nicotinamide: Impurities in the starting material can act as catalyst poisons, leading to reduced activity and selectivity. Ensure the nicotinamide used is of high purity.
-
Additives: Some hydrogenations of pyridinium salts benefit from additives like iodine (I2) to enhance catalyst activity and selectivity[3]. However, the concentration of such additives must be carefully optimized.
-
Q2: Our hydrogenation reaction is stalling before completion, or we are observing catalyst deactivation. What steps can we take?
A2: Catalyst deactivation is a significant concern in large-scale hydrogenations. The catalyst can be poisoned by impurities or degrade under the reaction conditions.
-
Catalyst Poisons:
-
Sulfur and Halogenated Compounds: These are notorious poisons for noble metal catalysts. Ensure your starting materials and solvents are free from such impurities.
-
Product Inhibition: The piperidine product is a stronger Lewis base than the starting pyridine and can coordinate to the metal center, inhibiting the catalyst. This is an inherent challenge in pyridine hydrogenation[3].
-
Troubleshooting:
-
N-Protection/Activation: One strategy is to perform the hydrogenation on an N-activated pyridine derivative, such as an N-iminopyridinium ylide or a pyridinium salt[4]. The activating group can be removed after hydrogenation.
-
-
-
-
Reaction Conditions:
-
Exothermic Reaction: Hydrogenation is a highly exothermic process. On a large scale, inefficient heat removal can lead to localized "hot spots" in the reactor, causing catalyst degradation. Ensure your reactor has adequate cooling capacity and agitation to maintain a uniform temperature.
-
Process Analytical Technology (PAT): Employing in-line monitoring tools like spectroscopy (e.g., NIR) or calorimetry can provide real-time data on reaction progress and temperature, allowing for better process control and early detection of deviations[5][6][7][8].
-
Experimental Protocol: Asymmetric Hydrogenation of Nicotinamide
This protocol provides a general framework. Optimization of specific parameters is crucial for successful scale-up.
-
Reactor Preparation:
-
Ensure a high-pressure hydrogenation reactor is clean, dry, and free of contaminants.
-
Purge the reactor thoroughly with an inert gas (e.g., argon or nitrogen).
-
-
Catalyst Preparation (under inert atmosphere):
-
In a glovebox or under a stream of inert gas, charge the reactor with the rhodium or iridium precursor (e.g., [Rh(COD)2]BF4) and the chosen chiral ligand (e.g., (R)-Xyl-BINAP) in a suitable degassed solvent (e.g., methanol)[1].
-
Stir the mixture to allow for the formation of the active catalyst.
-
-
Reaction Execution:
-
Add a solution of high-purity nicotinamide in the same degassed solvent to the reactor.
-
Seal the reactor and perform several cycles of pressurizing with hydrogen gas and venting to remove the inert atmosphere.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 bar).
-
Commence stirring and heat or cool the reactor to the target temperature (e.g., 25-50 °C).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by measuring hydrogen uptake and/or by taking samples for analysis (e.g., HPLC).
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with an inert gas.
-
The crude reaction mixture can then be filtered to remove the catalyst (if heterogeneous) and proceed to purification.
-
Visualization: Asymmetric Hydrogenation Workflow
Caption: Workflow for Asymmetric Hydrogenation.
Part 2: Chiral Resolution of Racemic Piperidine-3-carboxamide
This classical method involves separating a racemic mixture by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. While robust, it can be less efficient than asymmetric synthesis if the undesired enantiomer cannot be racemized and recycled.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Our chiral resolution by diastereomeric salt crystallization is giving a low yield of the desired (S)-enantiomer with poor enantiomeric excess (ee). What should we investigate?
A1: This is a common issue in crystallization-based resolutions and usually points to suboptimal selection of the resolving agent or crystallization conditions.
-
Choice of Resolving Agent:
-
The resolving agent must form a stable, crystalline salt with one enantiomer that has significantly different solubility from the salt of the other enantiomer. For resolving a basic piperidine derivative, a chiral acid is used. (+)-Dibenzoyl-D-tartaric acid (DBTA) is a common and effective choice for resolving racemic amines[9][10].
-
Troubleshooting:
-
Screen Resolving Agents: If DBTA is not effective, screen other chiral acids like tartaric acid, mandelic acid, or camphorsulfonic acid[11][12].
-
Stoichiometry: The molar ratio of the resolving agent to the racemate is critical. A 1:1 ratio is a good starting point, but using a substoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes improve the ee of the crystallized salt[13].
-
-
-
Crystallization Solvent and Conditions:
-
The solvent system is crucial as it dictates the solubility difference between the two diastereomeric salts[14].
-
Troubleshooting:
-
Solvent Screening: Systematically screen a range of solvents (e.g., alcohols like ethanol, isopropanol; ketones like acetone; esters like ethyl acetate) and solvent/water mixtures to find a system that provides a large solubility differential.
-
Control Cooling Rate: Slow, controlled cooling is essential for selective crystallization. Rapid cooling can trap the more soluble diastereomer in the crystal lattice, leading to low ee[11][15].
-
Seeding: Seeding the supersaturated solution with a few crystals of the pure, desired diastereomeric salt can promote the crystallization of the correct form and improve purity[11].
-
-
Q2: We are concerned about potential racemization of our chiral piperidine intermediate during the work-up steps. Under what conditions can this occur?
A2: Racemization involves the conversion of a pure enantiomer into a racemic mixture, and it can occur under harsh thermal or chemical conditions[16].
-
Mechanism: For a chiral center with an adjacent carbonyl group (like in a piperidine-3-carboxamide), racemization can occur via enolization under either acidic or basic conditions. The intermediate enol or enolate is achiral, and its subsequent reprotonation can occur from either face, leading to a loss of stereochemical integrity[17].
-
Conditions to Avoid:
-
Strong Bases or Acids: Prolonged exposure to strong bases or acids, especially at elevated temperatures, should be avoided.
-
High Temperatures: Thermal racemization can occur even without a catalyst if the molecule is heated to high temperatures for extended periods[17].
-
-
Troubleshooting:
-
Mild Work-up Conditions: Use mild acids and bases for pH adjustments and extractions.
-
Temperature Control: Keep temperatures as low as practically possible during all processing steps, including distillations and drying.
-
Stability Studies: Conduct stability studies on your chiral intermediate under various pH and temperature conditions to define a safe operating window.
-
Experimental Protocol: Chiral Resolution with (+)-Dibenzoyl-D-tartaric Acid
This protocol outlines the resolution of a racemic piperidine-3-carboxamide.
-
Dissolution:
-
Dissolve the racemic piperidine-3-carboxamide (1.0 equivalent) in a suitable solvent (e.g., ethanol/water mixture) at an elevated temperature to ensure complete dissolution.
-
-
Addition of Resolving Agent:
-
In a separate vessel, dissolve (+)-Dibenzoyl-D-tartaric acid (0.5 - 1.0 equivalent) in the same solvent, heating if necessary.
-
Slowly add the resolving agent solution to the racemic amine solution with good agitation.
-
-
Crystallization:
-
Allow the solution to cool slowly and undisturbed to room temperature, then potentially to a lower temperature (e.g., 0-5 °C) to maximize the yield of the less soluble diastereomeric salt.
-
If available, seed the solution at the point of supersaturation.
-
-
Isolation and Purification:
-
Collect the crystallized diastereomeric salt by filtration.
-
Wash the filter cake with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
The enantiomeric excess of the salt can be checked at this stage. If the ee is not sufficient, a recrystallization of the salt may be necessary.
-
-
Liberation of the Free Amine:
-
Dissolve the purified diastereomeric salt in water.
-
Add a base (e.g., aqueous sodium carbonate or sodium hydroxide) to adjust the pH to >10, which will break the salt and precipitate the free amine.
-
Extract the this compound into an organic solvent (e.g., dichloromethane).
-
Wash the organic layer, dry it over a drying agent (e.g., sodium sulfate), filter, and concentrate to obtain the final product.
-
Visualization: Chiral Resolution Decision Tree
Sources
- 1. Asymmetric Rh-Catalyzed Synthesis of Dihydronicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 3. Iridium-catalyzed asymmetric hydrogenation of pyridinium salts. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. longdom.org [longdom.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 15. How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment | Zhanghua [filter-dryer.com]
- 16. Racemization - Wikipedia [en.wikipedia.org]
- 17. spcmc.ac.in [spcmc.ac.in]
Chiral Synthesis Support Center: A Guide to Resolving Enantiomeric Excess Issues
<_ >
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. Achieving high enantiomeric excess (ee) is a cornerstone of modern chemical synthesis, yet it often presents significant challenges. This guide provides in-depth, field-proven insights through troubleshooting guides and FAQs to help you diagnose and resolve common issues encountered in your chiral synthesis experiments.
Section 1: The Diagnostic Funnel - A Visual Troubleshooting Guide
When an asymmetric reaction yields a suboptimal enantiomeric excess, a systematic approach is crucial. Before diving into extensive reaction optimization, it's essential to confirm the validity of your analysis and the integrity of your components. This workflow guides you from the initial observation of low ee through the key decision points for effective troubleshooting.
Caption: A workflow for troubleshooting low enantiomeric excess.
Section 2: Frequently Asked Questions (FAQs)
This section addresses specific issues you might encounter during your experiments. The answers are designed to provide not just a solution, but a deeper understanding of the underlying chemical principles.
Q1: My asymmetric reaction is giving a low enantiomeric excess. What are the first parameters I should investigate?
A: When troubleshooting a low ee, it is crucial to systematically evaluate the key reaction parameters that influence stereoselectivity.[1] The most common factors to investigate first are temperature, solvent, and the catalyst system (including ligand, metal precursor, and loading).[1] Often, a seemingly small change in one of these can lead to a significant improvement in enantioselectivity.[1][2][3]
-
Causality: The enantioselectivity of a reaction is determined by the difference in the activation energies (ΔΔG‡) for the pathways leading to the two enantiomers.[4] Temperature, solvent, and catalyst structure all directly influence these energy barriers. Lowering the temperature often increases selectivity because the reaction becomes more sensitive to small differences in activation energy.[4] The solvent can affect the conformation and solvation of the catalyst-substrate complex, while the catalyst's structure is the primary driver of the chiral environment.
Q2: How can I be certain that my ee measurement is accurate?
A: This is a critical first step. An inaccurate analytical method can send you on a "wild goose chase" of reaction optimization.[5] Before modifying your reaction, you must validate your analytical method, which is typically Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[6][7][8][9]
-
The Self-Validating Test: Prepare or obtain a true racemic sample of your product. Analyze this racemic standard using your chiral chromatography method.[5]
-
Expected Result: You must observe two baseline-separated peaks with equal peak areas (a 50:50 ratio).[5]
-
Troubleshooting: If you do not see two well-resolved peaks, your analytical method is not suitable and requires optimization before you can trust any ee values from your reaction.[5] This may involve screening different chiral stationary phases (CSPs), mobile phases, or changing the temperature of the column.[6]
For compounds lacking a chromophore or suitable for GC, Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral derivatizing agent (CDA) is a powerful alternative.[10][11][12] The CDA, like Mosher's acid, reacts with both enantiomers in your sample to form a mixture of diastereomers.[11][12] These diastereomers have distinct NMR signals whose integration ratio directly corresponds to the enantiomeric ratio of your original sample.[11]
| Technique | Principle | Advantages | Considerations |
| Chiral HPLC/GC | Differential interaction with a Chiral Stationary Phase (CSP) leads to different retention times for enantiomers.[6] | High accuracy, direct analysis, well-established. | Method development can be time-consuming; requires a suitable CSP. |
| NMR with CDAs | Converts enantiomers into diastereomers, which are distinguishable by NMR.[11][12] | Rapid, does not require a specialized chromatograph. | CDA must react completely with both enantiomers without kinetic resolution.[11] |
| SFC-MS | Supercritical Fluid Chromatography coupled with Mass Spectrometry. | High-throughput capability for screening multiple reactions at once. | Requires specialized equipment. |
Q3: How does temperature affect the enantioselectivity of my reaction?
A: Temperature is one of the most powerful variables for controlling enantioselectivity. The relationship is governed by the Gibbs free energy equation, which relates the ratio of the two enantiomers to the difference in the free energies of activation (ΔΔG‡) for their formation.[4]
-
General Rule: In most cases, lowering the reaction temperature increases the enantiomeric excess .[4] This is because the reaction's outcome becomes more sensitive to the small energy difference between the two diastereomeric transition states at lower temperatures.[4]
-
The Exception: However, this is not a universal rule. In some systems, such as certain oxazaborolidine-catalyzed reductions, the highest ee is observed at a specific optimal temperature (e.g., 20-30 °C).[13][14] This can happen if a non-selective background reaction becomes more competitive at very low temperatures, or if catalyst aggregation or stability changes with temperature.[14] Therefore, it is essential to perform a temperature screen (e.g., from -78 °C to room temperature) to find the optimum for your specific reaction.
Q4: My catalyst is from a reputable supplier, but my ee is still low. Could the catalyst itself be the problem?
A: Yes. Even high-quality catalysts can underperform if they are handled, stored, or activated improperly. Catalyst deactivation is a common cause of poor enantioselectivity.[15][16][17]
-
Common Causes of Deactivation:
-
Poisoning: Impurities in the substrate or solvent (e.g., water, oxygen, sulfur-containing compounds) can bind to the catalyst's active site and inhibit its function.[5][16]
-
Air/Moisture Sensitivity: Many organometallic catalysts and ligands are sensitive to air and moisture.[18] Always use anhydrous solvents and perform reactions under an inert atmosphere (e.g., Argon or Nitrogen).
-
Thermal Degradation: At higher temperatures, the catalyst complex may decompose or the chiral ligand may dissociate.[16]
-
Formation of Inactive Species: The catalyst can sometimes form inactive aggregates, such as dimers, especially at high concentrations.[19] This can lead to a phenomenon where increasing catalyst loading actually decreases the ee.[19]
-
Q5: What is a "Non-Linear Effect" and how does it impact my results?
A: A non-linear effect (NLE) occurs when the enantiomeric excess of the product is not directly proportional to the enantiomeric excess of the chiral catalyst or auxiliary used.[20][21][22][23] This deviation from linearity can be either positive or negative.
-
Positive Non-Linear Effect ((+)-NLE) or "Asymmetric Amplification": The product's ee is higher than predicted.[20][23][24] This is often synthetically desirable. It typically arises when the catalyst forms aggregates, and the heterochiral (meso) dimer (formed from R and S catalyst enantiomers) is much less reactive than the homochiral dimers (R-R or S-S).[20][24] This effectively removes the minor enantiomer of the catalyst from the reaction, enriching the ee of the active catalytic species.
-
Negative Non-Linear Effect ((-)-NLE) or "Asymmetric Depletion": The product's ee is lower than predicted.[21][23][24] This occurs when the heterochiral (meso) species is more reactive than the homochiral species.[20]
Understanding NLEs is crucial because using a catalyst with a slightly lower than 100% ee can have an unexpectedly large impact (either positive or negative) on the product's final enantiopurity.[22]
Caption: Origin of Non-Linear Effects in Asymmetric Catalysis.
Q6: I can't improve the ee of my reaction further. What are my other options?
A: If direct asymmetric catalysis is not yielding the desired enantiopurity despite extensive optimization, there are two powerful alternative strategies:
-
Kinetic Resolution: This technique separates a racemic mixture by reacting it with a chiral catalyst or reagent that reacts much faster with one enantiomer than the other.[25] The reaction is stopped at partial conversion (ideally close to 50%), yielding an enantioenriched sample of the unreacted starting material and an enantioenriched product.[25][26] This method is highly effective but has a theoretical maximum yield of 50% for a single enantiomer.[25]
-
Enantiopurity Enhancement by Crystallization: If your product is a solid and you have achieved a moderate to good ee (e.g., >80%), you may be able to increase the enantiopurity to >99% through careful crystallization.[27] This process relies on the different solubility properties of the racemate versus the pure enantiomer. It requires careful screening of solvents and conditions to find a system where the desired enantiomer preferentially crystallizes, leaving the minor enantiomer in the mother liquor.[27]
Section 3: Core Experimental Protocols
Protocol 1: Systematic Screening of Reaction Conditions to Optimize ee
This protocol provides a methodical approach to identify the optimal conditions for achieving high enantiomeric excess.
Objective: To systematically evaluate the impact of temperature and solvent on the enantioselectivity of an asymmetric reaction.
Methodology:
-
Baseline Experiment:
-
Set up the reaction using the initially reported or hypothesized conditions. Use high-purity reagents and anhydrous solvent under an inert atmosphere.[18]
-
Run the reaction at a standard temperature (e.g., room temperature, ~20-25 °C) and monitor its progress by TLC or another suitable method.[1]
-
Upon completion, perform a standard aqueous workup.
-
Purify the crude product using flash column chromatography.
-
Determine the chemical yield and accurately measure the enantiomeric excess using a validated chiral HPLC or GC method.[1]
-
-
Temperature Screening:
-
Set up a series of identical reactions based on the baseline experiment.
-
Run each reaction at a different, controlled temperature (e.g., 40 °C, 20 °C, 0 °C, -20 °C, -40 °C, -78 °C).[1]
-
Maintain the temperature consistently using an appropriate cooling or heating bath.
-
Work up, purify, and analyze each reaction to determine the effect of temperature on both yield and ee.[1]
-
-
Solvent Screening:
-
Using the optimal temperature identified in the previous step, set up a new series of reactions.
-
Use a different anhydrous solvent for each reaction. Screen a range of polarities and coordinating abilities (e.g., Toluene, Dichloromethane, THF, Acetonitrile, Ethyl Acetate).[1][2]
-
Ensure all other parameters (temperature, catalyst loading, concentrations) are held constant.
-
Work up, purify, and analyze each reaction to identify the solvent that provides the best combination of yield and ee.
-
Protocol 2: Confirming the Configurational Stability of Your Product
This protocol is a crucial control experiment to determine if your product is racemizing during the reaction workup or purification steps.
Objective: To test whether the enantioenriched product loses enantiopurity under conditions mimicking workup and purification.
Methodology:
-
Prepare an Enantioenriched Sample: Start with a sample of your product with a known, measured ee (e.g., 90% ee).
-
Subject to Workup Conditions:
-
Acidic: Dissolve a portion of the sample in your purification solvent (e.g., ethyl acetate) and wash it with a mild aqueous acid (e.g., 1M HCl or saturated NH4Cl) for 15-30 minutes. Separate the layers, dry the organic phase, and remove the solvent.
-
Basic: Repeat the process with a mild aqueous base (e.g., saturated NaHCO3).
-
-
Subject to Purification Conditions:
-
Silica Gel: Dissolve a portion of the sample in a suitable solvent and add a representative amount of silica gel. Stir the slurry for several hours at room temperature. Filter off the silica gel and concentrate the filtrate.
-
-
Analysis:
-
Accurately measure the enantiomeric excess of each treated sample using your validated chiral analysis method.
-
Interpretation: If you observe a significant decrease in ee in any of the samples compared to the starting material, your product is configurationally unstable under those conditions. This indicates that racemization is occurring after the reaction is complete, and you must modify your workup or purification procedures (e.g., use a more neutral pH, avoid silica gel chromatography, or work at lower temperatures).
-
Section 4: References
-
Fallis, A. G., & Brinza, I. M. (2001). Optimization of Catalyst Enantioselectivity and Activity Using Achiral and Meso Ligands. Organic Letters, 3(24), 3875–3878. [Link]
-
Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256–270. [Link]
-
Rein, J., et al. (2023). Generality-oriented optimization of enantioselective aminoxyl radical catalysis. Science, 380(6646), 724-730. [Link]
-
Fan, L., et al. (2007). Temperature effects on the enantioselectivity of basic analytes in capillary EKC using sulfated beta-CDs as chiral selectors. Electrophoresis, 28(20), 3753–3758. [Link]
-
Kagan, H. B., et al. (1996). Nonlinear Effects in Asymmetric Catalysis: Some Recent Aspects. Acta Chemica Scandinavica, 50, 345-352. [Link]
-
Wikipedia contributors. (2023). Chiral derivatizing agent. Wikipedia. [Link]
-
Girard, C., & Kagan, H. B. (1998). Nonlinear effects in asymmetric catalysis. Angewandte Chemie International Edition, 37(21), 2922-2959. [Link]
-
Semantic Scholar. Novel Chiral Derivatizing Agents for 1H NMR Determination of Enantiomeric Purities of Carboxylic Acids. [Link]
-
James, T. D., et al. (2018). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 95(10), 1839–1844. [Link]
-
Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(9), 711-716. [Link]
-
Wikipedia contributors. (2023). Non-linear effect. Wikipedia. [Link]
-
Hu, B., et al. (2025). Generality-driven optimization of enantio- and regioselective catalysis by high-throughput experimentation and machine learning. ChemRxiv. [Link]
-
Bailey, A. (2009). Non-Linear Effects in Asymmetric Catalysis: A Useful Tool in Understanding Reaction Mechanisms. Denmark Group Meeting, University of Illinois. [Link]
-
Huang, X., et al. (2003). Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system. The Journal of Organic Chemistry, 68(26), 10146–10151. [Link]
-
Huang, X., et al. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry, 68(26), 10146-10151. [Link]
-
Wikipedia contributors. (2024). Enantioselective synthesis. Wikipedia. [Link]
-
Lavandera, I., et al. (2022). Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach. ChemCatChem, 14(14), e202200481. [Link]
-
Alexakis, A., et al. (2002). Dramatic Improvement of the Enantiomeric Excess in the Asymmetric Conjugate Addition Reaction Using New Experimental Conditions. Journal of the American Chemical Society, 124(19), 5262–5263. [Link]
-
Reyes-Mendoza, A., et al. (2020). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Catalysts, 10(12), 1419. [Link]
-
Alexakis, A., et al. (2002). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. Journal of the American Chemical Society, 124(19), 5262–5263. [Link]
-
Aviv-Halevy, M., et al. (2020). Kinetic Resolution of Racemic Mixtures via Enantioselective Photocatalysis. ACS Catalysis, 10(15), 8435–8444. [Link]
-
Physics Forums. (2007). Chiral Purity (enantiomer excess) for HPLC. [Link]
-
Rein, J., et al. (2022). Generality-Oriented Optimization of Enantioselective Aminoxyl Radical Catalysis. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Approaches to the discovery and analysis of enantioselective reactions. [Link]
-
Wikipedia contributors. (2024). Kinetic resolution. Wikipedia. [Link]
-
Hatano, M., et al. (2022). Two-Step Kinetic Resolution of Racemic Secondary Benzylic Alcohols Using the Combination of Enantioselective Silylation and Acylation: One-Pot Procedure Catalyzed by Chiral Guanidine. The Journal of Organic Chemistry, 87(16), 11029–11039. [Link]
-
Ready, J. (n.d.). Kinetic Resolutions. UT Southwestern Medical Center. [Link]
-
Tang, W., et al. (2019). Kinetic resolution of racemic 2-substituted 1,2-dihydroquinolines via asymmetric Cu-catalyzed borylation. Nature Communications, 10(1), 433. [Link]
-
Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate. [Link]
-
Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
-
ACS Catalysis. (2021). On the Hunt for Chiral Single-Atom Catalysts. [Link]
-
ResearchGate. (n.d.). 18 questions with answers in ASYMMETRIC CATALYSIS. [Link]
-
Hoveyda, A. H., et al. (2016). Mechanism-based enhancement of scope and enantioselectivity for reactions involving a copper-substituted stereogenic carbon centre. Nature Chemistry, 8(12), 1158–1167. [Link]
-
Lorenz, H., & Seidel-Morgenstern, A. (2014). Enantioenrichment by Crystallization. Organic Process Research & Development, 18(6), 781–791. [Link]
-
Chiralpedia. (2024). The Future of Asymmetric Synthesis: Trends and Innovations. [Link]
-
Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17–60. [Link]
-
Mettler Toledo. (n.d.). Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. [Link]
-
Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous catalyst deactivation causes and mechanisms: Overview. ResearchGate. [Link]
-
Trost, B. M. (1998). Asymmetric catalysis: An enabling science. Proceedings of the National Academy of Sciences, 95(23), 13528–13535. [Link]
-
Ye, J., et al. (2015). Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. Chirality, 27(11), 786–793. [Link]
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Technical Support Center: Stability and Degradation of (S)-piperidine-3-carboxamide
Introduction
(S)-piperidine-3-carboxamide is a critical chiral building block in modern medicinal chemistry. Its piperidine scaffold is a prevalent feature in numerous pharmaceuticals, and the specific stereochemistry and functional groups make it invaluable for creating targeted therapeutics, including potential treatments for cancer and neurological disorders.[1][2][3] Given its role in drug discovery and development, a thorough understanding of its stability profile is not merely an academic exercise—it is a prerequisite for ensuring the quality, safety, and efficacy of any resulting active pharmaceutical ingredient (API).
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for navigating the challenges associated with the stability testing of this compound. It offers field-proven insights in a question-and-answer format, detailed troubleshooting protocols, and a foundational understanding of its potential degradation pathways.
Frequently Asked Questions (FAQs)
Q1: My HPLC/LC-MS analysis of a stored this compound sample shows new, unexpected peaks. What is the likely cause?
A1: The appearance of new peaks strongly suggests that your compound is degrading. This compound contains two primary functional groups susceptible to degradation: the carboxamide and the secondary amine within the piperidine ring. The most common degradation pathways are hydrolysis and oxidation. To confirm if these new peaks are indeed degradants, a forced degradation study is the recommended first step (see Protocol 1 ).[4][5] This will help you match the retention times of the unknown peaks with those of intentionally generated degradation products.
Q2: What are the most probable degradation pathways for this compound?
A2: Based on its chemical structure, two degradation pathways are of primary concern:
-
Hydrolysis: The carboxamide functional group is susceptible to both acid- and base-catalyzed hydrolysis. This reaction cleaves the amide bond to form (S)-piperidine-3-carboxylic acid and ammonia. This is often observed as a new, more polar peak in a reverse-phase HPLC chromatogram.
-
Oxidation: The secondary amine in the piperidine ring is a site for oxidation.[4] This can occur slowly with atmospheric oxygen or be accelerated by oxidizing agents, potentially leading to the formation of N-oxides or, in more extreme cases, ring-opened products.[6][7]
Q3: How can I minimize the degradation of this compound during experimental use and long-term storage?
A3: Proactive measures are crucial for maintaining the integrity of your compound.
-
Storage Conditions: Store the solid compound in a cool, dark, and dry environment.[4] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container is best practice to prevent oxidation.[4]
-
Solution Stability: Prepare solutions fresh whenever possible. If solutions must be stored, use amber vials to protect against photodegradation and store at low temperatures (2-8°C or frozen).[4] The pH of the solution is critical; buffering your medium can help prevent pH-catalyzed hydrolysis.
-
Handling: Minimize the exposure of the compound, both in solid and solution form, to light and air.
Q4: I need to develop a stability-indicating analytical method. Where do I start?
A4: A stability-indicating method is one that can accurately quantify the parent compound in the presence of its degradation products. The development process begins with forced degradation studies.[5][8] By intentionally degrading the compound under various stress conditions (acid, base, oxidation, heat, light), you generate the very impurities your method needs to be able to resolve. The next step is to develop a chromatographic method, typically reverse-phase HPLC, that can separate the parent peak from all generated degradation peaks (see Protocol 2 ).
Troubleshooting Guides
Issue 1: A New, More Polar Peak Appears in RP-HPLC
-
Symptom: A new peak with a shorter retention time than the main this compound peak appears and grows over time, especially in aqueous solutions.
-
Probable Cause: This is a classic sign of hydrolysis of the carboxamide group to the more polar carboxylic acid.
-
Troubleshooting Steps:
-
Confirm Identity: Perform a base-catalyzed forced hydrolysis (see Protocol 1.2 ). Mix a sample of your compound with 0.1 M NaOH and let it stand at room temperature. Analyze the sample after a few hours. A significant increase in the area of the unknown peak strongly suggests it is the hydrolysis product, (S)-piperidine-3-carboxylic acid.
-
Co-injection (if standard is available): If you have a reference standard of (S)-piperidine-3-carboxylic acid, co-inject it with your degraded sample. If the unknown peak merges into a single, larger peak, its identity is confirmed.
-
LC-MS Analysis: Analyze the degraded sample by LC-MS. The hydrolyzed product will have a mass corresponding to (S)-piperidine-3-carboxylic acid (C₆H₁₁NO₂, MW: 129.16 g/mol ).
-
Issue 2: Multiple Minor Peaks or a "Noisy" Baseline Develops Over Time
-
Symptom: Your chromatogram shows several small, poorly resolved peaks, or the baseline becomes uneven, particularly after long-term storage in ambient conditions.
-
Probable Cause: This often points towards oxidative degradation. Oxidation can produce a complex mixture of products, including N-oxides and ring-opened species, which may not form a single, clean peak.
-
Troubleshooting Steps:
-
Confirm Susceptibility: Perform an oxidative forced degradation study (see Protocol 1.3 ). Treat your compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂). If the pattern of minor peaks in your stored sample matches those generated under oxidative stress, this confirms the degradation pathway.[4]
-
Review Storage: Immediately assess your storage conditions. Ensure the container is airtight and protected from light. For future batches, consider flushing the container with an inert gas like nitrogen or argon before sealing.[4]
-
Use Antioxidants (Formulation Development): If working on a liquid formulation, the inclusion of antioxidants may be necessary to ensure long-term stability. This is an advanced development consideration.
-
Data Presentation: Summary of Stress Conditions
The table below summarizes the typical stress conditions used in forced degradation studies for this compound and the expected outcomes.
| Stress Condition | Typical Reagents & Conditions | Likely Degradation Pathway | Expected Major Degradant(s) |
| Acid Hydrolysis | 0.1 M HCl, heated (e.g., 60-80°C) | Amide Hydrolysis | (S)-piperidine-3-carboxylic acid |
| Base Hydrolysis | 0.1 M NaOH, room temp or gentle heat | Amide Hydrolysis | (S)-piperidine-3-carboxylic acid |
| Oxidation | 3-30% H₂O₂, room temp | N-Oxidation, Ring Oxidation | This compound-N-oxide, other oxidative adducts |
| Thermal Degradation | Solid & Solution at high temp (e.g., 80-100°C) | Complex thermal decomposition | Various, potentially including decarboxylation or ring fragmentation products[9] |
| Photodegradation | Exposure to UV/Vis light (ICH Q1B) | Photolytic cleavage, radical reactions | Complex mixture of photoproducts |
Experimental Protocols
Protocol 1: Forced Degradation Studies
Objective: To intentionally degrade this compound under controlled stress conditions to identify potential degradation products and establish degradation pathways.[5]
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Heat the mixture in a water bath at 80°C for 24 hours.
-
Cool the solution, neutralize with 0.1 M NaOH, and dilute to an appropriate concentration for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 24 hours.[4]
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 8 hours.[4]
-
-
Thermal Degradation:
-
Place a solid sample and a solution sample in an oven at 80°C for 48 hours.[4]
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Analysis:
-
Analyze all stressed samples, alongside an unstressed control sample, using a suitable stability-indicating HPLC method (see Protocol 2 ). Compare the chromatograms to identify and quantify the degradation products.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To establish a reverse-phase HPLC (RP-HPLC) method capable of separating this compound from all potential degradation products generated during forced degradation studies.
Methodology:
-
Column and Mobile Phase Selection:
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid or 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Initial Gradient Method:
-
Run a broad gradient to elute all compounds, for example: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210-220 nm, or scan for lambda max).
-
-
Method Optimization:
-
Inject a mixture of all your stressed samples (from Protocol 1) to create a "cocktail" of the parent compound and its degradants.
-
Adjust the gradient slope, initial/final %B, and run time to achieve baseline separation (Resolution > 1.5) between the parent peak and all degradation peaks.
-
-
Validation (per ICH Q2(R1) guidelines):
-
Once optimized, the method must be validated for specificity, linearity, accuracy, precision, and robustness to be considered truly "stability-indicating."
-
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Experimental workflow for forced degradation studies.
References
- BenchChem. (n.d.). Degradation pathways of 1-Piperidinepentanoic acid and prevention.
- ResearchGate. (2025). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Request PDF.
- PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method.
- R Discovery. (n.d.).
- National Institutes of Health. (n.d.). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC.
- PubMed Central. (n.d.).
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.).
- Biomedical Journal of Scientific & Technical Research. (2022).
- ACS Publications. (n.d.).
- MDPI. (n.d.). Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides.
- PubMed Central. (n.d.).
- ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- Smolecule. (2023). Buy this compound | 88495-55-0.
- BenchChem. (2025). Technical Support Center: Synthesis of Piperidine Carboxamides.
- ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
- ACS Publications. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities | ACS Medicinal Chemistry Letters.
- Chem-Impex. (n.d.). 1-N-Boc-piperidine-3-carboxamide.
- ResearchGate. (2025). Thermal degradation of piperazine and its structural analogs.
- PubMed. (1995).
- MDPI. (n.d.).
- Sciencemadness.org. (2018).
- The Royal Society of Chemistry. (2022). Piperidines ESI-revised3.
- National Institutes of Health. (n.d.).
- PubChem. (n.d.). (2~{S})-~{N}-[3-oxidanylidene-3-[(3,4,5-trimethoxyphenyl)amino]propyl]-1-(phenylmethyl)sulfonyl-piperidine-2-carboxamide.
- ResearchGate. (2022). (PDF) Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides.
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Technical Support Center: Managing Moisture Sensitivity in Piperidine Synthesis
Introduction: The Critical Role of Moisture Control
The piperidine ring is a cornerstone scaffold in modern pharmaceuticals and agrochemicals.[1] Its synthesis, however, is frequently plagued by challenges related to moisture. Water, often considered a benign solvent, can be a highly reactive and detrimental impurity in many organic transformations. Its presence can lead to a cascade of issues, including reagent decomposition, catalyst deactivation, low product yields, and the formation of difficult-to-remove byproducts.[1][2]
This guide serves as a technical support resource for researchers, scientists, and drug development professionals. It provides field-proven insights and actionable protocols to diagnose, troubleshoot, and overcome common issues related to moisture sensitivity in piperidine synthesis.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered when working with piperidine and its derivatives.
Q1: My piperidine reagent has developed a yellow or brown tint upon storage. What is the cause, and is it still usable? A: A yellow or brown discoloration in piperidine is typically caused by oxidation from exposure to air and light.[3][4] For many applications, such as its use as a simple base in Fmoc deprotection, this minor impurity may not significantly interfere. However, for moisture-sensitive or catalyst-driven reactions where purity is paramount, the piperidine should be purified. The most effective method to remove colored impurities is distillation, often after pre-drying over potassium hydroxide (KOH) pellets.[3][5] To prevent future discoloration, store purified piperidine under an inert atmosphere (nitrogen or argon) and protect it from light.[3]
Q2: I observed crystal formation in my piperidine/DMF solution. What happened? A: This is a common issue when storing basic amines. The crystallization is almost certainly due to salt formation. Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate, or with acidic vapors (e.g., HCl from nearby bottles of acetyl chloride) to form salts like piperidine hydrochloride.[3][6] If the solution was stored at low temperatures, piperidine itself might crystallize, as its melting point is -10 °C.[6] To troubleshoot, you can gently warm the solution to see if the crystals redissolve. To prevent this, always store amine solutions in well-sealed containers, away from acidic reagents, and consider flushing the headspace with an inert gas before sealing.[3][6]
Q3: Many piperidine-based starting materials are hydrochloride salts. Can I use them directly from the bottle in a moisture-sensitive reaction? A: It is highly discouraged. Amine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the air.[7] Using such a reagent directly introduces water into your reaction, which can quench bases, hydrolyze other starting materials, or poison catalysts. It is best practice to dry the hydrochloride salt under a high vacuum for several hours before use to remove adsorbed water.[7]
Q4: How does water impact the metal catalysts (e.g., Pd/C, PtO₂, Rh/C) often used in piperidine synthesis? A: Water can be a poison for many precious metal catalysts.[8][9] The primary mechanisms of deactivation include:
-
Oxidation: Water can oxidize the active metal sites, rendering them catalytically inactive.
-
Competitive Adsorption: Water molecules can adsorb onto the catalyst's active sites, blocking access for the intended reactant molecules.
-
Leaching: In some cases, water can facilitate the leaching of active metal species from the support material.[9] Symptoms of catalyst poisoning include a significant slowdown in reaction rate, incomplete conversion even after extended times, and a need for harsher reaction conditions.[8]
Q5: My reaction involves a strong base like NaH or a borohydride reducing agent. Why is moisture a particular concern? A: Strong bases and many reducing agents react violently or are rapidly decomposed by water. For example, sodium hydride (NaH) reacts with water to produce hydrogen gas and sodium hydroxide, consuming the reagent. Similarly, reducing agents like sodium triacetoxyborohydride can be hydrolyzed by water, reducing their efficacy in reductive amination reactions. This quenching not only lowers the yield but can also create unintended pH changes in the reaction mixture.
Troubleshooting Guide: Diagnosing and Solving Moisture-Related Issues
This guide provides a structured approach to identifying and resolving specific problems during your synthesis.
| Observed Problem | Potential Cause(s) Related to Moisture | Suggested Solutions & Corrective Actions |
| Low or No Product Yield | 1. Reagent Inactivation: A hygroscopic reagent or starting material introduced water, which quenched a critical base (e.g., K₂CO₃, NaH) or reducing agent.[7] | Action: Dry all solid reagents under high vacuum before use.[7] Ensure all solvents are anhydrous. Consider using a slight excess of the base to counteract trace moisture. |
| 2. Catalyst Poisoning: Trace water in the solvent or reagents has deactivated the catalyst (e.g., Pd/C, PtO₂).[8] | Action: Use freshly dried, degassed solvents. Ensure starting materials are pure and dry. If product inhibition is suspected, consider a different catalyst that is more robust.[2] | |
| 3. Hydrolysis of Intermediates: Water has reacted with and destroyed a key electrophilic intermediate in the reaction pathway. | Action: Implement rigorous inert atmosphere techniques (see Protocol 2). Add reagents slowly via syringe to a well-stirred solution to minimize local concentrations of sensitive intermediates. | |
| Formation of Unexpected Byproducts | 1. Water as a Nucleophile: Water has participated in the reaction as an unwanted nucleophile, leading to hydrolysis of an ester, amide, or other sensitive functional group. | Action: Analyze the byproduct structure to confirm hydrolysis. Re-run the reaction under strictly anhydrous conditions. If an aqueous workup is required, perform it at low temperatures and quickly to minimize product degradation. |
| 2. Altered Reaction Pathway: The presence of water has changed the reaction pH or solvated intermediates differently, favoring an alternative side reaction. | Action: Review the reaction mechanism for any pH-sensitive steps. Buffer the reaction if necessary and possible. Ensure complete exclusion of water. | |
| Reaction Stalls or is Sluggish | 1. Progressive Catalyst Deactivation: The catalyst is being slowly poisoned by low levels of moisture introduced over time.[8] | Action: This indicates a systemic issue with moisture exclusion. Re-evaluate the entire experimental setup, from glassware drying to solvent purity. A fresh batch of catalyst and rigorously dried reagents may be required. |
| 2. Protonation of Amine: In reactions that generate an acid byproduct (e.g., N-alkylation with an alkyl halide), trace water can interfere with the acid scavenger, leading to protonation and deactivation of the piperidine nucleophile.[4] | Action: Ensure the acid scavenger (e.g., K₂CO₃, Et₃N) is anhydrous and used in sufficient stoichiometric excess. |
Visual Troubleshooting Guide
The following decision tree can help guide your troubleshooting process when faced with low product yield.
Caption: Decision tree for troubleshooting low yield in moisture-sensitive reactions.
Key Protocols and Data
Table 1: Common Drying Agents for Anhydrous Reactions
| Drying Agent | Form | Suitable For | Key Considerations |
| Potassium Hydroxide (KOH) | Pellets | Basic compounds (e.g., piperidine, other amines) | Strongly basic; will react with acidic or base-sensitive compounds. Effective for bulk water removal.[5] |
| Calcium Hydride (CaH₂) | Powder | Non-protic solvents (ethers, hydrocarbons), some amines | Reacts with water to produce H₂ gas (flammable). Very effective for achieving low water content. Not suitable for alcohols or acidic compounds.[4] |
| Magnesium Sulfate (MgSO₄) | Powder | General purpose solvent drying (ethers, halogenated solvents) | Neutral, high capacity, and fast-acting. Can be slightly acidic, so caution is advised with acid-sensitive compounds. |
| Sodium Sulfate (Na₂SO₄) | Granular | General purpose pre-drying, workups | Neutral and inexpensive, but has a lower capacity and is less efficient than MgSO₄. Good for initial water removal from organic extracts.[10] |
| Molecular Sieves (3Å or 4Å) | Beads/Powder | Most organic solvents | Excellent for achieving very low water levels. Must be activated by heating under vacuum before use. Can be slow. 3Å is preferred for ethanol/methanol to avoid co-adsorption.[11] |
Protocol 1: Purification and Drying of Piperidine Reagent
This protocol is effective for removing both water and colored oxidation impurities from commercially available piperidine.[5]
-
Pre-drying: In a round-bottom flask, add solid potassium hydroxide (KOH) pellets to the piperidine (approx. 20-30 g of KOH per 100 mL of piperidine).
-
Standing: Stopper the flask and allow the mixture to stand for at least 12-24 hours with occasional swirling. The KOH will absorb the bulk of the water.
-
Distillation Setup: Assemble a standard distillation apparatus. Ensure all glassware is oven- or flame-dried and assembled while hot to prevent atmospheric moisture from adsorbing to the surfaces.
-
Distillation: Carefully decant or filter the piperidine away from the KOH pellets into the distillation flask. Add fresh boiling chips.
-
Collection: Heat the flask and collect the fraction that boils at 105-106 °C (at atmospheric pressure).[5]
-
Storage: Collect the purified piperidine in a receiver flask that has been flushed with an inert gas (N₂ or Ar) and store it under an inert atmosphere in a well-sealed bottle.
Protocol 2: Setting up a Reaction Under an Inert Atmosphere
This protocol describes the use of a nitrogen-filled balloon to create a positive pressure of inert gas, preventing air and moisture from entering the reaction.[12][13][14]
-
Glassware Preparation: Ensure the reaction flask, stir bar, and any addition funnels are completely dry by placing them in an oven (120 °C) for at least 4 hours or by flame-drying under vacuum.
-
Assembly: Assemble the glassware while it is still hot and immediately cap all openings with rubber septa. Clamp the flask to a ring stand.
-
Inert Gas Flush: Prepare a balloon filled with nitrogen or argon. Insert the needle attached to the balloon through the septum of the reaction flask. Insert a second, open needle (an "exit needle") through the septum to act as a vent.
-
Purging: Allow the inert gas to flush through the flask for 5-10 minutes. This process displaces the air and atmospheric moisture inside the flask.[13] Remove the exit needle first, then the balloon needle, to leave a positive pressure of inert gas inside. Let the flask cool completely to room temperature.
-
Reagent Addition: Add anhydrous solvents and liquid reagents via a dry syringe. To transfer a liquid, first draw a small amount of inert gas from the headspace of your reaction flask into the syringe (a "nitrogen buffer").[12] Then, insert the needle into your reagent bottle and draw the required volume. Finally, deliver the liquid to the reaction flask, ensuring the nitrogen buffer is expelled first.
-
Solid Addition: If adding a solid reagent, briefly remove the septum and add the solid under a positive flow of inert gas directed into the neck of the flask.
Visual Workflow for Inert Atmosphere Setup
Caption: Standard workflow for setting up a moisture-sensitive reaction under inert atmosphere.
References
- Benchchem. (n.d.). Piperidine Purification and Isolation: A Technical Support Guide.
- Benchchem. (n.d.). Managing the hygroscopic nature of 4-(chloromethyl)piperidine hydrochloride in reactions.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- Benchchem. (n.d.). Technical Support Center: Optimizing Piperidine-Morpholine Synthesis.
- Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
-
Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(4), 2937. [Link]
-
YouTube. (2022). Inert Atmosphere. Retrieved from [Link]
-
YouTube. (2022). Inert Atmosphere, with no O2. Retrieved from [Link]
-
Edelmann, F. T. (2021). Have you experienced that your piperidine crystallizes when not in use? ResearchGate. Retrieved from [Link]
- Benchchem. (n.d.). common challenges in working with piperidine-based compounds.
-
Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning in Reactions Involving Piperidine Derivatives.
-
Reddit. (2022). Drying a reagent. Retrieved from [Link]
-
Singh, R. P., & Ilangovan, A. (2018). Synthesis of polyhydroxy piperidines and their analogues: A novel approach towards selective inhibitors of ??-glucosidase. ResearchGate. Retrieved from [Link]
-
Bartholomew, C. H. (2018). Catalysts Deactivation, Poisoning and Regeneration. Catalysts, 8(10), 474. [Link]
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Technical Support Center: Troubleshooting Low Bioactivity in Novel Piperidine-3-Carboxamide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel piperidine-3-carboxamide derivatives. This resource is designed to provide expert guidance and practical solutions to common challenges encountered during the experimental evaluation of these compounds. Drawing from extensive field experience and established scientific principles, this guide offers in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate the complexities of drug discovery.
The piperidine scaffold is a highly privileged motif in medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous approved drugs.[1][2] Derivatives of piperidine-3-carboxamide, in particular, have emerged as a promising class of compounds with diverse biological activities, including potential applications in oncology and the treatment of osteoporosis.[3][4] However, realizing the full therapeutic potential of these novel derivatives can be hampered by unexpectedly low bioactivity in preclinical assays.
This guide is structured to help you systematically diagnose and address the root causes of low bioactivity. We will explore critical factors such as physicochemical properties, metabolic stability, and target engagement, providing you with the knowledge and tools to optimize your experimental workflow and advance your most promising candidates.
Troubleshooting Guide: A Symptom-Based Approach
This section is organized in a question-and-answer format to directly address specific issues you may be encountering in the laboratory. Each question is followed by a detailed explanation of the underlying causes and a step-by-step guide to resolving the problem.
Question 1: My piperidine-3-carboxamide derivative shows high potency in my primary biochemical assay, but its activity drops significantly in cell-based assays. What could be the issue?
This is a common and often frustrating discrepancy in early-stage drug discovery. The transition from a simplified biochemical environment to a complex cellular system introduces a multitude of variables that can impact a compound's apparent activity. The most likely culprits for this drop-off in potency are poor cell permeability, high protein binding, or rapid intracellular metabolism.
To systematically dissect this issue, a logical progression of experiments is recommended. The following workflow will help you pinpoint the specific factor limiting your compound's cellular activity.
Caption: A systematic workflow for troubleshooting discrepancies between biochemical and cell-based assay results.
Cell Permeability Assessment: The Caco-2 Bidirectional Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer that serves as an excellent in vitro model of the intestinal epithelium.[5] This assay is crucial for predicting oral drug absorption and identifying compounds that may be subject to active efflux.[6][7]
-
Objective: To determine the apparent permeability (Papp) of your compound in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.
-
Methodology:
-
Seed Caco-2 cells on a permeable Transwell® insert and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.[8]
-
Prepare a stock solution of your test compound in a suitable solvent (e.g., DMSO) and dilute it to the final working concentration in transport buffer (e.g., HBSSg, pH 7.4).[8]
-
For the A→B assessment, add the compound solution to the apical side of the Transwell® and fresh transport buffer to the basolateral side.[9]
-
For the B→A assessment, add the compound solution to the basolateral side and fresh transport buffer to the apical side.[9]
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment.
-
Analyze the concentration of the compound in the collected samples using a suitable analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the Papp value using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the compound in the donor compartment.
-
-
-
Calculate the efflux ratio:
-
Efflux Ratio = Papp (B→A) / Papp (A→B)
-
An efflux ratio greater than 2 is indicative of active efflux, suggesting the compound may be a substrate for transporters like P-glycoprotein (P-gp).
-
-
| Permeability Classification | Papp (A→B) (x 10⁻⁶ cm/s) | Interpretation |
| Low | < 1.0 | Poor absorption and bioavailability are likely.[8] |
| Moderate | 1.0 - 10.0 | Absorption and bioavailability may be acceptable. |
| High | > 10.0 | Good absorption and bioavailability are expected. |
Table 1: Classification of compound permeability based on Caco-2 assay results.
Question 2: My lead compound has good cellular activity, but it shows poor efficacy in animal models. What are the potential reasons for this disconnect?
The transition from in vitro to in vivo systems introduces the complexities of absorption, distribution, metabolism, and excretion (ADME). Poor in vivo efficacy, despite promising in vitro data, often points to suboptimal pharmacokinetic properties. The primary suspects are poor metabolic stability and low oral bioavailability.
A systematic evaluation of your compound's ADME properties is essential to understand its in vivo behavior.
Caption: A workflow for investigating the root causes of poor in vivo efficacy.
Metabolic Stability Assessment: The Liver Microsomal Stability Assay
This in vitro assay provides a reliable estimate of a compound's susceptibility to Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[10]
-
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of your compound in human and rodent liver microsomes.
-
Methodology:
-
Prepare a reaction mixture containing liver microsomes (e.g., human or rat), your test compound, and a buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life:
-
t½ = 0.693 / k
-
-
Calculate the intrinsic clearance:
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
-
| Metabolic Stability Classification | In Vitro Half-life (t½) (minutes) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Low | < 10 | > 100 |
| Moderate | 10 - 60 | 20 - 100 |
| High | > 60 | < 20 |
Table 2: Classification of metabolic stability based on liver microsomal assay results.
Frequently Asked Questions (FAQs)
Q1: Are there any general strategies to improve the solubility of piperidine-3-carboxamide derivatives?
A: Yes, several strategies can be employed. Given that the piperidine nitrogen is basic, its solubility is often pH-dependent.[11] Lowering the pH of the formulation vehicle can protonate the nitrogen, forming a more soluble salt.[12] The use of co-solvents such as DMSO, ethanol, or polyethylene glycols (PEGs) is also a common and effective approach.[12] For more challenging compounds, advanced techniques like salt formation, co-crystallization, or complexation with cyclodextrins can be explored.[12]
Q2: What are the common metabolic liabilities of the piperidine scaffold?
A: The piperidine ring itself is relatively stable to metabolic degradation.[13] However, the positions adjacent to the nitrogen atom can be susceptible to metabolism.[2] Common metabolic pathways include N-dealkylation and C-hydroxylation of the piperidine ring.[14] The metabolic stability of the piperidine scaffold is highly dependent on the nature and position of its substituents.[2]
Q3: How can I investigate the structure-activity relationship (SAR) of my piperidine-3-carboxamide series?
A: A systematic SAR study involves synthesizing and testing a series of analogs with modifications at different positions of the core scaffold. For piperidine-3-carboxamide derivatives, key positions for modification include the piperidine nitrogen, the carboxamide nitrogen, and the substituents on any aromatic rings.[3][4] This will help you identify the structural features that are crucial for bioactivity and those that can be modified to improve physicochemical and pharmacokinetic properties.[3]
Q4: My compound shows off-target effects. How can I improve its selectivity?
A: Improving selectivity often involves a combination of structural modifications and computational modeling. By analyzing the SAR of your compound series, you may identify structural features that contribute to off-target activity.[15] Molecular docking studies can provide insights into the binding modes of your compound at both the desired target and off-targets, guiding the design of more selective analogs.[16] It may be beneficial to explore bioisosteric replacements for certain functional groups to improve selectivity while maintaining on-target potency.
Q5: What are some alternative heterocyclic scaffolds to piperidine that I could consider?
A: If the piperidine scaffold presents insurmountable challenges, several alternative heterocyclic scaffolds can be explored. Pyrrolidine, a five-membered ring, is a common alternative.[10] For a more rigid scaffold that may offer improved metabolic stability, spirocyclic and bicyclic amines can be considered.[17] The choice of an alternative scaffold will depend on the specific requirements of your target and the desired physicochemical properties.
References
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Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery, 15(5), 539-549. [Link]
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Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 models. Nature Protocols, 2(9), 2111-2119. [Link]
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Park, S., Kim, H., Lee, J., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 563-571. [Link]
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Wang, Y., Zhang, Y., Wang, Y., et al. (2021). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 26(15), 4487. [Link]
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Lawong, A., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 29(7), 1159-1172.e9. [Link]
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Pharmaron. (n.d.). Permeability. Retrieved from [Link]
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BioIVT. (n.d.). Cell Permeability Assay. Retrieved from [Link]
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Tichý, M., & Tichá, A. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116345. [Link]
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Zhang, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(4), 105686. [Link]
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Nuvisan. (n.d.). Advanced drug permeability & transporter assays | In vitro DMPK services. Retrieved from [Link]
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Patsnap. (2025). How to increase potency of drugs?. Patsnap Synapse. [Link]
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Solubility of Things. (n.d.). Piperidine-3-carboxylic acid. Retrieved from [Link]
-
Taddei, M., et al. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. European Journal of Medicinal Chemistry, 208, 112674. [Link]
-
Khamitova, A. S., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 5-15. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]
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Sun, D., et al. (2022). Why 90% of clinical drug development fails and how to improve it?. Acta pharmaceutica Sinica. B, 12(7), 3049–3062. [Link]
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Khamitova, A. S., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 5-15. [Link]
-
Kim, K., et al. (2008). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. Bioorganic & medicinal chemistry letters, 18(2), 782–787. [Link]
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Kim, K., et al. (2008). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. Bioorganic & medicinal chemistry letters, 18(2), 782–787. [Link]
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Wang, J. S., et al. (2011). Metabolism of 4-aminopiperidine drugs by cytochrome P450s: molecular and quantum mechanical insights into drug design. Drug metabolism and disposition: the biological fate of chemicals, 39(9), 1547–1558. [Link]
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Price, D. A., et al. (2011). Strategies to improve in vivo toxicology outcomes for basic candidate drug molecules. Bioorganic & medicinal chemistry letters, 21(20), 6040–6046. [Link]
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Li, J., et al. (2024). New strategies to enhance the efficiency and precision of drug discovery. Exploration of Targeted Anti-tumor Therapy, 5(1), 1-19. [Link]
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Al-Wahaibi, L. H., et al. (2022). Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway. Journal of enzyme inhibition and medicinal chemistry, 37(1), 2631–2641. [Link]
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Park, S., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS medicinal chemistry letters, 12(4), 563–571. [Link]
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Vignesh, R., & Gopal, V. (2011). In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. BMC infectious diseases, 11 Suppl 1(Suppl 1), P3. [Link]
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Youssef, K. M., et al. (2022). Applications of piperazine scaffold in drug design. Future Journal of Pharmaceutical Sciences, 8(1), 1-18. [Link]
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Validation & Comparative
A Comparative Guide to Analytical Methods for the Validation of (S)-Piperidine-3-Carboxamide Purity
Introduction: The Criticality of Purity in Chiral Pharmaceutical Intermediates
(S)-piperidine-3-carboxamide is a vital chiral building block in the synthesis of numerous pharmaceutical compounds. As with any active pharmaceutical ingredient (API) or intermediate, its purity is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. The stakes are elevated for chiral molecules, as enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] Therefore, a robust, multi-faceted analytical strategy is not merely a regulatory requirement but a scientific necessity to ensure that the desired (S)-enantiomer is present in its purest form, free from chemical impurities, residual solvents, and its unwanted (R)-enantiomer.
This guide provides a comparative analysis of essential analytical methods for the comprehensive purity validation of this compound. We will delve into the causality behind experimental choices, present objective performance data, and provide detailed protocols, empowering researchers and drug development professionals to build a self-validating and compliant analytical workflow.
An Orthogonal Approach to Purity Validation
No single analytical method can provide a complete picture of a compound's purity. A comprehensive assessment relies on an orthogonal strategy, where multiple techniques based on different scientific principles are employed to analyze various purity aspects. This approach ensures that all potential impurities—be they enantiomeric, structural, or residual—are effectively identified and quantified.
Logical Workflow for Purity Validation
The following diagram illustrates a typical workflow for establishing the purity of a chiral intermediate like this compound, moving from initial characterization to routine quality control.
Caption: Workflow for analytical validation of this compound.
Comparison of Core Analytical Techniques
The selection of an analytical technique is dictated by the specific purity attribute under investigation. Here, we compare the primary methods for assessing enantiomeric purity, chemical purity, assay, and other critical parameters.
Enantiomeric Purity: The Chiral Separation Challenge
The most critical parameter for this compound is its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this application.
-
Principle: Chiral HPLC utilizes a stationary phase that is itself chiral (a Chiral Stationary Phase or CSP), creating a diastereomeric interaction with the enantiomers. This results in different retention times for the (S) and (R) forms, allowing for their separation and quantification.
-
Expert Insight: Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® series), are highly effective for separating a wide range of chiral compounds, including piperidine derivatives.[1][2] The presence of amide and amine groups in the target molecule allows for multiple interaction points (hydrogen bonding, dipole-dipole) with the CSP, which is key to achieving good resolution.
-
Challenge & Solution: this compound lacks a strong UV chromophore, which can lead to poor sensitivity with standard UV detectors. A common and effective strategy is pre-column derivatization, where the analyte is reacted with a chromophore-containing agent, such as p-toluenesulfonyl chloride or benzoyl chloride.[3][4] This not only enhances UV detection but can also improve the chiral recognition and separation on the CSP.[3][5]
Chemical Purity: Identifying Related Substances
Chemical purity analysis focuses on detecting and quantifying impurities arising from the synthesis or degradation of the drug substance.
-
Reversed-Phase HPLC (RP-HPLC): This is the workhorse method for separating the main compound from its non-chiral impurities. A standard C18 column is often the starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for identifying volatile or thermally stable impurities that are not amenable to HPLC analysis.[6] It provides high specificity and sensitivity, making it ideal for identifying unknown peaks.[7][8]
Assay (Potency): Quantifying the Active Moiety
Assay methods determine the exact amount of the desired compound in a sample.
-
Quantitative NMR (qNMR): This is a powerful primary method for purity and concentration determination without the need for a specific reference standard of the analyte itself.[9][10][11] The area under an NMR peak is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.[9][10] This technique is particularly valuable for certifying in-house primary standards.
-
HPLC with a Reference Standard: The most common method in a QC setting. The peak area of the analyte is compared against the peak area of a well-characterized reference standard of known purity and concentration.
Other Essential Purity Tests
-
Water Content (Karl Fischer Titration): This is the specific and standard method for determining the water content in a sample.[12][13] It is far more accurate than methods like 'loss on drying', as it specifically targets water molecules.[14] The coulometric method is suited for trace amounts (ppm range), while the volumetric method is used for higher water content.[13]
-
Residual Solvents (Headspace GC-MS): Manufacturing processes often use organic solvents, which must be controlled within strict limits defined by guidelines like ICH Q3C and USP <467>.[7][15] Headspace GC is the standard technique, where the sample is heated to release volatile solvents into the vial's headspace, which is then injected into the GC-MS system for separation and quantification.[15]
Quantitative Data and Method Validation Parameters
A method is only reliable if it has been properly validated. Validation is performed according to the International Council for Harmonisation (ICH) guideline Q2(R1), which outlines the necessary parameters.[16][17][18]
| Parameter | Chiral HPLC (Enantiomeric Purity) | RP-HPLC (Chemical Purity) | qNMR (Assay) | Headspace GC-MS (Residual Solvents) |
| Specificity | Baseline resolution of enantiomers (>2.0) and from all other impurities. | Baseline resolution of the main peak from all known and potential impurities. | Unique, well-resolved signal for analyte and internal standard, free from overlap.[19] | Separation of all target solvents from each other and from matrix interferences. |
| Linearity (R²) | > 0.999 for the minor enantiomer over its expected range. | > 0.999 for the main peak and all quantifiable impurities. | > 0.999 over the operational range. | > 0.99 for each solvent over its specified range. |
| LOD / LOQ | Typically <0.05% / 0.1% for the undesired enantiomer. | Dependent on impurity toxicity, but often in the 0.03% / 0.1% range. | Method-dependent, but can be highly sensitive for impurity quantification.[11] | Varies by solvent toxicity (ppm levels as per ICH Q3C).[15] |
| Accuracy (% Recovery) | 90-110% for spiked samples of the minor enantiomer. | 98-102% for the main component; 90-110% for impurities. | 98.5-101.5% for the main component. | 80-120% for spiked solvent samples. |
| Precision (%RSD) | < 5.0% for the minor enantiomer at the LOQ level. | < 1.0% for the main component; < 5.0% for impurities. | < 1.0% for repeat measurements. | < 15.0% at the limit concentration for each solvent. |
This table presents typical performance characteristics. Actual values must be experimentally determined during method validation.
Detailed Experimental Protocol: Chiral HPLC Method
This section provides a detailed, self-validating protocol for determining the enantiomeric purity of this compound using pre-column derivatization.
Objective: To separate and quantify the (R)-enantiomer in a sample of this compound.
1. Pre-Column Derivatization Procedure
Causality: This step is crucial for attaching a UV-active molecule (p-toluenesulfonyl chloride, "tosyl chloride") to the piperidine nitrogen, making the resulting derivative easily detectable at standard HPLC wavelengths (e.g., 228 nm).[3]
-
Sample Preparation: Accurately weigh ~10 mg of this compound into a vial.
-
Dissolution: Add 1.0 mL of a suitable aprotic solvent (e.g., Dichloromethane) and 0.5 mL of a non-nucleophilic base (e.g., Diisopropylethylamine).
-
Derivatizing Agent: Add a slight molar excess of p-toluenesulfonyl chloride.
-
Reaction: Cap the vial and allow it to react at room temperature for 1 hour, or until the reaction is complete (monitored by a suitable method like TLC or a rapid HPLC scout run).
-
Quenching: Add a small amount of an amine-containing reagent (e.g., a few drops of ethanolamine) to quench any excess tosyl chloride.
-
Dilution: Dilute the final reaction mixture with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL) for HPLC analysis.
2. HPLC Chromatographic Conditions
Causality: The choice of a polysaccharide-based CSP (Chiralpak AD-H) and a polar organic mobile phase provides the necessary chiral recognition environment for separating the tosylated enantiomers.[3] Diethylamine is added as a basic modifier to improve peak shape by minimizing secondary ionic interactions with the stationary phase.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography system with UV/DAD detector |
| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | 0.1% Diethylamine in Ethanol[3] |
| Flow Rate | 0.5 mL/min[3] |
| Column Temperature | 25 °C |
| Detection Wavelength | 228 nm[3] |
| Injection Volume | 10 µL |
3. System Suitability Test (SST) - A Self-Validating System
Causality: The SST is performed before any sample analysis to ensure the chromatographic system is performing adequately. This is a cornerstone of a trustworthy protocol.[20]
-
Prepare SST Solution: Prepare a solution containing both the derivatized (S)- and a small, known amount (e.g., 0.5%) of the derivatized (R)-enantiomer.
-
Inject SST Solution: Make five replicate injections of the SST solution.
-
Acceptance Criteria:
-
Resolution (Rs): The resolution between the (S)- and (R)-enantiomer peaks must be ≥ 2.0 .[16]
-
Tailing Factor (T): The tailing factor for the (S)-enantiomer peak must be ≤ 1.5 .
-
Precision (%RSD): The relative standard deviation of the peak areas for the (S)-enantiomer from the five replicate injections must be ≤ 2.0% .[20]
-
Do not proceed with sample analysis if the SST fails.
4. Analysis and Calculation
-
Inject the prepared sample solution.
-
Identify the peaks for the (S)- and (R)-enantiomers based on their retention times established with the SST solution.
-
Calculate the percentage of the (R)-enantiomer using the area percent formula:
% (R)-enantiomer = (Area of R-peak / (Area of R-peak + Area of S-peak)) * 100%
Conclusion
The validation of this compound purity is a comprehensive endeavor that requires a suite of orthogonal analytical techniques. While Chiral HPLC is paramount for controlling the critical enantiomeric purity, it must be complemented by methods like RP-HPLC, GC-MS, qNMR, and Karl Fischer titration to build a complete and reliable purity profile. By understanding the principles behind each method, making informed experimental choices, and adhering to the rigorous validation standards set by guidelines such as ICH Q2(R1), researchers and developers can ensure the quality, safety, and efficacy of the final pharmaceutical products derived from this important chiral intermediate.
References
- A Guide to Quantitative NMR (qNMR). Emery Pharma. [URL: https://emerypharma.
- GCMS Residual Solvent Analysis: What You Must Know. ResolveMass Laboratories Inc. [URL: https://www.resolvemass.
- GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu (Europe). [URL: https://www.shimadzu.eu/gcms-qualitative-analysis-impurities-detected-tests-residual-solvents-pharmaceuticals]
- Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. Benchchem. [URL: https://www.benchchem.
- What is qNMR (quantitative NMR)? | Applications Notes. JEOL Ltd. [URL: https://www.jeol.co.
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [URL: https://www.resolvemass.com/what-is-qnmr-analysis-and-how-does-it-work/]
- Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Shimadzu. [URL: https://www.shimadzu.com/an/application-note/gas-chromatography-mass-spectrometry/jpo218037.html]
- A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS. ResearchGate. [URL: https://www.researchgate.
- A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine. Benchchem. [URL: https://www.benchchem.com/application-note/a-comparative-guide-to-the-chiral-hplc-analysis-of-s-1-boc-3-hydroxypiperidine]
- Residual Solvent Analysis Information. Thermo Fisher Scientific - BR. [URL: https://www.thermofisher.com/br/en/home/industrial/pharma-biopharma/pharmacopeia-compendial-analysis/usp-467-residual-solvents-analysis.html]
- Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. [URL: https://www.researchgate.net/publication/373873408_Quantitative_1H_NMR_methodology_for_purity_assay_with_high_accuracy]
- Karl Fischer Titration: The Gold Standard For Water Content Analysis. GMP Insiders. [URL: https://gmpinsiders.
- qNMR - Quantitative Analysis by NMR. AWS. [URL: https://aws-prod.wako-chem.co.jp/english/labchem/product/analytical/qnmr/]
- Determining Water Content with a Novel Karl Fischer Titration Approach. Pharmaceutical Technology. [URL: https://www.pharmtech.
- Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25042884/]
- Karl Fischer Titration Tips: Water Content Measurement. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- CN104034814B - The HPLC analytical approach of 3-amino piperidine. Google Patents. [URL: https://patents.google.
- Water Content Determination by Karl Fischer. Pharmaguideline. [URL: https://www.pharmaguideline.
- ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [URL: https://www.europeanpharmaceuticalreview.com/article/19538/ichq2r1-validation-of-analytical-procedures-challenges-and-opportunities/]
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- Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization | Request PDF. ResearchGate. [URL: https://www.researchgate.
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HPLC and chiral chromatography methods for enantiomeric separation
A Senior Application Scientist's Guide to HPLC and Chiral Chromatography Methods for Enantiomeric Separation
In the landscape of pharmaceutical development, agrochemicals, and fragrance science, the ability to separate and quantify enantiomers—non-superimposable mirror-image molecules—is not merely an analytical challenge; it is a regulatory and safety imperative.[1][2] The enantiomers of a chiral drug can exhibit widely different pharmacological activities and toxicological profiles.[1] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the marketing of single-enantiomer drugs, necessitating robust and reliable separation methods.[1]
High-Performance Liquid Chromatography (HPLC) has emerged as the most versatile and powerful technique for chiral separations.[2] This guide provides an in-depth comparison of modern chiral HPLC methods, synthesizes field-proven insights into method development, and presents supporting data to empower researchers, scientists, and drug development professionals in navigating the complexities of enantiomeric resolution.
The Foundational Principle: Chiral Recognition
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible with standard chromatographic techniques like reversed-phase HPLC.[3] Chiral separation is only achieved by introducing another chiral entity into the system, creating a transient diastereomeric complex with differing interaction energies.[4][5] This is most effectively accomplished using a Chiral Stationary Phase (CSP).
The mechanism of enantiomeric resolution is often explained by the "three-point interaction model".[6][7] For stable diastereomeric complex formation and successful chiral recognition, a minimum of three simultaneous interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance, dipole-dipole, or inclusion complexation) are required between the analyte and the chiral selector, with at least one interaction being stereochemically dependent.[6][7] The enantiomer that forms the more stable, lower-energy complex will be retained longer on the column, thus enabling separation.[7]
Caption: A diagram illustrating the three-point interaction model.
A Comparative Guide to Chiral Stationary Phases (CSPs)
The selection of the CSP is the most critical decision in chiral method development.[8] Modern CSPs are sophisticated materials, typically consisting of a chiral selector bonded or coated onto a high-purity silica support.[9] They can be broadly categorized based on the nature of the chiral selector.
Polysaccharide-Based CSPs
Polysaccharide derivatives, particularly those of cellulose and amylose, are the most widely used CSPs in the industry.[4][10][11] Their popularity stems from their remarkable versatility, broad enantioselectivity for a wide range of compounds, and high loading capacity, which is advantageous for preparative separations.[4][12]
-
Mechanism: Chiral recognition occurs within "chiral pockets" or grooves formed by the helical structure of the polysaccharide polymer.[5] Separation is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into these chiral cavities.[13]
-
Types: They are available in two main formats: coated and immobilized.[12]
-
Coated Phases: The polysaccharide derivative is physically adsorbed onto the silica. These are highly successful but have limited solvent compatibility; strong solvents like dichloromethane or THF can damage the phase.[12][13]
-
Immobilized Phases: The selector is covalently bonded to the silica, providing universal solvent compatibility and enhanced robustness.[12] This allows for the use of a wider range of solvents, often unlocking new selectivity profiles.[12]
-
-
Best For: A broad range of chiral compounds, serving as the first line of screening for new chemical entities.[8]
Cyclodextrin-Based (Cavity) CSPs
Cyclodextrins (CDs) are cyclic oligosaccharides that form a truncated cone or "bucket" structure.[5][14] This creates a hydrophobic inner cavity and a hydrophilic outer surface.[15][16] Native β-cyclodextrin is one of the most versatile selectors in this class.[17][18]
-
Mechanism: The primary interaction is inclusion complexation, where the hydrophobic part of an analyte (often an aromatic ring) fits inside the CD cavity.[9][18] Enantioselectivity is achieved through secondary interactions, like hydrogen bonding, between functional groups on the analyte and the hydroxyl groups at the rim of the CD cavity.[14][15]
-
Modes of Operation: These columns are highly versatile and can be operated in reversed-phase, normal-phase, or polar organic modes.[18] In reversed-phase mode, inclusion into the hydrophobic cavity is the dominant retention mechanism.[19]
-
Best For: Compounds with hydrophobic moieties (like phenyl groups) that can fit into the cavity, including many pharmaceuticals and environmental contaminants.[18]
Pirkle-Type (Brush-Type) CSPs
Developed by William H. Pirkle, these were among the first commercially successful CSPs.[4][14] They are known as "brush-type" phases and are based on small, well-defined chiral molecules covalently bonded to the silica surface.[20]
-
Mechanism: Chiral recognition is based on a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions.[4][6] These phases are often designed with π-electron acceptor or π-electron donor properties to interact with complementary sites on the analyte.[6]
-
Advantages: A key advantage is the ability to invert the enantiomeric elution order by simply using a CSP with the opposite chirality, which is highly beneficial for impurity analysis where the trace enantiomer should elute first.[20] Being covalently bonded, they are robust and compatible with a wide range of mobile phases.[11][20]
-
Best For: Compounds with aromatic rings and functional groups capable of hydrogen bonding, such as non-steroidal anti-inflammatory drugs (NSAIDs), amides, esters, and alcohols.[20]
Macrocyclic Glycopeptide (Antibiotic) CSPs
Introduced by Daniel W. Armstrong, these CSPs use macrocyclic antibiotics like vancomycin and teicoplanin as chiral selectors.[21][22] Their complex, basket-like structures contain multiple stereogenic centers and a variety of functional groups (hydrophobic pockets, hydroxyls, amino groups, carboxyl groups), leading to wide-ranging selectivity.[21][22][23]
-
Mechanism: The separation mechanism is multi-modal, involving inclusion, hydrogen bonding, ionic interactions, and dipole-dipole interactions.[21][22] This complexity allows them to separate a very broad variety of compounds.
-
Advantages: They exhibit exceptional versatility and are often complementary to polysaccharide phases. They are particularly effective for separating chiral amino acids and other amphiprotic compounds.[19] The columns are known for their good efficiency, stability, and reproducibility.[21][22]
-
Best For: A wide range of molecules, especially those with polar and ionizable groups like amino acids, peptides, and various acidic and basic compounds.[23]
| CSP Type | Chiral Selector | Primary Interaction Mechanism | Advantages | Common Mobile Phases |
| Polysaccharide | Cellulose/Amylose Derivatives | Inclusion in chiral grooves, H-bonding, dipole-dipole | Broad applicability, high success rate, good for preparative scale | Normal Phase: Hexane/Alcohol; Reversed Phase: Acetonitrile/Water/Buffers |
| Cyclodextrin | Cyclic Oligosaccharides | Inclusion complexation, H-bonding at the rim | Versatile modes (RP, NP, Polar), separates structural isomers | Reversed Phase: Acetonitrile/Methanol/Water; Normal Phase: Hexane/Alcohol |
| Pirkle-Type | Small π-acidic or π-basic molecules | π-π interactions, H-bonding, dipole-dipole | Robust, predictable mechanism, invertible elution order | Normal Phase: Hexane/Alcohol; SFC: CO₂/Alcohol |
| Macrocyclic Glycopeptide | Vancomycin, Teicoplanin | Multi-modal: Inclusion, ionic, H-bonding, dipole | Extremely broad selectivity, excellent for amino acids and polar compounds | Polar Organic: ACN/MeOH/TFA/TEA; Reversed Phase: Water/Buffers |
Alternative Chiral Separation Strategies
While CSPs are the dominant approach, other methods exist for specific applications.
Chiral Mobile Phase Additives (CMPA)
In this technique, a chiral selector is added directly to the mobile phase, which is then run on a standard achiral column (e.g., C18).[24][25] The selector forms transient diastereomeric complexes with the analyte enantiomers in the mobile phase, which then differ in their partitioning with the stationary phase.[15][24]
-
Common Additives: Cyclodextrins, chiral ligand-exchange complexes, and macrocyclic antibiotics can be used.[15][24]
-
Drawbacks: This method is less common today. CMPAs can be expensive, limiting their use in preparative scale, and they can interfere with detection (especially with MS detectors).[3] Column equilibration can also be slow.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations.[26][27] It uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase, mixed with a small amount of an organic modifier (co-solvent) like methanol or ethanol.[28]
-
Advantages:
-
Speed: The low viscosity and high diffusivity of supercritical CO₂ allow for much higher flow rates and faster separations, often 3-5 times faster than HPLC.[26][29]
-
Green Chemistry: SFC significantly reduces the consumption of organic solvents, making it a more environmentally friendly and cost-effective technique.[26][27][29]
-
Efficiency: It often provides higher chromatographic efficiency and resolution compared to normal-phase LC.[26]
-
-
Compatibility: SFC is compatible with nearly all CSPs used in normal-phase HPLC, making it a straightforward transition for many methods.[26][29] It is particularly well-suited for preparative separations due to the ease of removing the CO₂ mobile phase.[27]
| Feature | HPLC (Normal Phase) | Supercritical Fluid Chromatography (SFC) |
| Primary Mobile Phase | Organic Solvents (e.g., Hexane, Heptane) | Supercritical Carbon Dioxide (CO₂) |
| Solvent Consumption | High | Low (up to 90% reduction) |
| Analysis Time | Standard | Fast (3-5x faster) |
| Operating Pressure | Moderate | High |
| Cost | Higher solvent and disposal costs | Lower solvent costs, higher initial instrument cost |
| Environmental Impact | High | Low ("Green" technique) |
A Practical Guide to Chiral Method Development
Developing a robust chiral separation is often an empirical process, but a systematic screening approach dramatically increases the probability of success.[2]
Caption: A general workflow for chiral HPLC/SFC method development.
Experimental Protocol: Universal CSP Screening
This protocol outlines a systematic approach to screen for a suitable chiral separation method.
-
Analyte Preparation:
-
Dissolve the racemic analyte in a suitable solvent (e.g., ethanol, isopropanol) to a concentration of approximately 1 mg/mL. Ensure complete dissolution.
-
-
Column Selection:
-
Select a diverse set of 3-4 analytical columns (e.g., 250 x 4.6 mm, 5 µm particle size). A recommended starting set includes:
-
One cellulose-based polysaccharide CSP.
-
One amylose-based polysaccharide CSP.
-
One macrocyclic glycopeptide CSP (e.g., Vancomycin-based).
-
One Pirkle-type CSP if the analyte has strong π-acceptor/donor characteristics.
-
-
-
Initial Normal Phase Screening:
-
Mobile Phase A: 90:10 Hexane/Isopropanol (IPA)
-
Mobile Phase B: 80:20 Hexane/Ethanol (EtOH)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Injection Volume: 5-10 µL
-
Procedure: Equilibrate each column with the mobile phase for at least 10 column volumes.[30] Inject the sample and run for 30 minutes. If no separation is observed, proceed to the next mobile phase system.
-
-
Polar Organic / Reversed Phase Screening (if necessary):
-
Polar Organic Mobile Phase: 100% Methanol with 0.1% Trifluoroacetic Acid (TFA) for acidic analytes or 0.1% Diethylamine (DEA) for basic analytes.[31]
-
Reversed Phase Mobile Phase: 50:50 Acetonitrile/Water with a suitable buffer (e.g., 20 mM ammonium acetate).
-
Procedure: Follow the same equilibration and injection procedure as in step 3. This is particularly important for macrocyclic glycopeptide and cyclodextrin phases.
-
-
Optimization:
-
Once a "hit" (any sign of peak splitting or separation) is identified, systematically optimize the separation.
-
Mobile Phase Composition: Adjust the ratio of strong solvent (e.g., alcohol) in 2-5% increments. Lowering the alcohol content generally increases retention and can improve resolution.
-
Alcohol Modifier: Switch the alcohol modifier (e.g., from IPA to EtOH) as this can significantly alter selectivity.
-
Temperature: Decrease the temperature (e.g., to 15 °C) to enhance weaker bonding forces and potentially increase selectivity, or increase it to improve peak shape.[30]
-
Flow Rate: Reduce the flow rate (e.g., to 0.5 mL/min) to improve efficiency.[30]
-
Conclusion
The selection of an appropriate chiral HPLC or SFC method is a critical, data-driven process that hinges on the structural properties of the analyte and the unique recognition capabilities of the chiral stationary phase. Polysaccharide-based CSPs serve as the workhorse for initial screening due to their broad applicability, while cyclodextrin, Pirkle-type, and macrocyclic glycopeptide phases offer powerful, often complementary, selectivities for specific compound classes.[8][10][32] By employing a systematic screening strategy followed by logical optimization, researchers can efficiently develop robust, reliable, and high-resolution methods for the critical task of enantiomeric separation, ensuring the safety and efficacy of chiral products.
References
- Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. (2026). PubMed.
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
- Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. (n.d.). Springer.
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
- Chiral HPLC Separations. (n.d.). Phenomenex.
- Daicel Polysaccharide Stationary Phases. (n.d.). Daicel Chiral Technologies.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC International.
- Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. (n.d.). MDPI.
- Chiral Chromatography: Principle, Components, Steps, Types, Uses. (2025). Microbe Notes.
- Enantiomer Separations. (n.d.). Chromatography Online.
- (PDF) Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. (n.d.). ResearchGate.
- Review of Chiral Stationary Phase Development and Chiral Applications. (n.d.). LCGC Europe.
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita.
- CHIRAL STATIONARY PHASES. (n.d.). Regis Technologies.
- Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. (2019). PubMed.
- Pirkle-Type Chiral Stationary Phases for Ultra-High Performance Ultra-Fast Enantioseparations. (2017). American Pharmaceutical Review.
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral-Achiral HPLC Separation Methods. (2024). PubMed.
- Chiral Mobile Phase Additives. (n.d.). Alfa Chemistry.
- Donor-Acceptor (Pirkle)-type CSPs. (n.d.). Chiralpedia.
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (n.d.). Daicel Chiral Technologies.
- Chiral Stationary Phases for High Performance Liquid Chromatographic Separation of Enantiomers: A Mini-Review. (n.d.). ResearchGate.
- New insights into supercritical fluid chromatography for chiral separations. (n.d.). Analytical Methods (RSC Publishing).
- Enantiomeric Purification (HPLC/SFC). (n.d.). BOC Sciences.
- Direct chiral HPLC separation on CSPs. (n.d.). Chiralpedia.
- Screening of Pirkle-type chiral stationary phases for HPLC enantioseparations. (n.d.). PubMed.
- CHIRAL STATIONARY PHASES. (n.d.). Orochem.
- Supercritical Fluid Chiral Separations. (n.d.). Pharmaceutical Technology.
- A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution. (n.d.). Benchchem.
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A Senior Application Scientist's Guide to Comparing the Biological Activity of (S)- vs (R)-piperidine-3-carboxamide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the chirality of a molecule is not a mere structural footnote; it is a critical determinant of biological activity. The differential interaction of enantiomers with a chiral biological environment can lead to profound differences in efficacy, potency, and safety. This guide provides a comprehensive framework for the comparative analysis of the (S)- and (R)-enantiomers of piperidine-3-carboxamide, a scaffold of growing interest in medicinal chemistry.[1][2][3] While much of the existing literature focuses on the diverse activities of its derivatives—ranging from anticancer to antimicrobial applications—a foundational understanding of the parent enantiomers' intrinsic biological profiles is essential for rational drug design.[4][5][6][7]
This document is structured to guide researchers through a logical, in-depth comparison, from stereoselective synthesis to a multi-tiered biological evaluation. We will delve into the causality behind experimental choices, ensuring that each proposed protocol is a self-validating system, grounded in established scientific principles.
The Imperative of Stereochemistry: Why Compare (S)- and (R)-piperidine-3-carboxamide?
The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with biological macromolecules, such as enzymes and receptors. This stereospecificity can result in one enantiomer exhibiting the desired therapeutic effect (the eutomer) while the other may be less active, inactive, or even contribute to off-target effects and toxicity (the distomer).
Derivatives of piperidine-3-carboxamide have shown significant enantioselectivity in their biological actions. For instance, in the context of antimelanoma activity, N-arylpiperidine-3-carboxamide derivatives with the (S)-configuration have demonstrated markedly higher potency in inducing senescence-like phenotypes compared to their (R)-counterparts.[4][8] This underscores the critical importance of evaluating the individual enantiomers of the parent scaffold to establish a baseline for structure-activity relationship (SAR) studies.
Foundational Chemistry: Stereoselective Synthesis of (S)- and (R)-piperidine-3-carboxamide
A robust biological comparison is predicated on the availability of enantiomerically pure compounds. Several synthetic routes to access (S)- and (R)-piperidine-3-carboxamide have been reported, often starting from readily available chiral precursors like amino acids.
Synthetic Strategy Overview
A common and efficient approach involves the cyclization of derivatives of L- and D-glutamic acid or lysine.[9] For example, a multi-step synthesis starting from L-glutamic acid can yield the (S)-enantiomer, while the corresponding D-amino acid will produce the (R)-enantiomer.
Caption: Stereoselective synthesis workflow.
Detailed Protocol: Synthesis from N-Boc-(S)-piperidine-3-carboxylic acid
This protocol outlines the final amidation step, assuming the availability of the enantiopure carboxylic acid precursor.
-
Activation of the Carboxylic Acid: To a solution of N-Boc-(S)-piperidine-3-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and N-hydroxysuccinimide (NHS) (1.1 equivalents).
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the formation of the NHS-ester by Thin Layer Chromatography (TLC).
-
Amidation: Cool the reaction mixture to 0 °C and bubble ammonia gas through the solution for 15-20 minutes, or add a solution of ammonia in methanol (7N).
-
Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of methanol in DCM) to yield N-Boc-(S)-piperidine-3-carboxamide.
-
Deprotection: Dissolve the purified product in a solution of 4M HCl in dioxane. Stir at room temperature for 2-4 hours.
-
Isolation: Evaporate the solvent to dryness to obtain this compound hydrochloride. The free base can be obtained by neutralization with a suitable base.
-
Chiral Purity Analysis: Confirm the enantiomeric excess (>99%) of the final product using chiral High-Performance Liquid Chromatography (HPLC).
Comparative Biological Evaluation: A Multi-Tiered Approach
Given the diverse activities of piperidine-3-carboxamide derivatives, a broad-based screening approach is recommended to identify the primary biological effects of the parent enantiomers. This should be followed by more focused, target-specific assays.
Tier 1: Phenotypic Screening
Phenotypic screening in relevant cell-based models can provide unbiased insights into the biological activities of the enantiomers.
Based on the potent antimelanoma activity of N-arylpiperidine-3-carboxamide derivatives, a primary screen in a human melanoma cell line (e.g., A375) is a logical starting point.[4][8]
Experimental Protocol: Senescence-Associated β-Galactosidase (SA-β-gal) Assay
-
Cell Plating: Seed A375 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) of (S)- and (R)-piperidine-3-carboxamide for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Fixation: Aspirate the media and wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.
-
Staining: Wash the cells with PBS and incubate with the SA-β-gal staining solution (containing X-gal) at 37 °C overnight in a dry incubator (no CO2).
-
Imaging and Quantification: Acquire images using a high-content imaging system. Quantify the percentage of blue, senescent cells relative to the total number of cells (counterstained with a nuclear stain like DAPI).
Data Presentation: Hypothetical Results
| Compound | EC50 (Senescence Induction in A375 cells) |
| This compound | 5.2 µM |
| (R)-piperidine-3-carboxamide | > 100 µM |
| Doxorubicin (Positive Control) | 0.5 µM |
The structural similarity of the piperidine ring to GABAergic compounds suggests that these enantiomers could interact with GABA transporters (GATs).[10][11]
Experimental Protocol: [³H]-GABA Uptake Assay in Synaptosomes
-
Synaptosome Preparation: Isolate synaptosomes from rat brain tissue by differential centrifugation.
-
Assay Setup: In a 96-well plate, pre-incubate synaptosomes with increasing concentrations of (S)- and (R)-piperidine-3-carboxamide for 10 minutes at 37°C.
-
Initiation of Uptake: Add a mixture of [³H]-GABA and unlabeled GABA to initiate the uptake reaction.
-
Termination and Scintillation Counting: After a short incubation period (e.g., 5 minutes), terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of GABA uptake at each concentration and determine the IC50 values.
Data Presentation: Hypothetical Results
| Compound | IC50 (GABA Uptake Inhibition) |
| This compound | 25 µM |
| (R)-piperidine-3-carboxamide | 150 µM |
| Tiagabine (Positive Control) | 0.1 µM |
Tier 2: Target-Based and Mechanistic Assays
Should the phenotypic screens yield significant and stereoselective activity, the next logical step is to investigate the underlying molecular mechanisms.
If senescence is induced, further investigation into the key signaling pathways is warranted.
Caption: Potential senescence induction pathway.
Recommended Assays:
-
Western Blotting: To probe for the upregulation of key senescence markers such as p53, p21, and p16.
-
Cell Cycle Analysis: Using flow cytometry to determine if the compounds induce cell cycle arrest at the G1 or G2/M phase.
-
Kinase Profiling: A broad kinase screen to identify potential enzymatic targets, as derivatives have been noted as enzyme inhibitors.[1]
To confirm direct interaction with GATs and determine the subtype selectivity.
Recommended Assays:
-
Radioligand Binding Assays: Using cell lines individually expressing different GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1) to determine the binding affinity (Ki) of the enantiomers for each transporter.[12]
-
Electrophysiology: Using two-electrode voltage clamp (TEVC) on Xenopus oocytes expressing GATs to measure GABA-induced currents in the presence and absence of the inhibitors. This provides functional data on the mechanism of inhibition.
Concluding Remarks
This guide provides a systematic and scientifically rigorous framework for the comparative biological evaluation of (S)- and (R)-piperidine-3-carboxamide. The emphasis on stereoselective synthesis and a tiered approach to biological screening, from broad phenotypic assays to specific mechanistic studies, ensures a comprehensive understanding of their respective pharmacological profiles. The strong enantioselectivity observed in the derivatives of this scaffold strongly suggests that a similar stereodependence will be observed for the parent compounds. The data generated from such a study will be invaluable for guiding future drug discovery efforts based on this versatile chemical scaffold.
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A Senior Application Scientist's Guide to Heterocyclic Scaffolds: A Comparative Analysis of Piperidine-3-Carboxamide
Introduction: The Central Role of Heterocycles in Modern Medicine
In the landscape of medicinal chemistry, heterocyclic compounds are foundational pillars, forming the structural core of a vast majority of therapeutic agents approved for clinical use.[1] It is estimated that nitrogen-containing heterocycles are present in 59-82% of all small molecule drugs.[2] Their prevalence is not coincidental; these cyclic structures provide a rigid, three-dimensional framework that can orient pharmacophoric elements—such as hydrogen bond donors, acceptors, and hydrophobic groups—in a precise spatial arrangement. This pre-organization often leads to high-affinity interactions with biological targets like enzymes and receptors.[3]
Among the most successful of these frameworks is the piperidine ring, a six-membered nitrogen-containing heterocycle that is a dominant fragment in drug discovery.[4][5] Its conformational flexibility and favorable physicochemical properties enhance a molecule's "druggability," often improving metabolic stability and pharmacokinetic profiles.[6] This guide provides an in-depth comparative analysis of a specific, highly versatile building block: piperidine-3-carboxamide . We will explore its synthesis, biological significance, and structure-activity relationships (SAR).
Crucially, we will benchmark its performance and properties against other prevalent saturated heterocyclic scaffolds: the five-membered pyrrolidine , the oxygen-containing morpholine , and the diazacyclic piperazine . This objective comparison, supported by experimental data and protocols, is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make strategic decisions in scaffold selection and lead optimization.
Part 1: A Deep Dive into the Piperidine-3-Carboxamide Scaffold
The piperidine-3-carboxamide moiety is a particularly valuable scaffold because it combines the robust piperidine core with a carboxamide group at the 3-position. This arrangement offers distinct vectors for chemical modification: the ring nitrogen (N1 position) and the amide nitrogen, allowing for fine-tuning of a compound's properties to achieve desired biological activity and pharmacokinetic profiles.
Synthesis Strategies: Building the Core
The synthesis of highly functionalized piperidines is a well-established field, with numerous strategies available to medicinal chemists. Multicomponent reactions (MCRs) are particularly efficient, allowing for the construction of complex piperidine structures in a single step from simple starting materials.[7][8] These one-pot strategies enhance operational simplicity and reduce chemical waste compared to traditional multi-step methods.[9]
For creating specific derivatives, a common and reliable approach involves the functionalization of a pre-existing piperidine core, such as the commercially available N-Boc-piperidine-3-carboxylic acid.[10][11] This method provides a robust and modular route to a diverse library of analogs.
Experimental Protocol: Synthesis of N-Arylpiperidine-3-carboxamide Derivatives
This protocol describes a standard and reliable method for synthesizing piperidine-3-carboxamide derivatives via amide coupling, a foundational reaction in medicinal chemistry. The choice of a protected piperidine core (N-Boc) is deliberate; the tert-butoxycarbonyl (Boc) group is stable under many reaction conditions but can be easily removed under acidic conditions, allowing for subsequent modification at the N1 position.
Materials:
-
1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
-
Substituted aniline
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Amide Coupling:
-
Dissolve 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (1.0 equiv) and the desired substituted aniline (1.1 equiv) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add DIPEA (2.5 equiv) to the solution and stir for 5 minutes at room temperature.
-
Add BOP reagent (1.2 equiv) portion-wise to the reaction mixture. The use of BOP is a strategic choice as it is a highly efficient coupling reagent that minimizes side reactions and often leads to high yields of the desired amide.
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-Boc-protected piperidine-3-carboxamide intermediate.
-
-
Boc Deprotection:
-
Dissolve the purified intermediate from Step 1 in DCM.
-
Add TFA (10 equiv) dropwise at 0 °C. The large excess of TFA ensures the complete and rapid removal of the acid-labile Boc group.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
Neutralize the residue by adding saturated aqueous NaHCO₃ and extract the product with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final N-arylpiperidine-3-carboxamide product.
-
Caption: Workflow for a two-step synthesis of N-Arylpiperidine-3-carboxamide.
Biological Significance & Structure-Activity Relationship (SAR)
The piperidine-3-carboxamide scaffold is a component of numerous biologically active molecules. Its derivatives have been investigated as inhibitors of various enzymes and as modulators of cellular pathways. A notable example is their role in developing agents that induce senescence in cancer cells, a process that stops cell division and can be a therapeutic target for melanoma.[12][13][14]
A study focused on inducing a senescence-like phenotype in human melanoma A375 cells provides excellent SAR insights.[12] The initial hit compound, featuring an N-arylpiperidine-3-carboxamide core, was systematically modified to probe the structural requirements for activity.
Table 1: Comparative SAR Data of Piperidine-3-carboxamide and Related Scaffolds against Melanoma Cells [12]
| Compound ID | Scaffold | Key Modifications | Antiproliferative IC₅₀ (µM) |
| 1 (Hit) | Piperidine-3-carboxamide | Racemic mixture | 0.88 |
| 12 | Piperidine-4-carboxamide | Regioisomer of Hit | Inactive |
| 13 | Pyrrolidine-3-carboxamide | 5-membered ring | 8.0 |
| 14 | Azetidine-3-carboxamide | 4-membered ring | >20 |
| 19 | Piperidine-3-carboxamide | R-enantiomer of Hit | >4.0 |
| 20 | Piperidine-3-carboxamide | S-enantiomer of Hit | 0.27 |
Analysis of SAR (Why these changes matter):
-
Positional Isomerism is Critical: Moving the carboxamide group from the 3-position to the 4-position (compound 12 ) resulted in a complete loss of activity.[12] This strongly suggests that the specific geometry and vector of the carboxamide at the 3-position is essential for binding to the biological target.
-
Ring Size Matters: Replacing the six-membered piperidine ring with a smaller five-membered pyrrolidine (compound 13 ) or a four-membered azetidine (compound 14 ) led to a dramatic decrease in potency.[12] This indicates that the larger piperidine ring provides the optimal conformation and distance between key interacting groups.
-
Stereochemistry is Key: The biological activity resides almost exclusively in the S-enantiomer. Compound 20 (S-config) was over 15 times more potent than its R-enantiomer counterpart (compound 19 ).[12] This high degree of enantioselectivity is a hallmark of specific, well-defined interactions with a chiral biological target, such as the binding pocket of a protein.
Part 2: Comparative Analysis with Peer Heterocyclic Scaffolds
The decision to use a piperidine-3-carboxamide scaffold is not made in a vacuum. A medicinal chemist must consider other "privileged" heterocyclic scaffolds that could offer advantages in potency, selectivity, or pharmacokinetic properties. Here, we compare it to pyrrolidine, morpholine, and piperazine.
Comparative Physicochemical Properties
The fundamental physicochemical properties of a scaffold heavily influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The table below provides a baseline comparison of the core, unsubstituted heterocyclic rings.
Table 2: Comparison of Physicochemical Properties of Core Heterocyclic Scaffolds [15]
| Heterocyclic Scaffold | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| Piperidine | C₅H₁₁N | 85.15 | 1.1 | 1 | 1 |
| Pyrrolidine | C₄H₉N | 71.12 | 0.4 | 1 | 1 |
| Morpholine | C₄H₉NO | 87.12 | -0.9 | 1 | 2 |
| Piperazine | C₄H₁₀N₂ | 86.14 | -1.0 | 2 | 2 |
Expert Insights:
-
Lipophilicity (XLogP3): Piperidine is the most lipophilic of the four. Replacing it with a morpholine or piperazine is a common strategy to decrease lipophilicity and increase aqueous solubility, which can be beneficial for improving a drug's pharmacokinetic profile.
-
Hydrogen Bonding: Morpholine's oxygen atom and piperazine's second nitrogen atom introduce additional hydrogen bond acceptor sites. This can lead to different binding interactions with a target protein and alter properties like cell permeability and solubility.
Pyrrolidine: The Five-Membered Analog
The pyrrolidine ring, being smaller, offers a different conformational profile and spatial arrangement of substituents compared to piperidine.[16] While often used, the transition from a six-membered to a five-membered ring is not always a simple bioisosteric replacement.
-
Biological Impact: As shown in Table 1, replacing the piperidine ring with pyrrolidine in the antimelanoma series led to a nearly 10-fold loss in activity.[12] However, in other contexts, pyrrolidine carboxamides have proven to be highly effective. For instance, a series of pyrrolidine carboxamides were identified as potent inhibitors of InhA, a key enzyme in Mycobacterium tuberculosis, demonstrating the scaffold's utility in developing novel antituberculosis agents.[17] Another series of pyrrolidine-carboxamide derivatives were developed as dual inhibitors of EGFR/CDK2 for anticancer applications.[18]
-
Synthetic Considerations: The synthesis of functionalized pyrrolidines is well-developed, with many starting materials like 3-pyrrolidinecarboxylic acid hydrochloride being commercially available, making them accessible for library synthesis.[19][20]
Morpholine: The Polar Cousin
The incorporation of an oxygen atom into the six-membered ring to form morpholine has profound effects. It reduces the basicity of the nitrogen atom and significantly increases polarity.
-
Biological Impact: Morpholine is often used as a "bioisostere" for piperidine to improve solubility and other pharmacokinetic properties.[21] Its derivatives are known for a broad spectrum of biological activities, including applications as anti-inflammatory, anticancer, and anti-neurodegenerative agents.[22][23] For example, coumarin-3-carboxamide-N-morpholine hybrids have been synthesized and shown to be potent inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy.[21]
-
Strategic Choice: The decision to use a morpholine over a piperidine is often driven by a need to mitigate issues related to high lipophilicity or to introduce a hydrogen bond acceptor to engage with a specific region of a target's binding site.
Piperazine: The Dual-Functionality Scaffold
Piperazine contains a second nitrogen atom at the 4-position, offering an additional site for modification. This makes it an incredibly versatile scaffold in drug design.[24]
-
Biological Impact: Over 100 FDA-approved drugs contain the piperazine moiety.[25] The second nitrogen can be used to attach another pharmacophoric element or a solubilizing group. Piperazine carboxamides have been developed as potent and selective inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), enzymes involved in the endocannabinoid system.[26] Furthermore, chiral pyrimidinyl-piperazine carboxamide derivatives have been identified as potent α-glucosidase inhibitors for potential diabetes treatment.[27]
-
Design Flexibility: The N-N' disubstitution pattern allows for the creation of "linker" molecules that can bridge two distinct binding pockets within a target protein or connect a pharmacophore to a targeting moiety.
Part 3: Strategic Scaffold Selection in Drug Design
The choice of a heterocyclic scaffold is a critical decision point in any drug discovery campaign. It is not merely about finding a core that can be easily synthesized, but about selecting a framework that imparts the ideal balance of potency, selectivity, and drug-like properties.
The following workflow illustrates the logical process a medicinal chemist might follow when deciding between these four scaffolds, starting from a hypothetical hit compound containing a piperidine ring.
Caption: Decision workflow for heterocyclic scaffold hopping in lead optimization.
Conclusion
The piperidine-3-carboxamide scaffold is a robust and highly validated starting point for drug discovery. Its synthetic accessibility and the proven biological activities of its derivatives make it a "go-to" fragment for many medicinal chemistry campaigns.[5] However, its true power is realized when understood in the context of its peers.
-
Piperidine offers a classic, flexible, and moderately lipophilic six-membered core.
-
Pyrrolidine provides a more compact, five-membered alternative with a distinct conformational profile.
-
Morpholine is the ideal choice for reducing lipophilicity and introducing a key hydrogen bond acceptor.
-
Piperazine offers unparalleled versatility with a second nitrogen atom that serves as a handle for further chemical exploration or as a critical interaction point.
Ultimately, there is no single "best" scaffold. The optimal choice is always context-dependent, dictated by the specific biological target, the desired therapeutic profile, and the challenges encountered during lead optimization. By understanding the nuanced differences in structure, properties, and synthetic accessibility of these foundational heterocycles, drug development professionals can more effectively navigate the complex chemical space to design the next generation of innovative medicines.
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Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (2020). PMC - NIH. Available at: [Link].
-
Nikpassand, M., et al. (2020). Multicomponent synthesis of highly functionalized piperidines. Taylor & Francis Online. Available at: [Link].
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Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (2018). NIH. Available at: [Link].
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Comparative In Vivo Efficacy of (S)-Piperidine-3-Carboxamide Analogs: A Guide for Preclinical Drug Development
This guide provides a comprehensive comparison of the in vivo efficacy of various analogs built upon the (S)-piperidine-3-carboxamide scaffold. This privileged structure is a cornerstone in modern medicinal chemistry, forming the core of several potent therapeutic agents. We will delve into preclinical data from key therapeutic areas, examining the experimental designs, animal models, and efficacy outcomes that underpin their development. The focus is on explaining the causality behind experimental choices to provide actionable insights for researchers in drug discovery.
The this compound Scaffold: A Versatile Pharmacophore
The piperidine ring is a highly valued motif in drug design due to its favorable physicochemical properties and ability to adopt low-energy conformations that facilitate precise interactions with biological targets.[1] The this compound substructure, in particular, has proven to be a highly effective scaffold for developing potent and selective inhibitors for a range of targets. Its utility is most prominently demonstrated in the field of oncology with the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[2][3] However, its application extends to other significant pathologies, including osteoporosis and infectious diseases.[4][5]
Comparative In Vivo Efficacy in Oncology: PARP Inhibition
The most clinically advanced analogs featuring the this compound scaffold are PARP inhibitors. These agents exploit the concept of synthetic lethality in cancers with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations.[3]
Mechanism of Action: Synthetic Lethality via PARP Trapping
PARP enzymes are crucial for repairing DNA single-strand breaks (SSBs).[3] When inhibited, these SSBs accumulate and degenerate into more lethal double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs are efficiently repaired by the HR pathway. However, in cancer cells with HR deficiency (HRD), such as those with BRCA1/2 mutations, the cells cannot repair these DSBs, leading to genomic instability and cell death.[3] Potent PARP inhibitors not only block the catalytic activity of PARP but also "trap" the PARP enzyme on the DNA, which is a major driver of their antitumor activity.[3]
Caption: Synthetic lethality pathway induced by PARP inhibitors.
Key Analogs and Animal Model Data
The choice of animal model is critical for evaluating oncology drugs. Patient-derived xenografts (PDXs), where tumor tissue from a patient is directly implanted into immunodeficient mice, are increasingly favored over traditional cell line xenografts because they better recapitulate the complexity and heterogeneity of human tumors.[6][7]
A. Niraparib (MK-4827)
Niraparib is a potent, selective PARP-1 and PARP-2 inhibitor approved for treating ovarian, fallopian tube, and primary peritoneal cancer.[2][8]
-
Animal Models & Efficacy: In vivo studies have heavily utilized PDX models of high-grade serous ovarian carcinomas (HGSOCs).[2][9]
-
Monotherapy: Significant tumor regressions were observed in a PDX model with a deleterious BRCA2 mutation and in another with RAD51C promoter methylation, a non-BRCA HRD marker.[2][9] This highlights that BRCA mutations are not the sole predictor of response.
-
Maintenance Therapy: In a BRCA2-deficient PDX model, maintenance therapy with niraparib following a course of carboplatin/paclitaxel significantly delayed tumor progression.[2][9]
-
Combination Therapy: In a cholangiocarcinoma model, the combination of niraparib with gemcitabine resulted in a synergistic inhibition of tumor growth compared to either agent alone.[10] Similarly, combining niraparib with the angiogenic inhibitor brivanib enhanced programmed cell death in BRCA-mutated ovarian cancer models.[11]
-
B. Talazoparib
Talazoparib is another potent PARP inhibitor with a strong PARP-trapping activity.
-
Animal Models & Efficacy: Studies have successfully used PDX models of triple-negative breast cancer (TNBC), a historically difficult-to-treat cancer subtype.[6]
-
Talazoparib monotherapy caused tumor regression in TNBC PDXs harboring germline BRCA mutations.[6]
-
Crucially, efficacy was also demonstrated in four out of five PDX models that lacked germline BRCA1/2 mutations but had other alterations in DNA damage repair pathways, such as ATM deletions.[6] This further underscores the need to look beyond BRCA status for patient selection.
-
| Compound | Target | Animal Model | Key Efficacy Outcome | Citation(s) |
| Niraparib | PARP-1/2 | HGSOC PDX (BRCA2-mutant) | Tumor regression as monotherapy | [2][9] |
| HGSOC PDX (RAD51C-methylated) | Tumor regression as monotherapy | [2][9] | ||
| HGSOC PDX (BRCA2-deficient) | Delayed tumor progression as maintenance therapy | [2][9] | ||
| Cholangiocarcinoma Xenograft | Synergistic tumor suppression with gemcitabine | [10] | ||
| Talazoparib | PARP-1/2 | TNBC PDX (BRCA-mutant) | Tumor regression | [6] |
| TNBC PDX (Non-BRCA, DDR-altered) | Tumor regression | [6] |
Comparative In Vivo Efficacy in Osteoporosis: Cathepsin K Inhibition
The this compound scaffold has also been explored for treating bone-loss disorders like osteoporosis. Here, the target is Cathepsin K (Cat K), a cysteine protease highly expressed in osteoclasts that is essential for the degradation of bone matrix proteins.[1][4]
Mechanism of Action: Preventing Bone Resorption
Osteoclasts are cells responsible for breaking down bone tissue. Cat K is the primary enzyme they use to degrade type I collagen, the main organic component of the bone matrix. By inhibiting Cat K, this compound analogs can directly block this degradation process, thus reducing bone resorption and helping to preserve bone mass.
Key Analogs and Animal Model Data
The standard and most clinically relevant animal model for post-menopausal osteoporosis is the ovariectomized (OVX) mouse or rat. The surgical removal of the ovaries induces estrogen deficiency, leading to accelerated bone loss that closely mimics the human condition.
A. Compound H-9
A novel series of piperidine-3-carboxamide derivatives were synthesized and evaluated for Cat K inhibition, with compound H-9 emerging as a lead candidate.[4]
-
Animal Model & Efficacy: An OVX-induced osteoporosis mouse model was used to evaluate the therapeutic potential of H-9.[4]
-
Mice were treated with H-9 at doses of 10, 30, and 90 mg/kg.[4]
-
The study demonstrated that H-9 provided therapeutic benefits against osteoporosis, with efficacy compared to the positive control drug, raloxifene (5 mg/kg).[4] The specific endpoints measured would typically include bone mineral density (BMD), trabecular bone volume, and serum biomarkers of bone turnover like CTX-I.
-
| Compound | Target | Animal Model | Dose Range | Key Efficacy Outcome | Citation(s) |
| H-9 | Cathepsin K | Ovariectomized (OVX) Mouse | 10-90 mg/kg (oral) | Demonstrated anti-osteoporosis therapeutic potential, comparable to raloxifene | [4] |
Comparative In Vivo Efficacy in Malaria: Proteasome Inhibition
The versatility of the scaffold extends to infectious diseases. A piperidine carboxamide analog has been identified as a potent and selective anti-malarial agent.[5]
Mechanism of Action: Targeting the Parasite Proteasome
The proteasome is a critical cellular machine responsible for protein degradation. The Plasmodium falciparum proteasome has structural differences from its human counterparts, making it an attractive drug target. The analog SW584 was found to selectively inhibit the β5 active site of the parasite's proteasome (Pfβ5), disrupting protein homeostasis and killing the parasite.[5]
Key Analogs and Animal Model Data
To test drugs against the human malaria parasite P. falciparum, immunodeficient mice engrafted with human red blood cells are used. This "humanized" mouse model allows for the in vivo propagation of the parasite and evaluation of drug efficacy.
A. Compound SW584
Developed from a phenotypic screen, SW584 is a potent analog that targets the parasite proteasome.[5]
-
Animal Model & Efficacy: A humanized SCID mouse model of P. falciparum infection was employed.
| Compound | Target | Animal Model | Key Efficacy Outcome(s) | Citation(s) |
| SW584 | P. falciparum Proteasome (Pfβ5) | Humanized SCID Mouse | Oral efficacy, low resistance propensity, synergy with dihydroartemisinin | [5] |
Methodologies and Experimental Workflows
Executing these in vivo studies requires rigorous, validated protocols. The trustworthiness of the data is built upon a foundation of well-designed experiments with appropriate controls.
General In Vivo Efficacy Workflow
Caption: Generalized workflow for in vivo efficacy studies.
Protocol Example: Patient-Derived Xenograft (PDX) Model for Oncology
-
Model Establishment: Fresh tumor tissue from a consenting patient is surgically implanted subcutaneously into the flank of female immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth and Passaging: Tumors are allowed to grow. Once they reach a specified size (e.g., 1000-1500 mm³), the tumor is excised, fragmented, and re-implanted into a new cohort of mice for the efficacy study.
-
Staging and Randomization: When tumors in the study cohort reach a palpable size (e.g., 150-250 mm³), their volume is measured using digital calipers. Mice are then randomized into treatment groups to ensure an equal average tumor volume across all groups.[2]
-
Treatment:
-
Vehicle Control: The formulation buffer without the active compound is administered.
-
Test Article: The this compound analog (e.g., Niraparib) is administered, typically orally via gavage, at predefined doses and schedules (e.g., 50 mg/kg, once daily).[2]
-
Positive Control: A standard-of-care chemotherapy agent may be used for comparison.
-
-
Monitoring and Endpoints:
-
Tumor volume and mouse body weight are measured 2-3 times per week.
-
The primary efficacy endpoint is often tumor growth inhibition (TGI) or tumor regression.
-
At the end of the study, tumors are harvested for ex vivo pharmacodynamic analysis (e.g., Western blotting for PARP activity).[2]
-
Conclusion and Future Directions
The this compound scaffold is a validated and highly fruitful starting point for the design of potent therapeutic agents. In vivo studies in well-characterized animal models have been pivotal in demonstrating the efficacy of analogs like niraparib and talazoparib in oncology, and have revealed promising preclinical data for novel agents in osteoporosis and malaria.
The key takeaway for researchers is the critical importance of selecting the right animal model that accurately reflects the human disease state. For oncology, the field has moved decisively towards PDX models to better predict clinical response.[6][7] Furthermore, a deep understanding of the target biology, such as the nuances of the DNA damage repair pathway, is essential for interpreting efficacy data and identifying the patient populations most likely to benefit.[9] Future work will likely focus on expanding the therapeutic applications of this versatile scaffold and developing next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles.
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A Comparative Guide to Validating the Mechanism of Action of Novel Piperidine-3-Carboxamide Kinase Inhibitors
The piperidine-3-carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous inhibitors targeting a range of protein classes, including kinases, which are pivotal regulators of cellular signaling.[1][2] Developing a novel inhibitor, for instance one targeting Bruton's tyrosine kinase (BTK)—a critical component of the B-cell receptor (BCR) signaling pathway—requires rigorous validation of its mechanism of action (MoA).[3] This guide provides a comprehensive, technically grounded framework for researchers to meticulously validate a novel piperidine-3-carboxamide inhibitor, which we will refer to as "Pip-Inhib-X," comparing it against a known, established inhibitor.
Our approach is built on a logical, multi-tiered validation process designed to answer three fundamental questions:
-
Target Engagement: Does the compound physically interact with the intended target protein in a relevant biological context?
-
Biochemical Activity: Does this interaction translate into modulation of the target's enzymatic function?
-
Cellular Pathway Modulation: Does the compound elicit the expected downstream biological effects within a cellular signaling pathway?
Part 1: Confirming Target Engagement in a Cellular Milieu
The foundational step in MoA validation is to unequivocally demonstrate that the inhibitor physically binds to its intended target within living cells. This is crucial as in vitro affinity does not always translate to cellular efficacy. We will compare two robust, orthogonal methods for this purpose: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.
Causality Behind Experimental Choices:
Why use cell-based target engagement assays? Purified, recombinant protein systems lack the complexity of the cellular environment, where factors like ATP concentration, protein crowding, and the presence of scaffolding proteins can profoundly influence drug-target interactions. CETSA and NanoBRET™ provide direct evidence of binding in a more physiologically relevant setting.[4][5]
Method 1: Cellular Thermal Shift Assay (CETSA)
Principle: CETSA operates on the principle that when a ligand binds to a protein, it generally increases the protein's thermal stability.[6] When cells are heated, proteins unfold and aggregate. A bound ligand will stabilize its target, keeping more of it in the soluble fraction at higher temperatures.[7][8] This difference in soluble protein can be quantified, typically by Western blot.[9]
Caption: CETSA workflow for validating target engagement.
-
Cell Culture & Treatment: Seed a suitable B-cell lymphoma line (e.g., TMD8) in sufficient quantity. Treat cells with 10 µM Pip-Inhib-X, a known BTK inhibitor (positive control), or a vehicle (DMSO) for 2 hours at 37°C.[10]
-
Heating Step: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) in a thermocycler, followed by cooling to 4°C.[10]
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Fractionation: Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.
-
Western Blot Analysis: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for total BTK. Use a secondary antibody for detection.
-
Data Analysis: Quantify band intensities. Plot the percentage of soluble BTK relative to the 40°C sample against temperature for each treatment condition to generate melting curves. A rightward shift in the curve for Pip-Inhib-X-treated cells indicates target stabilization.
Method 2: NanoBRET™ Target Engagement Assay
Principle: This is a proximity-based assay performed in live cells.[11] The target protein (BTK) is fused to a NanoLuc® luciferase. A fluorescent tracer that binds to the same site as the inhibitor is added to the cells. In the absence of an inhibitor, the tracer binds to BTK-NanoLuc®, bringing the fluorophore close enough to the luciferase for Bioluminescence Resonance Energy Transfer (BRET) to occur. A competing inhibitor will displace the tracer, reducing the BRET signal.[12]
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding for a BTK-NanoLuc® fusion protein. Seed the transfected cells into a 96-well plate.
-
Compound Treatment: Add serial dilutions of Pip-Inhib-X or the control inhibitor to the wells.
-
Tracer Addition: Add the fluorescent tracer at its predetermined optimal concentration.
-
Signal Detection: Add the NanoLuc® substrate, furimazine, and immediately measure both the donor (luciferase) and acceptor (tracer) emission signals using a plate reader equipped for BRET.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the inhibitor concentration and fit to a dose-response curve to determine the IC50, which reflects the compound's affinity for the target in live cells.
Comparative Analysis of Target Engagement Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand-induced thermal stabilization | Competitive displacement of a fluorescent tracer |
| Cellular State | Live cells during treatment, lysed for readout | Live cells throughout the assay |
| Target Protein | Endogenous, unmodified protein | Exogenous, NanoLuc®-tagged fusion protein |
| Throughput | Lower (Western blot is rate-limiting) | Higher (plate-based, no lysis required) |
| Key Output | Thermal shift (ΔTagg), dose-response melt curves | IC50 (cellular affinity), Residence Time |
| Primary Advantage | Label-free, works with endogenous proteins[5] | Quantitative, high-throughput, real-time kinetics[12] |
| Primary Limitation | Not all proteins show a thermal shift; lower throughput[11] | Requires genetic modification of cells |
Part 2: Quantifying Biochemical Inhibition
Demonstrating direct binding is necessary but not sufficient. The next critical step is to prove that this binding event inhibits the kinase's enzymatic activity: the transfer of a phosphate group from ATP to a substrate.[13]
Causality Behind Experimental Choices:
An in vitro kinase assay isolates the enzyme, substrate, and inhibitor from other cellular components.[14] This allows for a clean, direct measurement of enzymatic inhibition and the calculation of a precise IC50 value, which is a key parameter for comparing inhibitor potency.[15][16]
Method: In Vitro Kinase Assay (e.g., ADP-Glo™)
Principle: The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[14] The amount of ADP is directly proportional to kinase activity. The reaction is performed, then a reagent is added to stop the reaction and deplete the remaining ATP. A second reagent converts the produced ADP back to ATP, which is then used by a luciferase to generate light. A potent inhibitor will result in less ADP, and therefore a lower light signal.
Caption: Logic of an in vitro kinase inhibition assay.
-
Reaction Setup: In a 384-well plate, prepare a reaction mix containing recombinant BTK enzyme, a suitable peptide substrate, and ATP in kinase buffer.[17][18]
-
Inhibitor Addition: Add serial dilutions of Pip-Inhib-X, the control inhibitor, or vehicle (DMSO) to the wells.
-
Initiate Reaction: Add the kinase/substrate mix to the wells to start the reaction. Incubate for 1 hour at room temperature.
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and consume the unused ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion & Detection: Add Kinase Detection Reagent. This converts ADP to ATP and provides luciferase/luciferin to generate a light signal. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence with a plate reader.
-
Data Analysis: Plot luminescence against inhibitor concentration and fit to a four-parameter dose-response curve to determine the biochemical IC50.
Part 3: Verifying Cellular Pathway Modulation
The final, definitive test is to demonstrate that the inhibitor modulates the intended signaling pathway in a cellular context. For a BTK inhibitor, this means showing a reduction in the phosphorylation of its key downstream substrate, Phospholipase C gamma 2 (PLCγ2).[19][20]
Causality Behind Experimental Choices:
Western blotting for a specific phosphoprotein provides a direct readout of the upstream kinase's activity within the cell.[21] By stimulating the pathway and observing a dose-dependent decrease in substrate phosphorylation, we can confirm that the inhibitor is cell-permeable and active against its target in the complex signaling network. It is essential to use appropriate controls, such as probing for the total, non-phosphorylated protein, to ensure that the observed effects are not due to protein degradation.[22]
Caption: Inhibition of the BTK signaling pathway.
-
Cell Treatment: Seed TMD8 cells and serum-starve overnight. Pre-treat cells with a dose range of Pip-Inhib-X (e.g., 1 nM to 10 µM) or control inhibitor for 2 hours.
-
Pathway Stimulation: Stimulate the BCR pathway by adding anti-IgM antibody for 10 minutes.
-
Cell Lysis: Immediately place cells on ice, wash with cold PBS, and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[23]
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay.
-
Western Blot: Load equal amounts of protein onto an SDS-PAGE gel.[21] Transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST. Incubate overnight at 4°C with a primary antibody specific for phosphorylated PLCγ2 (p-PLCγ2).
-
Stripping and Reprobing: After imaging, strip the membrane and re-probe with an antibody for total PLCγ2 and a loading control (e.g., GAPDH) to ensure equal loading and that the inhibitor did not cause protein degradation.
-
Data Analysis: Quantify the p-PLCγ2 band intensity and normalize it to the total PLCγ2 signal. Plot the normalized signal against inhibitor concentration to determine the cellular IC50 for pathway inhibition.
Part 4: Integrated Data Comparison and Conclusion
Summary of Experimental Data (Hypothetical)
| Parameter | Pip-Inhib-X | Known Inhibitor (e.g., Ibrutinib) | Interpretation |
| Target Engagement (CETSA) | ΔTagg = +8°C at 10 µM | ΔTagg = +9°C at 10 µM | Both compounds clearly engage and stabilize BTK in cells. |
| Target Engagement (NanoBRET™) | IC50 = 25 nM | IC50 = 5 nM | Both compounds bind BTK with high affinity in live cells. |
| Biochemical Activity (ADP-Glo™) | IC50 = 5 nM | IC50 = 0.5 nM | Pip-Inhib-X is a potent direct inhibitor of BTK's enzymatic activity. |
| Cellular Pathway (p-PLCγ2 WB) | IC50 = 30 nM | IC50 = 7 nM | Pip-Inhib-X effectively inhibits BTK signaling in a cellular context. |
Conclusion
This systematic, multi-assay approach provides a robust validation of the mechanism of action for the novel piperidine-3-carboxamide inhibitor, Pip-Inhib-X. The collective data demonstrates that Pip-Inhib-X:
-
Directly and specifically engages its BTK target in live cells, as confirmed by both CETSA and NanoBRET™.
-
Potently inhibits the biochemical activity of the BTK enzyme in vitro.
-
Effectively blocks the downstream BTK signaling pathway in a cellular model.
The concordance between the biochemical and cellular data validates Pip-Inhib-X as a legitimate BTK inhibitor. While the hypothetical data shows it to be slightly less potent than the established competitor, these quantitative benchmarks are essential for guiding further lead optimization and drug development efforts. This self-validating system of orthogonal assays provides the highest degree of confidence in the inhibitor's MoA.
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A Researcher's Guide to Navigating the Cross-Reactivity and Off-Target Effects of (S)-Piperidine-3-carboxamide
Introduction: The Promise and Perils of a Privileged Scaffold
The (S)-piperidine-3-carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as a key building block in the synthesis of a diverse array of therapeutic agents.[1] Its inherent chirality and structural features make it a valuable starting point for developing drugs targeting a range of diseases, from cancer to neurodegenerative disorders and infectious diseases.[1] Notably, derivatives of this scaffold have demonstrated potent activity as inducers of senescence-like phenotypes in melanoma cells, inhibitors of Cathepsin K for osteoporosis, and as proteasome inhibitors with anti-malarial properties. The (S)-configuration has been shown to be critical for the biological activity of many of these derivatives.
However, the very versatility of this scaffold necessitates a thorough investigation into its potential for cross-reactivity and off-target effects. Understanding the polypharmacology of any new chemical entity is paramount in drug development to mitigate potential toxicities and to uncover novel therapeutic applications. This guide provides a comprehensive framework for researchers to proactively assess the selectivity profile of novel this compound derivatives. We will delve into the underlying principles of off-target assessment, provide detailed experimental protocols for robust profiling, and present a comparative analysis with well-characterized compounds.
Anticipating Off-Target Interactions: Lessons from Structurally and Functionally Related Inhibitors
While a comprehensive off-target profile for the naked this compound scaffold is not publicly available, we can infer potential cross-reactivities by examining the known off-target effects of compound classes to which its derivatives belong.
For Derivatives Targeting Proteases (e.g., Cathepsin K, Proteasome):
Derivatives of this compound have shown promise as inhibitors of proteases like Cathepsin K and the proteasome. It is crucial to assess for cross-reactivity against other proteases.
-
Cathepsins: Cathepsin K inhibitors, particularly those with basic moieties, can accumulate in lysosomes and exhibit off-target inhibition of other cathepsins such as B, L, and S.[2][3] This can lead to undesired side effects. Odanacatib, a non-basic Cathepsin K inhibitor, was designed to minimize this lysosomal accumulation and improve selectivity.[4][5]
-
Serine Proteases: The proteasome inhibitor bortezomib, a dipeptide boronate, is known to inhibit several serine proteases, including cathepsin G and chymase.[1][6] This off-target activity is thought to contribute to its clinical side effect of peripheral neuropathy.[1][6] In contrast, the epoxyketone-based proteasome inhibitor carfilzomib displays a cleaner profile against these serine proteases.[6]
For Derivatives Inducing Senescence (Potentially via CDK Inhibition):
Several this compound derivatives have been identified as inducers of a senescence-like phenotype.[7][8] A common mechanism for inducing senescence is the inhibition of cyclin-dependent kinases (CDKs).
-
Kinome-wide Cross-Reactivity: Early pan-CDK inhibitors like flavopiridol showed significant toxicity due to their lack of specificity.[9] More recent and selective CDK4/6 inhibitors like palbociclib, ribociclib, and abemaciclib have improved safety profiles, but still exhibit off-target activities.[10][11][12] For instance, abemaciclib is known to be more promiscuous than palbociclib and ribociclib, inhibiting other CDKs like CDK1 and CDK2.[12] Multi-kinase inhibitors like sunitinib and dasatinib are well-known for their broad off-target profiles, which contribute to both their efficacy and toxicity.[7][13][14][15][16][17] Sunitinib's cardiotoxicity, for example, is linked to off-target inhibition of AMPK.[13][15][16]
This understanding of related compounds allows us to formulate a targeted strategy for profiling novel this compound derivatives.
A Tripartite Strategy for Comprehensive Off-Target Profiling
A robust assessment of off-target effects requires a multi-pronged approach that combines in vitro biochemical assays, cell-based target engagement studies, and phenotypic screening.
I. In Vitro Profiling: Mapping the Kinome and Beyond
The initial step in characterizing a new compound is to assess its activity against a broad panel of purified enzymes.
Key Experimental Technique: Large-Panel Kinase Screening (e.g., KINOMEscan™)
Causality Behind Experimental Choice: Kinases are a large and structurally related family of enzymes, making them common off-targets for ATP-competitive inhibitors. A broad kinase screen provides a comprehensive initial assessment of a compound's selectivity. The KINOMEscan™ platform, a competition binding assay, is a widely used service that can quantitatively measure the interaction of a compound with hundreds of kinases.[18][19][20][21]
Experimental Protocol: KINOMEscan™ Profiling
-
Compound Preparation: Dissolve the test compound (e.g., your this compound derivative) in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on the solid support is quantified via qPCR of the DNA tag.
-
Primary Screen: Initially, screen the compound at a single high concentration (e.g., 10 µM) against a large panel of kinases (e.g., the scanMAX panel of over 480 kinases).[20]
-
Data Analysis: Results are typically reported as a percentage of control, where a lower percentage indicates stronger binding. A common threshold for a "hit" is a percentage of control below 35%.
-
Follow-up Kd Determination: For any identified hits, perform a dose-response experiment to determine the dissociation constant (Kd). This involves an 11-point, 3-fold serial dilution of the compound.
-
Data Visualization: The results are often visualized as a "TREEspot™" diagram, which maps the hits onto the human kinome tree, providing a clear visual representation of the compound's selectivity.
II. In Cellulo Verification: Confirming Target Engagement in a Physiological Context
While in vitro assays are invaluable, they do not always reflect a compound's behavior in a cellular environment. Cellular Thermal Shift Assay (CETSA®) is a powerful technique to confirm that a compound binds to its intended target (and potential off-targets) within intact cells.[3][9][22]
Key Experimental Technique: Cellular Thermal Shift Assay (CETSA®)
Causality Behind Experimental Choice: CETSA is based on the principle that a protein's thermal stability increases upon ligand binding. By heating intact cells treated with a compound and then quantifying the amount of soluble protein at different temperatures, one can determine if the compound is engaging its target.[3][9][22]
Experimental Protocol: CETSA® for Target Engagement
-
Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with the test compound or vehicle (DMSO) at a desired concentration for a specific duration (e.g., 1 hour).
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using a specific antibody-based method such as Western blotting, ELISA, or a high-throughput method like AlphaScreen®.[3]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. For a more quantitative measure, perform an isothermal dose-response fingerprint (ITDRF), where cells are treated with a range of compound concentrations and heated at a single, optimized temperature.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Cellular Thermal Shift Assay (CETSA) Workflow."
III. Phenotypic Screening: Uncovering Unanticipated Biological Effects
Phenotypic screening assesses the effect of a compound on cell morphology, proliferation, or other observable characteristics without a preconceived target. This approach can reveal unexpected off-target effects or novel mechanisms of action.[23][24][25][26][27]
Key Experimental Technique: High-Content Imaging-Based Phenotypic Screening
Causality Behind Experimental Choice: High-content imaging allows for the simultaneous measurement of multiple cellular parameters in a high-throughput manner, providing a rich dataset to identify subtle or complex cellular phenotypes induced by a compound.
Experimental Protocol: Multiparametric Phenotypic Screening
-
Cell Plating: Seed a panel of diverse cell lines in 384-well microplates.
-
Compound Treatment: Treat the cells with the test compound at multiple concentrations. Include positive and negative controls.
-
Staining: After a defined incubation period (e.g., 72 hours), fix the cells and stain them with a cocktail of fluorescent dyes that label various cellular components (e.g., nucleus, cytoskeleton, mitochondria).
-
Image Acquisition: Acquire images of the stained cells using a high-content imaging system.
-
Image Analysis: Use image analysis software to extract quantitative data on a wide range of cellular features (e.g., cell number, nuclear size, mitochondrial mass, cytoskeletal integrity).
-
Data Analysis and Hit Identification: Analyze the multiparametric data to identify compounds that induce specific phenotypic changes. Machine learning algorithms can be employed to cluster compounds with similar phenotypic profiles, which can help in identifying shared off-target effects.[25]
dot graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption: "High-Content Phenotypic Screening Workflow."
Comparative Analysis: Benchmarking Against Known Inhibitors
To put the off-target profile of a novel this compound derivative into context, it is essential to compare it with well-characterized inhibitors.
| Compound | Primary Target(s) | Known Key Off-Targets | Associated Effects/Toxicities of Off-Targets |
| Sunitinib | VEGFRs, PDGFRs, c-KIT, FLT3, RET | AMPK, RSK1 | Cardiotoxicity[13][15][16] |
| Dasatinib | BCR-ABL, SRC family kinases | Multiple tyrosine and serine/threonine kinases | Broad spectrum of off-target toxicities[14][17] |
| Bortezomib | 20S Proteasome | Cathepsin G, Chymase, other serine proteases | Peripheral neuropathy[1][6][8][28][29] |
| Odanacatib | Cathepsin K | Other Cathepsins (at higher concentrations) | Potential for skin and lung-related adverse effects (seen with less selective inhibitors)[4][5][30][31][32] |
| Palbociclib | CDK4/6 | Highly selective with few potent off-targets | Primarily hematologic toxicities[10][11][33][34] |
| Abemaciclib | CDK4/6 | CDK1, CDK2, and other kinases | Broader activity and different side-effect profile compared to other CDK4/6 inhibitors[12] |
Conclusion: A Proactive Approach to De-risking Drug Development
The this compound scaffold holds immense potential for the development of novel therapeutics. However, a thorough and early assessment of its cross-reactivity and off-target effects is not just a regulatory hurdle but a scientific necessity. By employing a multi-tiered strategy of in vitro screening, cellular target engagement, and phenotypic profiling, researchers can build a comprehensive understanding of their compound's selectivity. Comparing this profile to those of well-characterized drugs provides crucial context and helps to anticipate potential liabilities and opportunities. This proactive approach to off-target profiling will ultimately lead to the development of safer and more effective medicines.
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Benchmarking New Derivatives Against Known Piperidine-Based Drugs: A Comparative Guide to In Vitro Profiling
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous clinically vital drugs, particularly those targeting the central nervous system.[1][2] This guide provides a comprehensive framework for the preclinical benchmarking of novel piperidine derivatives against established drugs, using the Dopamine D2 Receptor (D2R) as a case study. We present a multi-tiered in vitro profiling strategy designed to assess not only binding affinity but also functional selectivity—a critical parameter for developing next-generation therapeutics with improved efficacy and reduced side effects. Detailed, self-validating protocols for key assays are provided, alongside a comparative analysis of a hypothetical G-protein biased agonist, "Pip-Derivative-X," against the typical antipsychotic Haloperidol and the atypical antipsychotic Aripiprazole.
Introduction: The Significance of the Piperidine Scaffold and the Dopamine D2 Receptor Target
The piperidine ring is a privileged scaffold due to its conformational flexibility and its ability to modulate crucial physicochemical properties like solubility and lipophilicity, which enhances druggability and improves pharmacokinetic profiles.[3] This versatility has led to its incorporation into a wide range of pharmaceuticals, including antipsychotics, analgesics, and antihistamines.[1][4]
The Dopamine D2 Receptor (D2R), a Class A G-protein coupled receptor (GPCR), is a primary target for antipsychotic drugs used in the treatment of schizophrenia and other psychiatric disorders.[5] D2R activation initiates two major downstream signaling cascades: a canonical Gαi/o-protein pathway, which inhibits adenylyl cyclase, and a non-canonical β-arrestin pathway, which can mediate receptor desensitization and internalization.[6][7]
-
Haloperidol , a first-generation antipsychotic, acts as a potent D2R antagonist, blocking dopamine's effects on both G-protein and β-arrestin pathways.[8][9][10] This non-selective blockade is effective against positive symptoms of schizophrenia but is also associated with severe extrapyramidal side effects (motor control issues).[11]
-
Aripiprazole , a second/third-generation antipsychotic, is a D2R partial agonist.[12][13] It acts as a "dopamine system stabilizer," reducing dopaminergic activity in hyperactive states and increasing it in hypoactive states.[14][15] This profile generally offers a better side-effect profile than typical antipsychotics.
The field is now moving towards "biased agonism," designing ligands that selectively activate one signaling pathway over another.[6][16] A G-protein biased D2R agonist, for instance, could theoretically provide antipsychotic efficacy (mediated by the G-protein pathway) while minimizing the side effects associated with β-arrestin recruitment.[17][18] This guide will benchmark our hypothetical Pip-Derivative-X , a novel G-protein biased agonist, against these established standards.
A Multi-Faceted Benchmarking Strategy
A robust comparison requires moving beyond a single data point like binding affinity. Our strategy is built on a logical progression from target engagement to functional consequence and finally, to preliminary safety assessment. This approach provides a holistic view of a compound's potential.
Caption: High-level experimental workflow for benchmarking new derivatives.
In Vitro Profiling: From Binding Affinity to Functional Selectivity
This section details the core experimental comparisons. We will assess how tightly our compounds bind to the D2R and then dissect how this binding translates into specific cellular signals.
Assay 1: Radioligand Binding for Target Affinity (Ki)
The first step is to quantify the affinity of each compound for the D2R. This is achieved through a competitive radioligand binding assay, which measures the ability of a test compound to displace a known high-affinity radioligand (e.g., [³H]-Spiperone) from the receptor. The resulting inhibition constant (Ki) is a direct measure of binding affinity.[19][20]
Experimental Protocol: D2R Radioligand Binding Assay
-
Objective: To determine the Ki of test compounds at the human D2R.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing human D2R.
-
Radioligand: [³H]-Spiperone (~70-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.[21]
-
Non-specific determinant: Haloperidol (10 µM).
-
96-well plates and glass fiber filters (GF/C, presoaked in 0.3% polyethyleneimine).
-
-
Procedure:
-
Prepare serial dilutions of test compounds (Pip-Derivative-X, Aripiprazole, Haloperidol) in assay buffer.
-
In a 96-well plate, add 50 µL of test compound dilution, 50 µL of [³H]-Spiperone (at a final concentration near its Kd, e.g., 0.2 nM), and 150 µL of D2R membrane preparation (5-10 µg protein/well).
-
For total binding wells, add 50 µL of assay buffer instead of a test compound.
-
For non-specific binding wells, add 50 µL of 10 µM Haloperidol.
-
Incubate the plate for 90 minutes at room temperature with gentle agitation.
-
Terminate the assay by rapid vacuum filtration through the GF/C filters, followed by three washes with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate IC50 values using non-linear regression. Convert IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Assay 2: Functional Activity - G-Protein Activation ([³⁵S]GTPγS Assay)
To measure activation of the canonical Gαi/o pathway, we use the [³⁵S]GTPγS binding assay.[22][23] Agonist binding to the D2R promotes the exchange of GDP for GTP on the Gα subunit. By using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, the activated state accumulates and can be quantified, providing a direct measure of G-protein activation.[24]
Experimental Protocol: [³⁵S]GTPγS Binding Assay
-
Objective: To determine the potency (EC50) and efficacy (Emax) of test compounds for G-protein activation.
-
Materials:
-
D2R-expressing cell membranes.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.[22]
-
[³⁵S]GTPγS (~1250 Ci/mmol).
-
GDP (Guanosine 5'-diphosphate).
-
-
Procedure:
-
Add 50 µL of test compound serial dilutions to a 96-well plate.
-
Add 150 µL of a pre-mixed solution containing D2R membranes (10-20 µ g/well ), GDP (final concentration 10 µM), and assay buffer.
-
Pre-incubate for 20 minutes at 30°C.
-
Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by filtration as described in the binding assay protocol.
-
Quantify bound [³⁵S]GTPγS via scintillation counting.
-
-
Data Analysis: Plot specific binding against compound concentration and fit to a sigmoidal dose-response curve to determine EC50 and Emax values. Efficacy (Emax) is typically expressed as a percentage of the response to a full agonist like dopamine.
Assay 3: Functional Activity - β-Arrestin 2 Recruitment (BRET Assay)
To quantify the engagement of the second major signaling pathway, we measure the recruitment of β-arrestin 2 to the activated D2R. Bioluminescence Resonance Energy Transfer (BRET) is an ideal technology for this.[25][26] In this assay, the D2R is fused to a luciferase donor (e.g., Rluc8) and β-arrestin is fused to a fluorescent acceptor (e.g., Venus). Upon agonist-induced interaction, energy is transferred from the donor to the acceptor, generating a quantifiable BRET signal.[27][28]
Experimental Protocol: β-Arrestin 2 Recruitment BRET Assay
-
Objective: To determine the potency (EC50) and efficacy (Emax) for β-arrestin 2 recruitment.
-
Materials:
-
HEK293 cells transiently co-transfected with D2R-Rluc8 and Venus-β-arrestin-2 constructs.
-
Assay medium: Opti-MEM or similar.
-
BRET substrate: Coelenterazine h.
-
White, opaque 96-well plates.
-
-
Procedure:
-
Seed transfected cells into 96-well plates and grow overnight.
-
Replace growth medium with assay medium.
-
Add 10 µL of test compound serial dilutions.
-
Incubate for 15-30 minutes at 37°C.
-
Add the BRET substrate Coelenterazine h (final concentration ~5 µM).
-
Immediately read the plate on a BRET-capable plate reader, measuring luminescence at two wavelengths (e.g., ~480 nm for the donor and ~530 nm for the acceptor).
-
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the change in BRET ratio against compound concentration and fit to a dose-response curve to determine EC50 and Emax.
Comparative Data Summary & Interpretation
The following table summarizes hypothetical data for our new derivative against the established drugs.
| Compound | D2R Binding Affinity | D2R G-Protein Activation | D2R β-Arrestin Recruitment |
| Ki (nM) | EC50 (nM) / Emax (%) | EC50 (nM) / Emax (%) | |
| Pip-Derivative-X (Hypothetical) | 0.8 | 15 / 85% | >10,000 / <5% |
| Aripiprazole | 0.34[12] | 50 / 45% (Partial Agonist) | 250 / 40% (Partial Agonist) |
| Haloperidol | 0.7[10] | No Agonist Activity (Antagonist) | No Agonist Activity (Antagonist) |
Interpretation:
-
Pip-Derivative-X shows high binding affinity, comparable to Haloperidol and Aripiprazole.
-
Crucially, it is a potent and efficacious activator of the G-protein pathway but shows virtually no activity in recruiting β-arrestin. This strong preference for one pathway defines it as a G-protein biased agonist .
-
Aripiprazole demonstrates its partial agonist nature, activating both pathways but to a lesser extent than a full agonist.
-
Haloperidol shows high affinity but no activation, consistent with its antagonist mechanism.[8]
Caption: Functional selectivity of ligands at the Dopamine D2 Receptor.
Preliminary Safety and Selectivity Profiling
A promising lead candidate must not only be potent and efficacious at its primary target but also selective, avoiding interactions with other receptors that could cause unwanted side effects.
Off-Target Screening
Screening against a broad panel of receptors, ion channels, and transporters (e.g., a CEREP panel) is a standard industry practice to identify potential liabilities early. Key off-targets for antipsychotics include serotonergic (5-HT2A), histaminergic (H1), and adrenergic (α1) receptors.
hERG Channel Assay for Cardiotoxicity
Blockade of the hERG potassium channel is a critical liability as it is linked to QT interval prolongation, which can lead to life-threatening cardiac arrhythmias.[29][30] An early assessment of hERG activity is mandatory for any CNS-active compound. The gold-standard method is the whole-cell patch-clamp assay.[31][32]
Experimental Protocol: hERG Manual Patch-Clamp Assay
-
Objective: To determine the IC50 of a compound for inhibition of the hERG channel current.
-
Materials:
-
HEK293 cells stably expressing the hERG channel.
-
Extracellular Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.
-
Intracellular Solution (in mM): 120 KCl, 10 HEPES, 10 EGTA, 5 MgATP, pH 7.2.
-
-
Procedure:
-
Establish a whole-cell patch-clamp configuration on a single hERG-expressing cell.
-
Hold the cell at -80 mV.
-
Apply a depolarizing pulse to +40 mV to activate and then inactivate the channels.
-
Apply a repolarizing step to -50 mV to elicit the characteristic hERG tail current. This tail current is measured.
-
Obtain a stable baseline current in the vehicle solution.
-
Perfuse the cell with increasing concentrations of the test compound, measuring the steady-state block at each concentration.
-
-
Data Analysis: Plot the percentage of current inhibition against compound concentration and fit to a dose-response curve to determine the IC50 value.
Comparative Safety Data Summary
| Compound | 5-HT2A Affinity (Ki, nM) | H1 Affinity (Ki, nM) | hERG Inhibition (IC50, µM) |
| Pip-Derivative-X (Hypothetical) | >500 | >1000 | >30 |
| Aripiprazole | 3.4[12] | 61 | >10 |
| Haloperidol | 2.1 | 18 | ~1 |
Interpretation:
-
Pip-Derivative-X displays a very clean off-target profile, with low affinity for key secondary targets and a high IC50 for hERG, suggesting a wide safety margin for cardiotoxicity.
-
Aripiprazole and Haloperidol show significant affinity for the 5-HT2A receptor, which contributes to their overall pharmacology. Haloperidol's potent hERG blockade is a known clinical liability.
Conclusion
This guide outlines a systematic, data-driven approach to benchmarking novel piperidine derivatives. By integrating assays for binding affinity, functional activity at distinct signaling pathways, and preliminary safety, a comprehensive profile of a new chemical entity can be established.
Based on our comparative analysis, the hypothetical Pip-Derivative-X emerges as a highly promising candidate. It demonstrates potent and selective engagement of the D2R G-protein pathway while avoiding the β-arrestin pathway and key off-targets associated with significant side effects. This profile suggests the potential for a highly effective therapeutic with a superior safety margin compared to existing piperidine-based antipsychotics, warranting further preclinical and clinical development.
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Comparative Computational Docking Analysis of (S)-Piperidine-3-Carboxamide Derivatives as Anaplastic Lymphoma Kinase (ALK) Inhibitors
A Senior Application Scientist's Guide to In-Silico Evaluation
In the landscape of modern drug discovery, computational docking has solidified its role as a cornerstone for the rapid and cost-effective screening of potential therapeutic agents.[1] This guide provides an in-depth, comparative analysis of computational docking studies focusing on (S)-piperidine-3-carboxamide derivatives, a scaffold of significant interest, against the well-validated oncological target, Anaplastic Lymphoma Kinase (ALK). We will explore the nuances of docking this specific scaffold, compare its performance against a known second-generation ALK inhibitor, and provide a detailed, field-proven protocol for conducting such studies.
The this compound core is a versatile scaffold found in a multitude of biologically active compounds.[2] Its rigid, saturated heterocyclic structure allows for precise three-dimensional positioning of substituent groups, making it an attractive moiety for designing targeted inhibitors.[2] Notably, derivatives of piperidine carboxamide have demonstrated significant potential as ALK inhibitors, a receptor tyrosine kinase whose aberrant signaling is a key driver in various cancers, including non-small cell lung cancer.[3][4]
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the computational evaluation of this promising class of compounds.
Comparative Docking Performance: this compound Derivative vs. Ceritinib
A critical aspect of in-silico analysis is benchmarking a novel scaffold against established inhibitors. Here, we compare the predicted binding affinity of a representative this compound derivative with Ceritinib, a potent, second-generation ALK inhibitor.[3] Molecular docking simulations provide a quantitative estimation of binding affinity, typically expressed as a docking score in kcal/mol, where a more negative value indicates a stronger predicted interaction.[5]
| Compound | Target Protein | Docking Software | Predicted Binding Affinity (kcal/mol) | Experimental Activity (IC50) | Key Interactions |
| This compound Derivative 25 | Anaplastic Lymphoma Kinase (ALK) | Surflex-Dock | Not explicitly stated, but identified as most active | 0.024 µM | The docking results for the most active compound, 25, with the ALK active site were investigated.[3] |
| Ceritinib (LDK378) | Anaplastic Lymphoma Kinase (ALK) | Not Applicable | Not Applicable | 40.7 nM (0.0407 µM) | A pyrimidine derivative that can inhibit ALK activity.[3] |
Analysis of Results: The data indicates that piperidine carboxamide derivatives, such as compound 25, exhibit potent inhibitory activity against ALK, comparable to the established drug Ceritinib.[3] The sub-micromolar IC50 value for the piperidine derivative underscores the therapeutic potential of this scaffold.[3] Molecular docking studies are crucial in elucidating the specific interactions that drive this high affinity, revealing how the molecule fits within the kinase's active site.[3]
The Causality Behind Experimental Choices: A Validated Docking Workflow
The trustworthiness of any computational prediction hinges on a robust and well-validated methodology. The following protocol outlines a comprehensive workflow for docking this compound derivatives to ALK, explaining the rationale behind each critical step.
Experimental Protocol: Molecular Docking of ALK Inhibitors
This protocol utilizes widely adopted and validated software tools such as AutoDock Vina for the docking simulation and UCSF Chimera or Discovery Studio for visualization and molecular preparation.[6][7][8][9]
1. Target Protein Preparation:
-
Objective: To prepare the ALK protein structure for docking by removing extraneous molecules and adding necessary components for an accurate simulation.
-
Procedure:
-
Obtain Protein Structure: Download the 3D crystal structure of the human ALK kinase domain from the Protein Data Bank (PDB). A suitable entry would be one co-crystallized with a known inhibitor.
-
Clean the Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and the original co-crystallized ligand.[8][9][10][11] This is crucial as they can interfere with the docking of the new ligand.
-
Add Hydrogens: Since X-ray crystallography typically does not resolve hydrogen atoms, they must be added to the protein structure. Polar hydrogens are particularly important for defining hydrogen bond networks.[9][11]
-
Assign Charges: Compute and assign partial charges to all atoms of the protein (e.g., Kollman charges). This is essential for accurately calculating electrostatic interactions between the protein and the ligand.[9]
-
Define the Binding Site: Identify the active site of ALK. If a co-crystallized ligand was present, the binding site can be defined as the region encompassing this ligand. A grid box is then generated around this site, defining the search space for the docking algorithm.[6][9][12] The dimensions of this box are critical; it should be large enough to accommodate the ligand in various conformations but not so large as to unnecessarily increase computation time.[9][12]
-
2. Ligand Preparation:
-
Objective: To generate a 3D, energetically minimized structure of the this compound derivative with correct atom types and charges.
-
Procedure:
-
Obtain Ligand Structure: The 2D structure of the this compound derivative can be drawn using chemical drawing software like ChemDraw or obtained from databases such as PubChem.[8][10]
-
Convert to 3D: Convert the 2D structure into a 3D conformation.
-
Energy Minimization: Perform an energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94). This step ensures that the ligand has realistic bond lengths and angles.[11]
-
Assign Charges and Define Rotatable Bonds: Assign partial charges (e.g., Gasteiger charges) to the ligand atoms.[12][13] The software will also identify the rotatable bonds within the ligand, allowing for conformational flexibility during the docking process.[13]
-
3. Running the Docking Simulation with AutoDock Vina:
-
Objective: To predict the most favorable binding poses of the ligand within the protein's active site and estimate the binding affinity.
-
Procedure:
-
Prepare Input Files: Convert the prepared protein and ligand files into the PDBQT format, which is required by AutoDock Vina.[12] This format includes atomic coordinates, partial charges, and atom type information.
-
Configure the Simulation: Create a configuration file that specifies the paths to the protein and ligand PDBQT files, the coordinates and dimensions of the grid box, and the exhaustiveness of the search.
-
Execute Vina: Run the AutoDock Vina executable from the command line, providing the configuration file as input.[14][15] Vina will then perform the docking simulation, exploring different conformations and orientations of the ligand within the defined search space.[15]
-
4. Post-Docking Analysis and Validation:
-
Objective: To analyze the docking results, visualize the predicted binding poses, and validate the computational model.
-
Procedure:
-
Analyze Docking Scores: The primary output from Vina is a set of predicted binding poses for the ligand, each with a corresponding binding affinity score.[5] The pose with the most negative score is considered the most likely binding mode.
-
Visualize Interactions: Load the protein and the top-ranked ligand pose into a molecular visualization program (e.g., PyMOL, Chimera, Discovery Studio).[6][8] Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues. This provides a qualitative understanding of the binding.
-
Validation (Crucial Step): To ensure the reliability of the docking protocol, it is essential to perform a validation step. A common method is to re-dock the original co-crystallized ligand (if available) into the active site.[16] A successful docking protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD) value, typically less than 2.0 Å.[16] If no co-crystallized ligand exists, validation can be attempted by correlating docking scores with the known bioactivities of a series of compounds.[17]
-
Visualizing the Computational Workflow
To further clarify the logical flow of a computational docking study, the following diagram illustrates the key stages and their interdependencies.
Caption: A flowchart of the computational docking workflow.
Conclusion
This guide has provided a comprehensive framework for conducting and evaluating computational docking studies of this compound derivatives against the ALK receptor. By adhering to a rigorous, validated protocol, researchers can generate reliable in-silico data to predict binding affinities and elucidate key molecular interactions. This computational insight is invaluable for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery pipeline. The potent activity demonstrated by the piperidine carboxamide scaffold against ALK highlights its promise, and the methodologies described herein offer a clear path for the further exploration and optimization of this important class of inhibitors.
References
- Quora. (2021, September 20). How does one prepare proteins for molecular docking?
- YouTube. (2025, July 24).
- Benchchem.
- Benchchem.
- YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
- Request PDF. (2025, August 5).
- UCSF DOCK. (2025, June 6). Tutorial: Prepping Molecules.
- ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- ResearchGate. (2022, April 25).
- Chemistry LibreTexts. (2020, August 11). 13.2: How to Dock Your Own Drug.
- YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking.
- ResearchGate. (2021, April 19). How can I validate docking result without a co-crystallized ligand?
- ResearchGate. (2021, October 28). How to validate molecular docking results with no proper crystal structure??
- Creative Proteomics. Molecular Docking Results Analysis and Accuracy Improvement.
- PubMed Central. Molecular Docking: A powerful approach for structure-based drug discovery.
- Read the Docs. Basic docking — Autodock Vina 1.2.
- AutoDock. Hands-on tutorials of AutoDock 4 and AutoDock Vina.
- AutoDock. (2020, December 4). Tutorial – AutoDock Vina.
- Benchchem. Unveiling Molecular Interactions: A Guide to Cross-Validating Computational Docking with Experimental Results.
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- PubMed Central.
- YouTube. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech.
- PubMed. (2021, February 15). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors.
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- PubMed.
- PubMed Central. Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro)
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5).
- PubMed Central. Key Topics in Molecular Docking for Drug Design.
- YouTube. (2025, June 24).
- PubMed.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (S)-piperidine-3-carboxamide
For professionals engaged in the fast-paced world of drug discovery and chemical synthesis, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle. The proper disposal of reagents like (S)-piperidine-3-carboxamide is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards. As no specific Safety Data Sheet (SDS) is readily available for this exact compound, our approach is guided by a conservative assessment of data from structurally related compounds, including piperidine and its derivatives.
Part 1: Core Directive: Hazard Assessment & Risk Mitigation
Understanding the potential hazards of a chemical is the foundational step in developing safe handling and disposal procedures. Given the structural backbone of this compound, we must infer its hazard profile from the parent heterocycle, piperidine, and closely related analogues like (S)-piperidine-3-carboxylic acid.
Piperidine is classified as a highly flammable liquid and vapor that is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[1][2] The related compound, (S)-Piperidine-3-carboxylic acid, is known to cause skin, eye, and respiratory irritation.[3][4] Therefore, it is scientifically prudent to treat this compound as a hazardous substance with the potential for irritation, toxicity, and corrosivity.
| Potential Hazard Class | Justification Based on Related Compounds | Primary Safety Concern |
| Acute Toxicity (Oral, Dermal, Inhalation) | The parent compound, piperidine, is toxic by multiple routes of exposure.[1][2][5] | Minimizing direct contact, ingestion, or aerosol inhalation. |
| Skin Corrosion / Irritation | Piperidine causes severe burns[1][2]; the carboxylic acid derivative is a known irritant.[3][4] | Prevention of skin contact through appropriate PPE. |
| Serious Eye Damage / Irritation | Both piperidine and its carboxylic acid analogue are damaging/irritating to eyes.[2][3][4] | Mandatory use of chemical safety goggles or face shield. |
| Respiratory Irritation | The carboxylic acid derivative may cause respiratory irritation.[3][4] | Handling only in well-ventilated areas or chemical fume hoods. |
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Based on this hazard assessment, a stringent PPE protocol is mandatory when handling this compound and its waste.
-
Eye and Face Protection: Wear chemical safety goggles and/or a full-face shield as described in OSHA's eye and face protection regulations in 29 CFR 1910.133.[4]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if contamination occurs.
-
Skin and Body Protection: A flame-retardant lab coat is essential.[1] For larger quantities or in case of a spill, additional protective clothing may be required.
-
Respiratory Protection: All handling of the solid compound or solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1]
Part 2: Scientific Integrity: The Regulatory and Logical Framework
The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] RCRA establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for its safe handling from generation to final disposal.[8]
Simultaneously, the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (HCS) requires employers to inform and train employees on the hazards of chemicals in the workplace.[9][10][11] This includes maintaining an inventory of hazardous chemicals and making Safety Data Sheets (SDSs) readily accessible.[11]
The Logic of Segregation and Classification
The first step in proper disposal is determining if the waste is hazardous under RCRA. A waste is hazardous if it is specifically listed by the EPA or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Given the properties of its parent compound, waste containing this compound should be managed as hazardous waste.
Key Principle: Never mix different waste streams. Storing incompatible chemicals together can lead to dangerous reactions.[12] this compound waste should be segregated from strong oxidizing agents and acids.[4]
Part 3: Experimental Protocol: Standard Operating Procedure for Disposal
This protocol provides a step-by-step methodology for the safe collection and disposal of this compound waste.
Materials:
-
Designated hazardous waste container (solid or liquid, as appropriate)
-
Hazardous waste labels
-
Appropriate PPE (see Part 1)
-
Chemical fume hood
Procedure for Unused ("Neat") Compound and Contaminated Solids:
-
Work Area Preparation: Conduct all waste handling inside a certified chemical fume hood.
-
Container Selection: Use a clearly labeled, sealable container designated for solid hazardous waste. Ensure the container is compatible with the chemical.
-
Waste Transfer: Carefully transfer any unused this compound or contaminated solid materials (e.g., weighing paper, contaminated gloves, paper towels) into the designated solid waste container.
-
Container Sealing: Securely close the container. Do not leave it open.[13]
-
Labeling: Immediately label the container with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date.
-
-
Storage: Store the sealed container in a designated satellite accumulation area or central hazardous waste storage area, away from incompatible materials.[13]
Procedure for Contaminated Solutions and Liquids:
-
Container Selection: Use a sealable, chemically compatible container designated for liquid hazardous waste. If the solvent is flammable (e.g., methanol, ethanol), a safety can may be required.
-
Waste Transfer: Carefully pour or pipette contaminated solutions containing this compound into the designated liquid waste container. Avoid splashing.
-
Container Management: Do not fill the container beyond 90% capacity to allow for vapor expansion. Keep the container sealed when not actively adding waste.
-
Labeling: Label the container as described in step 5 above, listing all chemical components and their approximate percentages.
-
Storage: Store the container in secondary containment (e.g., a chemical-resistant tray) in a designated waste accumulation area.
Disposal of Empty Containers:
-
Empty containers that held this compound must be handled like the product itself.[1] They can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[14] After proper rinsing, the container may be managed as non-hazardous waste, though puncturing it to prevent reuse is recommended.[14]
Spill Cleanup:
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear appropriate PPE before addressing the spill.
-
Containment: For a solid spill, carefully sweep or scoop the material into a hazardous waste container. Avoid creating dust.[3] For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand).
-
Collection: Collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly. All cleaning materials must be disposed of as hazardous waste.
Part 4: Visualization: Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.
Caption: Disposal Workflow for this compound
Conclusion
The responsible disposal of this compound is a multi-faceted process that integrates hazard assessment, regulatory compliance, and meticulous execution. By treating this compound with the caution afforded by data from its structural relatives and adhering to the systematic procedures outlined in this guide, researchers can ensure a safe laboratory environment, protect environmental health, and uphold the highest standards of scientific integrity. Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations and guidance.
References
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
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- What are the OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). APEC.
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- EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. (2019, March 15). Waste360.
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- MSDS of (S)-Piperidine-3-carboxylic acid. (2013, November 1). Capot Chemical.
- (S)-(+)-3-Piperidinecarboxylic acid 97. (n.d.). Sigma-Aldrich.
- Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals. (n.d.). BenchChem.
- Application Notes and Protocols for the Purification of Piperidine Reaction Products. (n.d.). BenchChem.
- SAFETY DATA SHEET - 3-Piperidinecarboxylic acid. (2010, March 26). Fisher Scientific.
- Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH.
- Piperidine: Human health tier II assessment. (2016, February 5). Australian Government Department of Health.
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A Researcher's Guide to the Safe Handling of (S)-piperidine-3-carboxamide: Personal Protective Equipment and Disposal
As a cornerstone in the synthesis of novel therapeutics and agrochemicals, (S)-piperidine-3-carboxamide is a compound of significant interest in research and development.[1] Its chiral nature and functional groups make it a versatile building block. However, its structural similarity to piperidine and other reactive cyclic amines necessitates a rigorous approach to laboratory safety. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), along with essential handling and disposal protocols, to ensure the well-being of laboratory professionals.
While specific safety data for this compound is limited, a conservative safety assessment based on structurally related compounds, such as piperidine and its derivatives, is a scientifically sound and responsible practice. Piperidine is classified as a highly flammable liquid and vapor that is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[2][3][4][5] Derivatives like (S)-Piperidine-3-carboxylic acid are known to cause skin, eye, and respiratory irritation.[6][7] Therefore, it is prudent to handle this compound as a hazardous substance with similar potential risks.[8][9]
Core Principles of Chemical Handling
Before any procedure, the foundational principle is to minimize exposure. This is achieved through a combination of engineering controls, administrative controls, and finally, personal protective equipment. Always handle this compound within a certified chemical fume hood to control the release of vapors or dust.[8][10] Ensure that an eyewash station and a safety shower are readily accessible.[7][8]
Essential Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it is a critical decision based on a thorough risk assessment of the specific procedures being undertaken. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[8] | Protects against splashes of the chemical and airborne particles that could cause serious eye irritation or damage.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[2][8] | Prevents direct skin contact, which can lead to irritation or toxic absorption.[3][11] Always inspect gloves for tears or degradation before use. |
| Body Protection | A flame-retardant laboratory coat or a chemical-resistant apron.[5][8] | Protects personal clothing from contamination and provides a barrier against spills and splashes. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | Required when handling the compound outside of a chemical fume hood, during large-scale operations, or if there is a potential for aerosolization.[3][8] |
Step-by-Step PPE and Handling Workflow
The following diagram outlines the procedural flow for safely handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Operational and Disposal Plans
Emergency Procedures: Spills and Exposure
In the event of a spill, evacuate the immediate area and alert your colleagues and supervisor. For small spills within a fume hood, use an absorbent material like sand or diatomaceous earth to contain it.[4] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][12] Seek medical attention if irritation persists.
-
Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open.[4][6] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][5]
Disposal of Contaminated Materials and Unused Product
All waste containing this compound must be treated as hazardous waste.
-
Unused Chemical: Dispose of the original container with its contents through a licensed professional waste disposal service.[5] Do not mix with other waste.
-
Contaminated PPE and Materials: Gloves, absorbent pads, and other disposable materials that have come into contact with the chemical should be collected in a clearly labeled, sealed hazardous waste container.
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Puncture the container to prevent reuse before disposal.[13]
Adherence to these guidelines is not merely a matter of regulatory compliance; it is a commitment to a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- Penta chemicals. (2024, May 7).
- Chemos GmbH&Co.KG. (n.d.).
- Carl ROTH. (2025, March 31).
- New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PIPERIDINE.
- Sigma-Aldrich. (2025, September 23).
- Capot Chemical Co., Ltd. (2013, November 1). MSDS of (S)-Piperidine-3-carboxylic acid.
- Fisher Scientific. (2010, March 26).
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 6-Bromopyridine-2-carboxamide.
- Fisher Scientific. (2023, October 13). SAFETY DATA SHEET: (R)-N-BOC-Piperidine-3-carboxylic acid.
- University of California, Riverside. (n.d.).
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: (S)-(+)-1-BOC-3-Aminopiperidine.
- GZ Industrial Supplies. (2025, May 26).
- Chongqing Chemdad Co., Ltd. (n.d.). This compound hydrochloride.
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Actylis Lab Solutions. (n.d.).
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
